molecular formula C8H5Cl3O3<br>C6H2Cl3OCH2COOH<br>C8H5Cl3O3 B1664001 2,4,5-Trichlorophenoxyacetic acid CAS No. 93-76-5

2,4,5-Trichlorophenoxyacetic acid

Cat. No.: B1664001
CAS No.: 93-76-5
M. Wt: 255.5 g/mol
InChI Key: SMYMJHWAQXWPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) is a chlorophenoxy acetic acid herbicide that functions as a synthetic auxin, mimicking plant growth hormones to induce uncontrolled and lethal growth in broad-leaf plants . Historically used as a defoliant and in agricultural weed control, its commercial use has been largely prohibited since the 1980s due to toxicity concerns related to TCDD contamination, making it now primarily of historical and research interest . Modern research applications for this compound include serving as a model compound in environmental science for studying the biodegradation and advanced oxidation processes of persistent chlorinated herbicides . It is also used in toxicology research to investigate the mechanisms of action and long-term environmental impacts of phenoxy herbicides . Under aerobic conditions, degradation proceeds via ether bond cleavage and oxidative dechlorination, while anaerobic microbial consortia utilize reductive dechlorination pathways, often involving species like Dehalobacter , to break it down into dichlorophenols and eventually phenol . From a regulatory perspective, 2,4,5-T is a compound of interest; its international trade is restricted by the Rotterdam Convention, and it is classified by the IARC as a possible human carcinogen . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, referring to safety data and occupational exposure limits (e.g., TWA 10 mg/m³) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)acetic acid
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InChI

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)
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InChI Key

SMYMJHWAQXWPDB-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O
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Molecular Formula

C8H5Cl3O3, Array
Record name 2,4,5-TRICHLOROPHENOXYACETIC ACID
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DSSTOX Substance ID

DTXSID5021388
Record name 2,4,5-Trichlorophenoxyacetic acid
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Molecular Weight

255.5 g/mol
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Physical Description

2,4,5-trichlorophenoxyacetic acid is a light tan solid (melting point 153 °C). Insoluble in water. Contact may irritate the skin., Colorless to tan, odorless, crystalline solid. [herbicide]; [NIOSH], WHITE CRYSTALLINE POWDER., Colorless to tan, odorless, crystalline solid., Colorless to tan, odorless, crystalline solid. [herbicide]
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Boiling Point

Decomposes (NTP, 1992), Decomposes, No boiling point at normal pressure; decomposes on heating, decomposes
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Solubility

less than 0.1 mg/mL at 69.8 °F (NTP, 1992), 0.028% AT 25 °C, VERY SLIGHTLY SOL IN PETROLEUM ETHER, 590 MG/KG IN ETHANOL OR ISOPROPYL ALC, 1.05 x 10(-3) M at 25 °C, For more Solubility (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.03, (77 °F): 0.03%
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Density

1.803 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.80 AT 20 °C/20 °C, 1.80 g/cm³, 1.8, 1.80
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Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992), Less than 0.01 mPa @ 20 °C, Vapor pressure at 25 °C: negligible, 1x10-7 mmHg, 1 x 10-7 mmHg
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Impurities

Contaminants of commercial preparations of 2,4,5-T have been 2,3,7,8-tetrachlorodibenzo-p-dioxin ... & 2,3,6,7-tetrachlorodibenzo-p-dioxin ... ., 2,4,5-T produced prior to 1965 contained 30 mg/kg or more TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/. 2,4,5-T with dioxin content of less than 0.05 mg/kg is ... available in commercial quantities., Concentration range of 2,3,7,8-tetrachlorodibenzo-p-dioxin in 6 samples of 2,4,5-T ranged from < 0.05-0.5 mg/kg. /From table/, ... A typical batch from one producer was found to have the following composition: > 95% pure chemical, 2-9% dichloromethoxy phenoxy acetic acids, 0.6% related trichlorophenoxyacetic acids, 0.5% dichlorophenoxyacetic acids, 0.4% bis(2,4,5-trichlorophenoxy) acetic acid and less than 0.5 mg/kg 2,3,7,8-tetra-chlorodibenzo-para-dioxin ... ., For more Impurities (Complete) data for 2,4,5-T (6 total), please visit the HSDB record page.
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Color/Form

WHITE SOLID, LIGHT TAN SOLID, Colorless to tan crystalline solid.

CAS No.

93-76-5, 35915-18-5
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Melting Point

316 °F (NTP, 1992), 153 °C, 153-158 °C, 316 °F, 307 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin, a class of compounds that mimic the effects of the plant hormone indole-3-acetic acid (IAA).[1] Developed in the 1940s, it was widely used as a selective herbicide to control broadleaf weeds in agriculture and forestry.[2][3] Its mechanism of action involves inducing uncontrolled and unsustainable growth in target plants, ultimately leading to their death.[4][5] Commercial production of 2,4,5-T involves the condensation of 2,4,5-trichlorophenol (B144370) with monochloroacetic acid.[6] A significant concern with the manufacturing process is the potential for contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2] Due to toxicity concerns, the use of 2,4,5-T has been discontinued (B1498344) in many countries, including the United States, where the EPA canceled all remaining uses in 1985.[2] This guide provides a detailed overview of the core physicochemical properties of 2,4,5-T, relevant experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physicochemical Properties of 2,4,5-T

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
IUPAC Name 2-(2,4,5-trichlorophenoxy)acetic acid
CAS Number 93-76-5
Molecular Formula C₈H₅Cl₃O₃
Molecular Weight 255.48 g/mol [7]
Appearance Colorless to tan or beige crystalline solid.[8][9]
Melting Point 153-158 °C (307-316 °F).[2][7]
Boiling Point Decomposes before boiling.[1][8]
Water Solubility Sparingly soluble. Reported values include 150 mg/L, 238 mg/L at 30°C, and 268 mg/L at 20°C.[2][6][7]
Solubility in Organic Solvents Soluble in alcohol.[7] Specific solubilities include: ethanol (B145695) (548.2 mg/L), methanol (B129727) (496 g/L), ether (243.2 mg/L), and toluene (B28343) (7.32 g/L).[10]
Vapor Pressure Very low. Reported as 1 x 10⁻⁷ mmHg and 0.01 mPa at 20°C.[2][6]
pKa 2.88[11]
Log P (Octanol-Water Partition Coefficient) 3.23[11]
Specific Gravity 1.80 g/cm³ at 20°C.[7][8]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[9]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered 2,4,5-T is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][11]

  • Apparatus: The capillary tube is attached to a calibrated thermometer or placed in a designated slot in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[6][9] The apparatus contains a heating block or an oil bath to ensure uniform heating.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded. This range represents the melting point.[9][10]

Water Solubility Determination (Flask Method - OECD 105)

The flask method is suitable for substances with solubilities above 10⁻² g/L.[12][13]

Methodology:

  • Equilibration: An excess amount of 2,4,5-T is added to a known volume of purified water in a vessel. The mixture is agitated (e.g., stirred or shaken) at a constant, controlled temperature (e.g., 20°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[13][14] A preliminary test can help determine the approximate time needed.[12]

  • Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. Centrifugation or filtration is then used to separate the saturated aqueous solution from the excess solid.[14]

  • Analysis: The concentration of 2,4,5-T in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), gas chromatography, or UV-Vis spectrophotometry.[14]

  • Calculation: The water solubility is reported as the mass of the substance per volume of solution (e.g., in mg/L).

Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

The n-octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is crucial for predicting its environmental fate and bioaccumulation potential. It is suitable for compounds with a log P value between -2 and 4.[15]

Methodology:

  • Solvent Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours before the experiment.[16]

  • Test Preparation: A stock solution of 2,4,5-T is prepared in n-octanol. A known volume of this stock solution is added to a vessel containing a known volume of water. The volume ratios of n-octanol to water are varied in different test runs.[15]

  • Equilibration: The vessel is tightly sealed and shaken until equilibrium is reached, allowing the 2,4,5-T to partition between the two immiscible layers. The system is then centrifuged to ensure complete phase separation.[15]

  • Analysis: The concentration of 2,4,5-T in both the n-octanol and water phases is determined using an appropriate analytical method.[15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of 2,4,5-T in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).

Mechanism of Action: Auxin Signaling Pathway

As a synthetic auxin, 2,4,5-T mimics the natural plant hormone IAA. At herbicidal concentrations, it overwhelms the plant's normal hormonal regulation, leading to a cascade of effects including epinasty (downward bending of leaves), uncontrolled cell division and elongation, and ultimately, plant death.[5][17] The core of this action is the TIR1/AFB-mediated signaling pathway.[1][18]

At low auxin concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene transcription.[1][8] When high concentrations of auxin (or a synthetic mimic like 2,4,5-T) are present, auxin acts as a "molecular glue," facilitating the binding of the Aux/IAA repressors to the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex.[7][18][19] This interaction tags the Aux/IAA protein for degradation by the 26S proteasome.[19] The removal of the repressor allows the ARF transcription factors to activate the expression of numerous auxin-responsive genes, leading to the observed herbicidal effects.[8][19]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus TIR1 TIR1/AFB (F-Box Protein) SCF SCF Complex TIR1->SCF part of Ub Ubiquitin SCF->Ub adds AuxIAA Aux/IAA Repressor ARF ARF (Transcription Factor) AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter Region) ARF->AuxRE binds to Gene Auxin-Responsive Genes AuxRE->Gene activates Response Uncontrolled Growth & Plant Death Gene->Response Leads to Transcription & Translation Ub->AuxIAA tags Auxin 2,4,5-T (Synthetic Auxin) Auxin->TIR1 binds

Caption: TIR1/AFB-mediated auxin signaling pathway initiated by 2,4,5-T.

References

The Core Mechanism of Action of 2,4,5-T as a Synthetic Auxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin, a class of organic compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Historically, it was widely used as a potent herbicide for the control of broadleaf weeds and as a defoliant.[2][3] Its application, often in combination with 2,4-D as "Agent Orange," has been a subject of controversy due to toxic dioxin contaminants from its manufacturing process.[2][4] From a molecular perspective, 2,4,5-T's herbicidal activity stems from its ability to overwhelm the natural auxin signaling pathways in susceptible plants, leading to uncontrolled and disorganized growth, and ultimately, death.[4][5] This guide provides an in-depth technical overview of the core mechanism of action of 2,4,5-T, focusing on its molecular interactions, signaling cascades, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

The action of 2,4,5-T as a synthetic auxin is a multi-step process that begins with its perception by the cell and culminates in a massive reprogramming of gene expression that is lethal to the plant.

Perception and Receptor Binding

Unlike the natural auxin IAA, which is subject to rapid degradation and transport, synthetic auxins like 2,4,5-T are more persistent within plant cells, contributing to their herbicidal efficacy.[6] The primary site of auxin perception is a co-receptor complex involving the Transport Inhibitor Response 1 (TIR1)/Auxin F-Box (AFB) family of proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors .[7][8]

2,4,5-T, like IAA and 2,4-D, is thought to exert its effects primarily through the TIR1-type receptors .[7] The binding of 2,4,5-T to the TIR1/AFB protein acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[8] This binding occurs within a pocket on the TIR1/AFB protein.[9]

Signal Transduction via Ubiquitin-Mediated Proteolysis

The formation of the 2,4,5-T-TIR1/AFB-Aux/IAA complex is the critical event in auxin signaling. TIR1/AFB proteins are components of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB . The binding of 2,4,5-T and the subsequent recruitment of an Aux/IAA protein targets the Aux/IAA for ubiquitination. This process marks the Aux/IAA protein for degradation by the 26S proteasome .[7][10]

Derepression of Auxin-Responsive Genes

In the absence of auxin, Aux/IAA proteins are stable and bind to Auxin Response Factors (ARFs) , which are transcription factors. This interaction represses the transcriptional activity of the ARFs.[10] The 2,4,5-T-induced degradation of Aux/IAA proteins releases the ARFs from this repression. The now-active ARFs can bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription.[1][10]

The sustained and overwhelming activation of this pathway by the persistent 2,4,5-T leads to a massive and uncontrolled expression of genes involved in cell elongation, division, and differentiation. This results in the characteristic symptoms of auxin herbicide damage, including epinasty (downward bending of leaves), stem twisting, and callus formation.[6] Furthermore, at high concentrations, synthetic auxins like 2,4,5-T can induce the production of other plant hormones, such as ethylene (B1197577) and abscisic acid (ABA), which contribute to senescence and cell death.[6][11]

Quantitative Data

While extensive quantitative data for the binding kinetics and physiological responses of 2,4,5-T are not as readily available as for IAA or 2,4-D in recent literature, the following tables summarize the types of quantitative data relevant to understanding its mechanism of action.

Table 1: Comparative Binding Affinities for TIR1/AFB Receptors

CompoundReceptorBinding Affinity (Kd)Relative Binding
IAATIR1Value1.0
2,4,5-T TIR1 ValueValue
2,4-DTIR1ValueValue
IAAAFB5Value1.0
2,4,5-T AFB5 ValueValue
2,4-DAFB5ValueValue

Table 2: Dose-Response of 2,4,5-T on Physiological Parameters

ParameterSpeciesConcentrationResponse
Root Growth Inhibitione.g., Arabidopsis thaliana0.01 µM~20% inhibition
0.1 µM~50% inhibition
1.0 µM>90% inhibition
Coleoptile Elongatione.g., Avena sativa0.01 µM~15% stimulation
1.0 µM~40% stimulation
100 µM~10% inhibition
Herbicidal Effect (LD50)e.g., SoybeanValue kg/ha 50% mortality

Note: The values presented are illustrative and would need to be populated from specific experimental studies.

Experimental Protocols

The study of the mechanism of action of synthetic auxins like 2,4,5-T employs a variety of experimental protocols.

Auxin Binding Assays

These assays are used to determine the binding affinity of a ligand (like 2,4,5-T) to its receptor (TIR1/AFB).

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Purified TIR1/AFB-ASK1 complexes are immobilized on a sensor chip.

  • Binding: A solution containing the auxin (e.g., 2,4,5-T) is passed over the sensor surface. The binding of the auxin to the immobilized receptor is detected as a change in the refractive index.

  • Co-receptor Interaction: Subsequently, a solution containing a specific Aux/IAA protein is passed over the surface. The formation of the ternary complex (TIR1/AFB-auxin-Aux/IAA) results in a further change in the signal.

  • Kinetics: By measuring the association and dissociation rates, the binding affinity (Kd) can be calculated.[8]

Auxin Bioassays

These assays measure the physiological response of plant tissues to auxins.

Methodology: Root Growth Inhibition Assay

  • Sterilization and Plating: Seeds of a model plant (e.g., Arabidopsis thaliana) are surface-sterilized and plated on a sterile nutrient agar (B569324) medium.

  • Treatment: The growth medium is supplemented with a range of concentrations of the test compound (2,4,5-T). A control with no added auxin is included.

  • Incubation: The plates are incubated vertically in a controlled environment (temperature, light) to allow for root growth along the surface of the agar.

  • Measurement: After a set period (e.g., 5-7 days), the length of the primary root is measured for each seedling.

  • Data Analysis: The root length in the presence of 2,4,5-T is compared to the control to determine the extent of growth inhibition.[12]

Gene Expression Analysis

This is used to identify genes that are regulated by 2,4,5-T.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

  • Treatment: Plant seedlings or cell cultures are treated with 2,4,5-T at a specific concentration and for a defined period.

  • RNA Extraction: Total RNA is extracted from the treated and control tissues.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for target auxin-responsive genes (e.g., IAA1, IAA13, IAA19) and a reference gene (for normalization).[11] The amplification is monitored in real-time using a fluorescent dye.

  • Quantification: The relative expression level of the target genes is calculated based on the amplification data.

Quantification of Auxins in Plant Tissues

This protocol is used to measure the levels of endogenous and synthetic auxins.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS/MS)

  • Homogenization: Plant tissue is homogenized in the presence of stable-labeled internal standards.

  • Extraction and Purification: The auxins are extracted and purified from the homogenate using solid-phase extraction (SPE).[13][14]

  • Derivatization: The purified auxins are chemically modified (derivatized) to increase their volatility for GC analysis.

  • GC-MS/MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The use of internal standards allows for accurate quantification.[13][14][15]

Visualizations

Signaling Pathway of 2,4,5-T

G cluster_cell Plant Cell cluster_nucleus Nucleus cluster_inactive Inactive State (Low Auxin) T245T 2,4,5-T T245T_nucleus 2,4,5-T T245T->T245T_nucleus Enters cell and nucleus SCFTIR1 SCF-TIR1/AFB (E3 Ubiquitin Ligase) AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Recruits ARF ARF AuxIAA->ARF Binds and represses Ub Ubiquitin AuxIAA->Ub Ubiquitination AuxRE Auxin Response Element (Promoter) ARF->AuxRE Repressed ARF_active Active ARF AuxinResponseGenes Auxin Response Genes AuxRE->AuxinResponseGenes Transcription UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinResponseGenes->UncontrolledGrowth Leads to Proteasome 26S Proteasome Ub->Proteasome Degradation T245T_nucleus->SCFTIR1 Binds to receptor ARF_active->AuxRE Binds and activates

Caption: 2,4,5-T signaling pathway leading to gene expression.

Experimental Workflow: Root Growth Inhibition Assay

G start Start: Prepare sterile Arabidopsis seeds prepare_media Prepare nutrient agar plates with varying [2,4,5-T] (e.g., 0, 0.01, 0.1, 1 µM) start->prepare_media plate_seeds Plate seeds on media prepare_media->plate_seeds incubate Incubate plates vertically in growth chamber (e.g., 7 days) plate_seeds->incubate scan Scan plates to acquire images incubate->scan measure Measure primary root length using image analysis software scan->measure analyze Analyze data: Calculate % inhibition vs. control measure->analyze end End: Dose-response curve analyze->end

Caption: Workflow for a root growth inhibition bioassay.

Logical Relationship Diagram

G T245T 2,4,5-T TIR1 TIR1/AFB Receptor T245T->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Promotes binding to TIR1->AuxIAA Leads to degradation of ARF ARF Transcription Factor AuxIAA->ARF Inhibits GeneExp Auxin-Responsive Gene Expression ARF->GeneExp Activates PlantDeath Herbicidal Effect GeneExp->PlantDeath Overstimulation leads to

Caption: Logical flow of 2,4,5-T's mechanism of action.

References

The Dawn of Selective Weed Control: A Technical History of Chlorophenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the development, analysis, and biological impact of chlorophenoxy herbicides, a class of compounds that revolutionized agriculture and warfare.

The discovery of chlorophenoxy herbicides in the 1940s marked a pivotal moment in agricultural science, ushering in an era of selective chemical weed control that dramatically increased crop yields. This guide provides a comprehensive technical overview of the historical development of these synthetic auxins, from their initial synthesis to their widespread use and subsequent environmental and toxicological scrutiny.

A Historical Trajectory: From Laboratory Curiosity to Global Commodity

The journey of chlorophenoxy herbicides began with investigations into plant growth hormones, specifically indole-3-acetic acid (IAA). In 1940, William Templeman of Imperial Chemical Industries (ICI) discovered that high concentrations of IAA could kill broadleaf plants.[1] This finding spurred the search for more stable and potent synthetic analogues.

Independently, researchers in the United States were also exploring the herbicidal potential of phenoxyacetic acids. In 1941, Robert Pokorny, an industrial chemist, published the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D).[1] The first publication detailing its use as a selective herbicide followed in 1944.[1] By 1945, the American Chemical Paint Company commercialized 2,4-D under the brand name "Weedone," revolutionizing weed control by selectively targeting broadleaf weeds in monocotyledonous crops like wheat and corn.[1]

Around the same time, the ICI group in the UK developed 2-methyl-4-chlorophenoxyacetic acid (MCPA), which was introduced commercially in 1945.[1] Another significant compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), was developed in the late 1940s.[2]

The military application of these herbicides became prominent during the Vietnam War with the use of "Agent Orange," a 50:50 mixture of the n-butyl esters of 2,4-D and 2,4,5-T.[3] This defoliant was contaminated with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), an unintended byproduct of 2,4,5-T synthesis.[3] Concerns over TCDD's toxicity led to the eventual phasing out of 2,4,5-T in the late 1970s.[2]

Chemical Synthesis: Crafting the Molecules of Control

The synthesis of chlorophenoxy herbicides primarily involves the condensation of a chlorinated phenol (B47542) with chloroacetic acid under alkaline conditions.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Two primary industrial methods exist for the production of 2,4-D:

  • Chlorination followed by condensation: Phenol is first chlorinated to produce 2,4-dichlorophenol (B122985), which is then condensed with chloroacetic acid in an alkaline medium.[4][5]

  • Condensation followed by chlorination: Phenol is condensed with chloroacetic acid to form phenoxyacetic acid, which is subsequently chlorinated to yield 2,4-D.[4][5]

Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)

MCPA is synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a dilute base.[1]

Synthesis of this compound (2,4,5-T)

The synthesis of 2,4,5-T involves the reaction of 2,4,5-trichlorophenol (B144370) with chloroacetic acid.[2] A critical aspect of this synthesis is temperature control during the production of 2,4,5-trichlorophenol to minimize the formation of the TCDD contaminant.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the major chlorophenoxy herbicides.

Table 1: Acute Oral Toxicity (LD50) in Rats

HerbicideLD50 (mg/kg)Reference
2,4-D639 - 1646[7][8]
MCPA700 - 1160
2,4,5-T300 - 500

Table 2: Environmental Half-Life in Soil

HerbicideHalf-Life (days)ConditionsReference
2,4-D6.2Aerobic mineral soil[9]
2,4-D4 - 24Forest and grassland soils[10]
2,4,5-T17 - 37Forest vegetation[10]
MCPA~24Typical soil[1]

Table 3: Agent Orange Composition and TCDD Contamination

ComponentPercentage in MixtureTCDD ContaminationReference
2,4-D (n-butyl ester)50%-[3]
2,4,5-T (n-butyl ester)50%<0.05 to ~50 ppm (mean ~2 ppm)[3]

Experimental Protocols

Synthesis of 2,4-Dichlorophenoxyacetic Acid (One-Pot Method)

This protocol is based on a solvent-free, one-pot synthesis method.[11]

  • Reaction Setup: In a reaction flask, add 2,4-dichlorophenol, anhydrous sodium carbonate, methyl chloroacetate, and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

  • Condensation: Heat the mixture to 80-85°C with stirring. The reaction is monitored by HPLC until the 2,4-dichlorophenol is consumed (approximately 24 hours).

  • Hydrolysis: Add water to the reaction mixture and heat under reflux. Monitor by HPLC until the intermediate, methyl 2,4-dichlorophenoxyacetate, is no longer detected (approximately 10 hours).

  • Acidification and Isolation: Cool the reaction mixture to 70°C and slowly add concentrated hydrochloric acid until the pH reaches 1-2.

  • Purification: Cool the mixture to room temperature, filter the resulting precipitate, wash with water, and dry to obtain 2,4-dichlorophenoxyacetic acid.

Analysis of Chlorophenoxy Herbicides in Water by GC-MS

This protocol outlines a general procedure for the analysis of chlorophenoxy herbicides in water samples.[12][13]

  • Sample Preparation:

    • Acidify the water sample to a pH below 2.

    • Perform a liquid-liquid extraction (LLE) with a suitable solvent like methylene (B1212753) chloride in a separatory funnel.

  • Derivatization:

    • Concentrate the extract.

    • Add methanol (B129727) and a drop of concentrated hydrochloric acid to the extract to convert the acidic herbicides into their more volatile methyl esters.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized extract onto a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • GC Conditions (Example):

      • Column: PTE-5 (30 m x 0.25 mm i.d.)

      • Oven Temperature Program: 50°C for 6 min, ramp at 8°C/min to 210°C, hold for 15 min.

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

    • MS Conditions:

      • Operate in electron impact (EI) ionization mode.

      • Scan for characteristic mass fragments of the herbicide methyl esters.

  • Quantification:

    • Identify compounds based on retention times and mass spectra compared to certified standards.

    • Quantify using a calibration curve generated from standard solutions.

Analysis of 2,4-D in Rat Serum by HPLC

This protocol describes a method for determining 2,4-D concentrations in rat serum for pharmacokinetic studies.[14]

  • Sample Preparation:

    • To 100 µL of rat serum, add 300 µL of acetonitrile (B52724).

    • Vortex for 3 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm nylon membrane.

  • HPLC Analysis:

    • HPLC System: Agilent 1260 infinity HPLC with a VWD detector.

    • Column: XDB-C18 (4.6 mm I.D. × 250 mm, 5 µm) at 40°C.

    • Mobile Phase: Gradient elution with (A) acetonitrile and (B) 0.02 M ammonium (B1175870) acetate (B1210297) with 0.1% (v/v) formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 5 µL.

  • Quantification:

    • Construct a calibration curve over a range of 0.1–400 mg/L.

Mode of Action: A Disruption of Hormonal Balance

Chlorophenoxy herbicides act as synthetic auxins, mimicking the natural plant hormone IAA.[15] However, unlike IAA, which is rapidly degraded by plants, these synthetic compounds persist, leading to uncontrolled and unsustainable growth that ultimately results in the death of susceptible broadleaf plants.[15]

The primary mode of action involves the auxin signaling pathway.

AuxinSignaling cluster_perception Auxin Perception and Signaling Cascade cluster_response Physiological Response Chlorophenoxy Herbicide (Synthetic Auxin) Chlorophenoxy Herbicide (Synthetic Auxin) SCFTIR1/AFB Complex SCFTIR1/AFB Complex Chlorophenoxy Herbicide (Synthetic Auxin)->SCFTIR1/AFB Complex Binds to Aux/IAA Repressor Aux/IAA Repressor SCFTIR1/AFB Complex->Aux/IAA Repressor Targets for Ubiquitination ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Represses Ubiquitination Ubiquitination and Degradation of Aux/IAA Aux/IAA Repressor->Ubiquitination Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factor->Auxin-Responsive Genes Activates Transcription Ubiquitination->ARF Transcription Factor Relieves Repression Ethylene (B1197577) Biosynthesis (ACC Synthase) Ethylene Biosynthesis (ACC Synthase) Auxin-Responsive Genes->Ethylene Biosynthesis (ACC Synthase) ABA Biosynthesis (NCED) ABA Biosynthesis (NCED) Auxin-Responsive Genes->ABA Biosynthesis (NCED) Uncontrolled Growth Uncontrolled Growth Ethylene Biosynthesis (ACC Synthase)->Uncontrolled Growth ABA Biosynthesis (NCED)->Uncontrolled Growth Senescence and Death Senescence and Death Uncontrolled Growth->Senescence and Death

Caption: Auxin Signaling Pathway Disruption by Chlorophenoxy Herbicides.

This overstimulation of auxin-responsive genes leads to a cascade of physiological effects, including increased ethylene and abscisic acid (ABA) biosynthesis, which contribute to epinasty (downward curvature of leaves), stem twisting, and ultimately, plant death.[16]

Experimental and Analytical Workflows

The study of chlorophenoxy herbicides involves a multi-step process from sample collection to data analysis.

ExperimentalWorkflow cluster_sampling Sample Collection and Preparation cluster_analysis Analytical Determination cluster_data Data Processing and Interpretation Environmental Sample (Water, Soil) Environmental Sample (Water, Soil) Extraction (LLE, SPE) Extraction (LLE, SPE) Environmental Sample (Water, Soil)->Extraction (LLE, SPE) Biological Sample (Urine, Serum) Biological Sample (Urine, Serum) Biological Sample (Urine, Serum)->Extraction (LLE, SPE) Cleanup and Concentration Cleanup and Concentration Extraction (LLE, SPE)->Cleanup and Concentration Derivatization (e.g., Methylation) Derivatization (e.g., Methylation) Cleanup and Concentration->Derivatization (e.g., Methylation) Chromatographic Separation (GC, HPLC) Chromatographic Separation (GC, HPLC) Derivatization (e.g., Methylation)->Chromatographic Separation (GC, HPLC) Detection (MS, UV) Detection (MS, UV) Chromatographic Separation (GC, HPLC)->Detection (MS, UV) Quantification (Calibration Curve) Quantification (Calibration Curve) Detection (MS, UV)->Quantification (Calibration Curve) Data Analysis and Reporting Data Analysis and Reporting Quantification (Calibration Curve)->Data Analysis and Reporting

Caption: General Workflow for Chlorophenoxy Herbicide Analysis.

This workflow highlights the key stages in determining the presence and concentration of these herbicides in various matrices.

Conclusion

The development of chlorophenoxy herbicides represents a significant milestone in agricultural technology. Their selective nature provided an effective tool for weed management, contributing to increased food production worldwide. However, their history is also a cautionary tale, particularly regarding the unintended consequences of chemical synthesis and the long-term environmental and health impacts of contaminants like TCDD. A thorough understanding of their chemistry, mode of action, and analytical methodologies is crucial for researchers and scientists working in agriculture, environmental science, and toxicology. The continued study of these compounds provides valuable insights into the complex interactions between synthetic chemicals and biological systems.

References

TCDD Contamination in Historical 2,4,5-T Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) contamination in historical samples of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visualizations of the critical signaling pathways involved in TCDD toxicity.

Executive Summary

The herbicide 2,4,5-T, a major component of the defoliant Agent Orange used during the Vietnam War, was contaminated with the highly toxic compound TCDD.[1] This contamination was an unavoidable byproduct of the 2,4,5-T manufacturing process, with levels varying significantly between different production batches and manufacturers.[2][3] TCDD is a potent carcinogen and has been linked to a range of adverse health effects.[4][5] Understanding the extent of this historical contamination and the molecular mechanisms of TCDD's toxicity is crucial for ongoing research and risk assessment.

Quantitative Data on TCDD Contamination

The concentration of TCDD in historical 2,4,5-T samples, particularly in the various "Agent" herbicides, has been a subject of intense study. The data compiled below summarizes findings from multiple analyses of archived samples.

Herbicide FormulationTCDD Concentration Range (ppm)Average TCDD Concentration (ppm)Reference
Agent Orange<0.05 to nearly 501.98 - 2.99[1][6]
Agent PurpleAs high as 4532.8[6]
Agent PinkNot specified65.6[6]
Agent GreenNot specified65.6[6]
Domestic 2,4,5-T (1974)<0.05Not specified[6]

Experimental Protocols

The accurate determination of TCDD levels in historical samples relies on sophisticated analytical techniques. The primary method, considered the "gold standard," is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[7]

Sample Preparation and Extraction
  • Sample Collection: Historical samples of herbicides, soil, sediment, or biological tissues are collected and stored under controlled conditions to prevent degradation.

  • Extraction: The sample is typically extracted with an organic solvent (e.g., toluene, hexane) to isolate the TCDD and other lipophilic compounds. Methods like liquid-liquid extraction or Dean-Stark extraction are employed.[8]

  • Cleanup: The crude extract undergoes a multi-step cleanup process to remove interfering substances. This often involves column chromatography with materials such as silica (B1680970) gel, alumina, and carbon.[8]

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

This is the definitive method for the analysis of dioxins and furans, as outlined in EPA Methods 1613B and 8290A.[8][9]

  • Gas Chromatography (GC):

    • Column: A high-resolution capillary column (e.g., DB-5ms) is used to separate the different congeners of dioxins and furans.

    • Injection: A splitless injection technique is typically used to introduce the sample into the GC system.

    • Temperature Program: A precise temperature gradient is applied to the GC oven to elute the different compounds at specific retention times.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) is used to fragment the molecules.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., a magnetic sector or a modern triple quadrupole instrument) is used to detect the specific ions characteristic of TCDD.[10] This high resolution is critical to differentiate TCDD from other interfering chlorinated compounds.

    • Isotope Dilution: To ensure accurate quantification, a known amount of a stable isotope-labeled TCDD standard (e.g., ¹³C₁₂-TCDD) is added to the sample before extraction. The ratio of the native TCDD to the labeled standard is used for precise concentration determination.[11]

Signaling Pathways of TCDD Toxicity

TCDD exerts its toxic effects primarily through the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][13] The binding of TCDD to AhR initiates a cascade of molecular events leading to changes in gene expression and cellular function.

Canonical (Genomic) AhR Signaling Pathway

The classical pathway involves the alteration of gene transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD AhR_complex AhR-HSP90-AIP-SRC (Inactive Complex) TCDD->AhR_complex Binding & Conformational Change AhR_TCDD AhR-TCDD (Active Complex) AhR_complex->AhR_TCDD Nuclear Translocation AhR_ARNT AhR-ARNT-TCDD Heterodimer AhR_TCDD->AhR_ARNT Dimerization ARNT ARNT ARNT->AhR_ARNT DRE Dioxin Response Element (DRE) on DNA AhR_ARNT->DRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) DRE->Gene_Transcription Induces

Canonical AhR Signaling Pathway

In the cytoplasm, TCDD binds to the AhR, which is part of a complex with heat shock protein 90 (HSP90) and other co-chaperones.[12] This binding event causes a conformational change, leading to the dissociation of the complex and the translocation of the TCDD-AhR unit into the nucleus.[14] Inside the nucleus, the activated AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[13] This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to the transcription of genes such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1).[13][15]

Non-Canonical (Non-Genomic) AhR Signaling Pathways

Recent research has uncovered that TCDD can also induce rapid cellular responses that are independent of gene transcription.[16][17] These non-genomic pathways involve the activation of various signaling cascades.

TCDD TCDD AhR AhR TCDD->AhR Binds PKC Protein Kinase C (PKC) Activation AhR->PKC Activates Ca_influx Increased Intracellular Ca2+ AhR->Ca_influx Induces cPLA2 Cytosolic Phospholipase A2 (cPLA2) AA Arachidonic Acid Release cPLA2->AA Leads to COX2 COX-2 Expression AA->COX2 Upregulates Inflammation Inflammatory Response COX2->Inflammation PKC->Inflammation Ca_influx->cPLA2 Activates

Non-Canonical AhR Signaling

One such pathway involves the rapid activation of cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid and the subsequent upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[16] This can be triggered by an increase in intracellular calcium levels. Other studies have shown that TCDD can also modulate the activity of protein kinase C (PKC) isozymes, which are critical regulators of various cellular processes.[18]

Experimental Workflow for TCDD Analysis

The following diagram illustrates a typical workflow for the analysis of TCDD in environmental or biological samples.

Sample_Collection 1. Sample Collection (Soil, Tissue, etc.) Spiking 2. Isotope Standard Spiking (¹³C₁₂-TCDD) Sample_Collection->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Cleanup 4. Multi-column Cleanup Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration GC_MS 6. HRGC/HRMS Analysis Concentration->GC_MS Data_Analysis 7. Data Analysis & Quantification GC_MS->Data_Analysis Reporting 8. Reporting (pg/g or ppt) Data_Analysis->Reporting

TCDD Analysis Workflow

This comprehensive workflow ensures the accurate and reliable quantification of TCDD, even at the ultra-trace levels (parts per trillion or lower) at which it is often found in environmental and biological matrices.[11]

References

Navigating the Environmental Journey of 2,4,5-T: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Environmental Fate, Transport, and Transformation of 2,4,5-Trichlorophenoxyacetic Acid

This technical guide provides a comprehensive overview of the environmental fate and transport of this compound (2,4,5-T), a phenoxy herbicide of historical significance. Designed for researchers, scientists, and environmental professionals, this document synthesizes key data on its physicochemical properties, persistence in various environmental compartments, and the primary mechanisms governing its degradation and movement. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding of its environmental behavior.

Physicochemical Properties of 2,4,5-T

The environmental behavior of 2,4,5-T is fundamentally influenced by its intrinsic physicochemical properties. These characteristics dictate its solubility, volatility, and potential for sorption to soil and sediment. A summary of these key properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₈H₅Cl₃O₃[1]
Molecular Weight 255.48 g/mol [1]
Appearance Colorless to light tan solid/crystals[1]
Water Solubility 150 mg/L at 25°C[1]
Vapor Pressure 7.0 x 10⁻⁷ Pa (5.25 x 10⁻⁹ mmHg) at 25°C[1]
Octanol-Water Partition Coefficient (log Kow) 3.23ChemicalBook
Dissociation Constant (pKa) 2.88ChemicalBook
Melting Point 153-156 °C[1]

Environmental Persistence and Degradation

The persistence of 2,4,5-T in the environment is a critical factor in assessing its potential for long-term impacts. Its degradation is mediated by a combination of biotic and abiotic processes, with microbial biodegradation being the primary route of dissipation in soil.

Persistence in Soil

The half-life of 2,4,5-T in soil can vary significantly depending on environmental conditions such as soil type, temperature, moisture content, and microbial activity. Generally, it is considered to be moderately persistent in soil systems.

Environmental MatrixHalf-life (t₁/₂)ConditionsReference
Soil 21 - 24 daysGeneral[2]
Soil 35 ± 20 daysNot specified[3]
Grass 8 - 17 daysNot specified[2]
Persistence in Water

In aquatic environments, 2,4,5-T is generally not persistent. It can be removed from the water column through absorption by biota and sorption to clay particles. Esters of 2,4,5-T are typically hydrolyzed within a few days.

Environmental MatrixPersistenceNotesReference
Water LowAbsorbed by clay or biota within a few days.[2]
Degradation Pathways

Microbial degradation is the most significant process for the breakdown of 2,4,5-T in the environment. Both aerobic and anaerobic pathways have been identified, involving a series of enzymatic reactions that ultimately lead to the mineralization of the compound.

Aerobic Biodegradation: Under aerobic conditions, bacteria such as Burkholderia cepacia AC1100 can utilize 2,4,5-T as a carbon and energy source[4]. The initial step involves the removal of the acetic acid side chain to form 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), a reaction catalyzed by a Tft-type ring hydroxylating dioxygenase[5]. Subsequent steps involve further hydroxylation, dechlorination, and ring cleavage, leading to intermediates that can enter central metabolic pathways[4][6].

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of 2,4,5-T proceeds through reductive dechlorination. The initial transformation products are typically dichlorophenoxyacetic acids, followed by further dechlorination to monochlorophenoxyacetic acids, and eventually phenol[7]. The complete mineralization of phenol (B47542) can then occur through the syntrophic cooperation of various microorganisms[8].

2,4,5-T can undergo photodegradation in the presence of sunlight, particularly in aqueous solutions. The primary photodecomposition product is 2,4,5-trichlorophenol. Other minor products can also be formed through further reactions. The rate of photodegradation can be influenced by water quality parameters such as the presence of dissolved organic matter and nitrate[9].

Esters of 2,4,5-T are susceptible to hydrolysis, breaking down into the parent acid and the corresponding alcohol. This process is generally rapid, occurring within a few days in water[2]. The rate of hydrolysis is influenced by pH and temperature[10].

Environmental Transport

The movement of 2,4,5-T in the environment is primarily governed by its moderate mobility in soil and its potential for runoff from treated areas.

Soil Mobility and Leaching

2,4,5-T is considered to be moderately mobile in sandy and clay soils[2]. Its mobility is influenced by its sorption to soil organic matter and clay particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the leaching potential of organic chemicals in soil[11]. While specific Koc values for 2,4,5-T are not widely reported in the reviewed literature, its moderate mobility suggests a potential for leaching into groundwater, particularly in soils with low organic matter content.

Volatilization

With a low vapor pressure, volatilization of 2,4,5-T from soil and water surfaces is not considered a significant transport pathway under normal environmental conditions[1].

Experimental Protocols

This section outlines standardized methodologies for key experiments used to assess the environmental fate and transport of 2,4,5-T.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of aerobic and anaerobic transformation of a chemical in soil.

  • Principle: Soil samples are treated with the test substance (typically ¹⁴C-labeled) and incubated in the dark under controlled aerobic or anaerobic conditions at a constant temperature.

  • Procedure:

    • Soil Selection: Use at least one soil type, characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

    • Test Substance Application: Apply the test substance to the soil at a concentration relevant to its intended use.

    • Incubation: For aerobic studies, maintain a continuous flow of air through the incubation flasks to ensure aerobic conditions. For anaerobic studies, establish and maintain anaerobic conditions by purging with an inert gas (e.g., nitrogen) and flooding the soil with deoxygenated water.

    • Sampling: At appropriate time intervals (typically up to 120 days), sacrifice replicate samples for analysis.

    • Analysis: Extract the soil samples with suitable solvents and analyze for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection. Mineralization is quantified by trapping evolved ¹⁴CO₂ (aerobic) or ¹⁴CH₄ (anaerobic).

  • Data Analysis: Determine the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the test substance and major transformation products by fitting the data to appropriate kinetic models.

Leaching in Soil Columns (USEPA OPPTS 835.1240)

This method is used to assess the mobility and leaching potential of a pesticide and its degradation products in soil.

  • Principle: The test substance is applied to the top of a soil column, which is then irrigated with a simulated rainfall solution. The leachate is collected and analyzed, along with sections of the soil column after the experiment.

  • Procedure:

    • Soil Column Preparation: Pack glass or stainless steel columns with sieved soil to a defined bulk density.

    • Pre-equilibration: Saturate the soil columns with a calcium chloride solution to establish a stable soil structure.

    • Test Substance Application: Apply the test substance (often ¹⁴C-labeled) uniformly to the soil surface.

    • Leaching: Apply a defined volume of simulated rainfall to the top of the column over a set period (e.g., 48 hours).

    • Sample Collection: Collect the leachate in fractions. After the leaching period, extrude the soil core and section it into segments.

    • Analysis: Analyze the leachate fractions and soil segments for the parent compound and its transformation products.

  • Data Analysis: Calculate a mass balance to account for the distribution of the applied radioactivity in the leachate, soil segments, and any unextracted residues.

Analytical Method for 2,4,5-T in Environmental Samples

The analysis of 2,4,5-T in environmental matrices typically involves extraction followed by instrumental analysis.

  • Sample Preparation (Soil):

    • Extraction: Extract the soil sample with an appropriate solvent mixture, such as acetone/water, often under acidic conditions to ensure the protonation of the acidic herbicide.

    • Cleanup: Perform a liquid-liquid partition to transfer the analyte from the initial extract into a less polar, volatile solvent suitable for analysis. Further cleanup using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

  • Sample Preparation (Water):

    • Acidification: Acidify the water sample to a pH below the pKa of 2,4,5-T (e.g., pH < 2) to convert it to its non-ionized form.

    • Extraction: Use liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) or solid-phase extraction (SPE) with a sorbent that retains the analyte.

  • Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid group of 2,4,5-T (e.g., methylation) is typically required to improve its volatility and chromatographic performance.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that does not require derivatization. Analysis is typically performed in negative ion mode, monitoring specific precursor and product ion transitions for quantification and confirmation.

Visualizations

The following diagrams illustrate key processes related to the environmental fate and transport of 2,4,5-T.

Aerobic_Biodegradation_of_245T cluster_pathway Aerobic Biodegradation Pathway of 2,4,5-T 2,4,5-T 2,4,5-T 2,4,5-TCP 2,4,5-TCP 2,4,5-T->2,4,5-TCP  tftA, tftB (2,4,5-T oxygenase) 2,5-DCHQ 2,5-DCHQ 2,4,5-TCP->2,5-DCHQ tftC, tftD (Monooxygenase) 5-CHQ 5-CHQ 2,5-DCHQ->5-CHQ Monooxygenase HQ HQ 5-CHQ->HQ tftG (Dechlorinase) Maleylacetate Maleylacetate HQ->Maleylacetate tftH (Ring Cleavage) Intermediary_Metabolism Intermediary Metabolism Maleylacetate->Intermediary_Metabolism

Caption: Aerobic biodegradation pathway of 2,4,5-T by Burkholderia cepacia AC1100.

Soil_Persistence_Workflow cluster_workflow Experimental Workflow for Soil Persistence Study (OECD 307) Start Start Soil_Characterization Soil Characterization (pH, OC, texture) Start->Soil_Characterization Test_Substance_Application Application of ¹⁴C-labeled 2,4,5-T Soil_Characterization->Test_Substance_Application Incubation Incubation (Aerobic/Anaerobic, 20°C, Dark) Test_Substance_Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Analysis Kinetic Modeling (DT₅₀, DT₉₀) Analysis->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a soil persistence study based on OECD Guideline 307.

Environmental_Transport_Factors cluster_factors Factors Influencing Environmental Transport of 2,4,5-T 2,4,5-T_in_Soil 2,4,5-T in Soil Sorption Sorption (Organic Matter, Clay Content) 2,4,5-T_in_Soil->Sorption Leaching Leaching to Groundwater 2,4,5-T_in_Soil->Leaching Runoff Surface Runoff 2,4,5-T_in_Soil->Runoff Degradation Biodegradation Photodegradation 2,4,5-T_in_Soil->Degradation Plant_Uptake Plant Uptake 2,4,5-T_in_Soil->Plant_Uptake Sorption->Leaching Reduces Degradation->Leaching Reduces Degradation->Runoff Reduces

References

A Comparative Toxicological Profile: Pure 2,4,5-T versus Agent Orange

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparative analysis of the toxicological profiles of pure 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and Agent Orange, a tactical herbicide used during the Vietnam War. The primary distinction in their toxicity lies in the unintended contamination of the 2,4,5-T component of Agent Orange with the highly toxic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). While pure 2,4,5-T exhibits low to moderate acute toxicity, the toxicological effects of Agent Orange are predominantly attributed to the potent and persistent nature of TCDD. This document details the acute, subchronic, chronic, reproductive, developmental, and carcinogenic effects of both substances, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction

2,4,5-T is a synthetic auxin herbicide developed for the control of broadleaf weeds.[1] Agent Orange was a defoliant composed of a 1:1 mixture of 2,4,5-T and 2,4-dichlorophenoxyacetic acid (2,4-D).[2] The manufacturing process of 2,4,5-T in that era resulted in the formation of TCDD as a contaminant.[1] The concentration of TCDD in Agent Orange varied significantly, with averages around 2-3 parts per million (ppm), but some batches contained levels as high as 50 ppm.[2][3] This guide will delineate the distinct toxicological characteristics of pure 2,4,5-T and the TCDD-contaminated Agent Orange, providing a clear understanding of their respective health and environmental impacts.

Comparative Toxicity Data

The following tables summarize the quantitative toxicological data for pure 2,4,5-T and TCDD, the primary toxicant in Agent Orange.

Table 1: Acute Toxicity Data

ChemicalSpeciesRouteLD50Reference
2,4,5-T RatOral300 mg/kg[4]
DogOral>100 mg/kg[4]
TCDD Guinea PigOral0.6 - 2.1 µg/kg[5]
Rat (Charles River/Fischer)Oral164 µg/kg[6][7]
Rat (Harlan/Fischer)Oral340 µg/kg[6][7]
Mouse (C57BL/6J)Oral182 µg/kg[8]
Mouse (DBA/2J)Oral2570 µg/kg[8]
HamsterOral1157 - 5051 µg/kg[5]

Table 2: Chronic, Reproductive, and Developmental Toxicity Data

ChemicalStudy TypeSpeciesNOAELLOAELEffects ObservedReference
2,4,5-T 90-day dietaryRat-100 mg/kg/dayDepressed body weight, decreased food intake[9]
DevelopmentalMouse--Cleft palate, cystic kidney, fetotoxicity[10][11]
DevelopmentalRat--Cystic kidney, fetotoxicity[11]
TCDD Chronic (2-year)Rat0.001 µg/kg/day-Carcinogenic response at higher doses[12]
Multigenerational ReproductionRat0.001 µg/kg/day-Reproductive effects at higher doses[12]
DevelopmentalMouse0.1 µg/kg/day-Teratogenic response[12]
DevelopmentalRat0.03 - 0.125 µg/kg/day-Embryo- and fetotoxicity[12]

Experimental Protocols

The toxicological data presented in this guide are derived from a variety of standardized experimental protocols. Below are detailed methodologies for key types of studies cited.

Acute Toxicity Studies (e.g., LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a substance, which is the single dose that is expected to cause death in 50% of the test animals.

Methodology:

  • Test Animals: Typically, young adult rodents (e.g., rats, mice) of a specific strain are used. Animals are acclimatized to laboratory conditions before the study.

  • Dose Administration: The test substance is administered via a relevant route of exposure, most commonly oral gavage. A range of doses is selected based on preliminary range-finding studies. A control group receives the vehicle (the solvent used to dissolve the substance) only.

  • Observation Period: Animals are observed for a fixed period, usually 14 days, for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 value and its confidence limits are calculated using statistical methods, such as probit analysis.

Carcinogenicity Bioassays

Objective: To assess the potential of a substance to cause cancer over the lifetime of an animal.

Methodology (based on OECD Guideline 451): [13]

  • Test Animals: Long-term studies are typically conducted in two rodent species (e.g., rats and mice). At least 50 animals of each sex are used per dose group.[14]

  • Dose Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats). The route of administration reflects potential human exposure (e.g., in the diet, by gavage, or dermal application).[15] At least three dose levels plus a concurrent control group are used.[15]

  • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods. The analysis considers the type, location, and latency of tumors.

Reproductive and Developmental Toxicity Studies

Objective: To evaluate the potential of a substance to adversely affect reproductive function and the development of offspring.

Methodology (based on OECD and EPA Guidelines): [16][17]

  • Study Design: These can be one-generation, two-generation, or developmental toxicity studies.

  • Parental Generation (P): In a two-generation study, male and female animals are exposed to the test substance for a period before mating. Exposure continues through mating, gestation, and lactation.

  • First Filial Generation (F1): The offspring of the P generation are exposed to the substance from conception through sexual maturity. Selected F1 animals are then mated to produce a second filial (F2) generation.

  • Endpoints: A wide range of endpoints are evaluated in both the parental and offspring generations, including:

    • Parental: Mating performance, fertility, gestation length, clinical signs of toxicity.

    • Offspring: Viability, body weight, physical and functional development, and reproductive performance of the F1 generation.

    • Developmental Toxicity: In separate studies, pregnant animals are treated during the period of organogenesis, and fetuses are examined for visceral and skeletal malformations.

  • Data Analysis: Statistical analysis is performed to compare the reproductive and developmental parameters between the treated and control groups.

Signaling Pathways and Mechanisms of Toxicity

The stark difference in the toxicity of pure 2,4,5-T and Agent Orange is primarily due to the action of TCDD on the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

TCDD is a potent ligand for the AhR, a ligand-activated transcription factor.[18] The binding of TCDD to the AhR initiates a cascade of events leading to changes in gene expression that are responsible for most of TCDD's toxic effects. Pure 2,4,5-T does not significantly interact with this pathway.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD (Dioxin) AhR_complex Inactive AhR Complex (AhR, HSP90, XAP2, p23) TCDD->AhR_complex Binding AhR_complex_activated Activated AhR Complex AhR_complex->AhR_complex_activated Conformational Change AhR_activated_n Activated AhR AhR_complex_activated->AhR_activated_n Nuclear Translocation & Dissociation of Chaperones ARNT ARNT AhR_activated_n->ARNT Heterodimerization AhR_ARNT AhR-ARNT Heterodimer AhR_activated_n->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binding Gene_Transcription Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_Transcription Induction Toxic_Effects Toxic Effects (e.g., Carcinogenesis, Immunotoxicity, Reproductive & Developmental Toxicity) Gene_Transcription->Toxic_Effects

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Comparative Toxicological Effects

Pure 2,4,5-T
  • Acute Effects: Pure 2,4,5-T has low to moderate acute toxicity.[1] High-dose exposure can cause skin and eye irritation, as well as gastrointestinal distress.[1][4]

  • Chronic Effects: Long-term studies on pure 2,4,5-T have not consistently shown significant risks for cardiovascular, hepatic, renal, or neurological disorders in exposed workers.[1] The International Agency for Research on Cancer (IARC) classifies chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), but evidence for pure 2,4,5-T is limited.[19]

  • Reproductive and Developmental Effects: Some studies have shown that high doses of 2,4,5-T can cause fetotoxicity and teratogenic effects, such as cleft palate and kidney defects, in laboratory animals.[10][11]

  • Mutagenicity: Studies have generally found that 2,4,5-T is not mutagenic.[20]

Agent Orange (TCDD)

The toxicological profile of Agent Orange is overwhelmingly dominated by its TCDD contaminant.

  • Acute Effects: A hallmark of acute TCDD exposure in humans is chloracne, a severe and persistent skin condition.[21] In animals, acute exposure can lead to a "wasting syndrome" characterized by significant weight loss, as well as liver damage and thymic atrophy.[5]

  • Chronic Effects: TCDD is classified as a "known human carcinogen" (Group 1) by IARC.[5][22] Epidemiological studies have linked TCDD exposure to an increased risk of several cancers, including soft tissue sarcoma, non-Hodgkin's lymphoma, chronic lymphocytic leukemia, and Hodgkin's disease.[23]

  • Reproductive and Developmental Effects: TCDD is a potent reproductive and developmental toxicant.[12] In animals, it can cause a range of effects including fetal death, structural malformations, and functional deficits in the offspring.[12] In humans, exposure to Agent Orange has been associated with an increased risk of birth defects in the children of exposed individuals.

  • Immunotoxicity: TCDD is a potent immunosuppressant, primarily affecting cell-mediated immunity.[21]

  • Endocrine Disruption: TCDD can interfere with the endocrine system, leading to a variety of hormonal imbalances.

Experimental Workflow for Comparative Toxicity Assessment

The following diagram illustrates a logical workflow for the comparative toxicological assessment of a pure compound versus a contaminated mixture.

Comparative_Toxicity_Workflow cluster_inputs Test Substances cluster_studies Toxicological Studies cluster_analysis Data Analysis and Interpretation cluster_output Output Pure_Compound Pure 2,4,5-T Acute Acute Toxicity (LD50) Pure_Compound->Acute Chronic Subchronic/Chronic Toxicity Pure_Compound->Chronic Repro_Dev Reproductive & Developmental Toxicity Pure_Compound->Repro_Dev Carcinogenicity Carcinogenicity Pure_Compound->Carcinogenicity Mutagenicity Mutagenicity Pure_Compound->Mutagenicity Mixture Agent Orange (2,4,5-T + 2,4-D + TCDD) Mixture->Acute Mixture->Chronic Mixture->Repro_Dev Mixture->Carcinogenicity Mixture->Mutagenicity Data_Collection Data Collection (Mortality, Clinical Signs, Pathology, etc.) Acute->Data_Collection Chronic->Data_Collection Repro_Dev->Data_Collection Carcinogenicity->Data_Collection Mutagenicity->Data_Collection Statistical_Analysis Statistical Analysis (Dose-Response Modeling) Data_Collection->Statistical_Analysis Profile_Comparison Comparative Toxicological Profile Statistical_Analysis->Profile_Comparison Mechanism Mechanistic Studies (e.g., AhR Activation) Mechanism->Profile_Comparison Risk_Assessment Hazard Identification & Risk Assessment Profile_Comparison->Risk_Assessment

Workflow for Comparative Toxicity Assessment.

Conclusion

The toxicological profile of Agent Orange is fundamentally different from that of pure 2,4,5-T due to the presence of TCDD. Pure 2,4,5-T demonstrates a relatively low order of toxicity, whereas TCDD is one of the most potent synthetic toxicants known. The health effects associated with Agent Orange exposure, including a range of cancers, reproductive and developmental problems, and other chronic diseases, are overwhelmingly attributable to the TCDD contaminant acting through the AhR signaling pathway. This distinction is critical for accurate risk assessment and for understanding the long-term health consequences faced by individuals exposed to Agent Orange. Future research and regulatory decisions must continue to differentiate between the effects of the herbicide active ingredients and their highly toxic contaminants.

References

Spectroscopic Analysis of 2,4,5-Trichlorophenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trichlorophenoxyacetic acid, a compound of significant interest in environmental science and toxicology. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals for the aromatic and acetic acid protons.

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆ [1][2]

Chemical Shift (ppm)MultiplicityAssignment
7.92SingletAromatic H-3
7.66SingletAromatic H-6
5.15Singlet-OCH₂COOH
~13.0 (broad)Singlet-COOH
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆ [2]

Chemical Shift (ppm)Assignment
169.8-C OOH
153.6C-1
131.4C-3 / C-5
124.1C-4
122.3C-2
116.7C-6
67.0-OC H₂COOH

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

Table 3: Key IR Absorption Bands and Vibrational Assignments for this compound

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~3100-2900 (broad)O-H stretchCarboxylic Acid
~1730C=O stretchCarboxylic Acid
~1600, 1470C=C stretchAromatic Ring
~1240C-O stretchAryl Ether
~1100C-O stretchCarboxylic Acid
~880C-Cl stretchAryl Halide

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. Electron ionization (EI) is a common method for the analysis of small organic molecules like this compound.

Table 4: Major Mass Spectral Peaks and Fragment Assignments for this compound

m/zRelative IntensityProposed Fragment Ion
25450%[M]⁺ (Molecular ion, C₈H₅Cl₃O₃⁺)
25649%[M+2]⁺ (Isotope peak due to ³⁷Cl)
19897%[M - COOH - H]⁺ (Loss of carboxyl group)
196100%[M - COOH - H]⁺ (Isotope peak due to ³⁷Cl)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data presented above are crucial for reproducibility and accurate analysis.

NMR Spectroscopy Protocol (Solid Organic Acid)
  • Sample Preparation:

    • Accurately weigh 10-20 mg of dry, solid this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is typically used to enhance the signal of carbon atoms and to distinguish between CH, CH₂, and CH₃ groups. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol (Crystalline Powder)
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the crystalline this compound powder directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.

  • Instrument Setup and Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the powder and the ATR crystal.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂, H₂O).

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands in the spectrum.

    • Compare the peak positions with known correlation tables to assign them to specific functional group vibrations.

Direct Infusion Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol (Organic Acid)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system. A mixture of methanol (B129727) or acetonitrile (B52724) with a small percentage of a weak acid (e.g., 0.1% formic acid) is often used to promote protonation in positive ion mode, or a weak base (e.g., 0.1% ammonium (B1175870) hydroxide) for deprotonation in negative ion mode.

    • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the infusion line.

  • Instrument Setup and Data Acquisition:

    • Set the mass spectrometer to operate in either positive or negative ESI mode. For carboxylic acids, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

    • Optimize the ion source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal for the analyte.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Processing:

    • Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern, if any, to gain structural information. Tandem mass spectrometry (MS/MS) can be employed to induce and analyze fragmentation of a selected precursor ion for more detailed structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (Powder) Sample->Solid_Sample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Solid_Sample->IR MS Mass Spectrometry (ESI-MS) Dilution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragments MS->MS_Data Structure Determine Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of 2,4,5-T in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide, formerly a component of "Agent Orange." Due to its environmental persistence and potential contamination with the highly toxic dioxin 2,3,7,8-tetrachlorodibenzodioxin (TCDD), its use has been banned in many countries.[1] However, legacy contamination remains a concern, necessitating sensitive and reliable analytical methods for its detection in water sources to ensure public health and environmental safety. This document provides detailed protocols and performance data for the primary analytical techniques used for the quantification of 2,4,5-T in water: chromatography-mass spectrometry and immunoassays.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, specificity, sample throughput, and cost. Chromatographic methods coupled with mass spectrometry offer high specificity and sensitivity for quantification, while immunoassays are well-suited for rapid screening purposes.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Precision (%RSD / %CV)Reference
UPLC-MS/MS 2.5 ng/L-> 0.995107 - 117%< 5%[1]
LC-MS/MS 0.003 µg/L (3 ng/L)0.01 µg/L> 0.99970 - 120%< 3.4%[2]
GC/ECD (EPA Method 515.4) 50 ng/L (MDL)----[1]
ELISA (for 2,4,5-TP) 0.05 µg/L (50 ng/L)--89 - 104%-[3][4]

Note: UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is an advanced form of LC-MS/MS. Data for ELISA is for the related compound 2,4,5-TP (Silvex), indicating the potential sensitivity of immunoassay techniques. MDL stands for Method Detection Limit.

Experimental Protocols

Protocol 1: Water Sample Collection and Preparation for Chromatographic Analysis

Proper sample collection and preparation are critical to ensure the accuracy and reliability of results. The primary goal is to isolate and concentrate the analyte from the water matrix while removing potential interferences.

Materials:

  • Amber glass bottles, pre-cleaned

  • Syringe filters (e.g., 0.2 µm PVDF)[5][6]

  • Reagents: Formic acid, Acetonitrile, Methanol (B129727), Ethyl Acetate (B1210297), n-Hexane (all HPLC or pesticide residue grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Octadecylsilanized silica (B1680970) gel)[7]

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Collection: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation. Fill the bottle to the top, leaving minimal headspace.[8]

  • Preservation: Cool samples to ≤ 6°C immediately after collection.[8] If required by the specific method, preserve the sample by adding acid.

  • Filtration: For methods involving direct injection or to protect analytical columns, pass the water sample through a 0.2 µm syringe filter to remove particulate matter.[5][6]

  • Acidification: Adjust the sample pH to approximately 2-3 using an acid like formic acid. This ensures that 2,4,5-T, an acidic herbicide, is in its non-ionized form, which is more readily extracted.[9]

  • Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) by passing methanol followed by acidified water through it.

    • Load the acidified water sample onto the cartridge at a steady flow rate.

    • Wash the cartridge with water to remove polar impurities.

    • Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen.

    • Elute the retained 2,4,5-T using a suitable organic solvent, such as ethyl acetate or acetonitrile.[2][7]

  • Concentration: Evaporate the eluent to near dryness under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., acetonitrile/water mixture) compatible with the analytical instrument. The sample is now ready for analysis.

G cluster_prep Sample Preparation Workflow Sample Water Sample Collection Filter Filtration (0.2 µm) Sample->Filter Acidify Acidification (pH 2-3) Filter->Acidify SPE Solid Phase Extraction (SPE) Acidify->SPE Elute Elution SPE->Elute Concentrate Concentration (N₂ Evaporation) Elute->Concentrate Reconstitute Reconstitution in Mobile Phase Concentrate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

General workflow for water sample preparation.
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of 2,4,5-T in water due to its high sensitivity, specificity, and robustness.[5]

Instrumentation & Conditions:

  • LC System: ACQUITY UPLC I-Class System or equivalent.[1]

  • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm).[1]

  • Mobile Phase A: Water with 0.5% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.[1]

  • Gradient: A linear gradient from high aqueous to high organic content over approximately 5 minutes.[1]

  • Mass Spectrometer: Xevo TQ-S Mass Spectrometer or equivalent tandem quadrupole MS.[1]

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). For 2,4,5-T, typical transitions are monitoring the precursor ion m/z 254.9 and fragment ions m/z 196.9 (quantifier) and m/z 160.9 (qualifier).[1][2]

Procedure:

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of 2,4,5-T in the reconstitution solvent, covering the expected concentration range of the samples (e.g., 5 ng/L to 1000 ng/L).[1] An internal standard (e.g., deuterated 2,4-D) should be used to correct for matrix effects and variations in instrument response.[1]

  • Sample Injection: Inject a fixed volume of the prepared sample extract and calibration standards into the LC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode, monitoring the specific precursor-to-product ion transitions for 2,4,5-T and the internal standard.

  • Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of 2,4,5-T in the samples by interpolating their peak area ratios from this curve.

G cluster_lcms LC-MS/MS Analysis Workflow Sample Prepared Sample Extract UPLC UPLC System (Chromatographic Separation) Sample->UPLC ESI Electrospray Ionization (ESI Source) UPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision Cell - CID) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data System (Quantification) Detector->Data

Workflow for 2,4,5-T analysis by LC-MS/MS.
Protocol 3: Screening by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective immunological method suitable for screening a large number of samples.[10] A competitive ELISA format is typically used for small molecules like 2,4,5-T. In this format, free 2,4,5-T in the sample competes with a fixed amount of enzyme-labeled 2,4,5-T for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 2,4,5-T in the sample.

Materials:

  • Microtiter plate (96-well) pre-coated with antibodies specific to 2,4,5-T.

  • 2,4,5-T standards.

  • 2,4,5-T-enzyme conjugate (e.g., HRP-conjugate).

  • Wash buffer (e.g., PBS with Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).

  • Microplate reader.

Procedure:

  • Sample/Standard Addition: Add standards and water samples to the appropriate wells of the antibody-coated microtiter plate.

  • Conjugate Addition: Add the 2,4,5-T-enzyme conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) to allow for competitive binding between the 2,4,5-T in the sample and the enzyme conjugate for the antibody binding sites.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Incubation & Stoppage: Incubate for a short period to allow color development. Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation: Construct a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of 2,4,5-T in the samples is determined by comparing their absorbance to the standard curve.

G cluster_elisa Competitive ELISA Principle Well Antibody-Coated Well Add Add Sample (Free 2,4,5-T) + Enzyme-Labeled 2,4,5-T Well->Add Compete Competitive Binding (Incubation) Add->Compete Wash Wash Step (Removes Unbound) Compete->Wash Substrate Add Substrate Wash->Substrate Color Color Development Substrate->Color Read Measure Absorbance (Signal is inversely proportional to concentration) Color->Read

Logical steps in a competitive ELISA for 2,4,5-T.

References

Application Notes & Protocols for the Analysis of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocol for the quantitative analysis of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin herbicide. Due to its environmental persistence and potential toxicity, sensitive and specific analytical methods are required for its detection. This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, including sample preparation, derivatization, instrumental analysis, and data interpretation.

Introduction

This compound (2,4,5-T) is a phenoxy herbicide that was widely used for the control of broadleaf weeds. Its use has been discontinued (B1498344) in many countries due to the presence of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzodioxin (TCDD), a potent carcinogen. Consequently, the monitoring of 2,4,5-T in environmental matrices such as water, soil, and food is of significant importance.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For polar analytes like 2,4,5-T, a derivatization step is typically required to increase volatility and improve chromatographic performance. This protocol outlines a common method involving esterification to form a more volatile derivative prior to GC-MS analysis.

Analytical Workflow

The overall workflow for the analysis of 2,4,5-T by GC-MS is depicted below. This process begins with sample collection and proceeds through extraction, derivatization, instrumental analysis, and finally data reporting.

GC-MS_Workflow_for_2_4_5_T_Analysis cluster_prep Sample Preparation cluster_data Data Processing Sample_Collection Sample Collection (e.g., Water, Soil) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Derivatization Esterification (e.g., with BF3-Methanol) Concentration->Derivatization GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Data_Acquisition Data Acquisition GC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Workflow for 2,4,5-T Analysis by GC-MS.

Experimental Protocol

This protocol is a representative method and may require optimization based on the specific sample matrix and available instrumentation.

3.1. Apparatus and Reagents

  • Apparatus: GC-MS system, analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., C18), evaporator (e.g., nitrogen evaporator), autosampler vials.

  • Reagents: 2,4,5-T analytical standard, internal standard (e.g., 2,4-Dichlorophenylacetic acid), HPLC-grade solvents (methanol, acetonitrile, ethyl acetate, hexane), reagent-grade water, derivatization agent (e.g., 14% Boron Trifluoride in Methanol (B129727) (BF₃-Methanol)), anhydrous sodium sulfate (B86663), hydrochloric acid, sodium hydroxide.

3.2. Sample Preparation (Water Sample)

  • Acidification: Acidify the water sample (e.g., 100 mL) to a pH of 2-3 with concentrated hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent-grade water (at pH 2-3).

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent-grade water to remove interferences.

  • Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5-10 mL of a suitable solvent such as ethyl acetate.

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen.

3.3. Derivatization (Esterification)

  • Add 1 mL of the derivatizing agent (e.g., 14% BF₃-Methanol) to the concentrated extract.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex the mixture for 1-2 minutes and allow the layers to separate.

  • Transfer the upper organic layer (hexane) containing the derivatized analyte (2,4,5-T methyl ester) to a clean autosampler vial for GC-MS analysis.

3.4. GC-MS Instrumental Conditions

The following table provides typical GC-MS parameters for the analysis of the 2,4,5-T methyl ester.

ParameterSetting
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min
Oven ProgramInitial: 80°C, hold for 1 min
Ramp: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (for 2,4,5-T methyl ester)
Quantifier Ion (m/z)268
Qualifier Ions (m/z)270, 199

Quantitative Data and Performance Characteristics

The performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The table below summarizes typical performance data for the analysis of 2,4,5-T.

ParameterTypical ValueDescription
Linearity (R²) > 0.995Correlation coefficient for a calibration curve typically ranging from 1 to 100 µg/L.
Limit of Detection (LOD) 0.1 - 1 µg/LThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.5 - 5 µg/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision.
Recovery (%) 85 - 110%The percentage of the true amount of analyte that is detected by the analytical method in a spiked sample.

Conclusion

The described GC-MS method, incorporating a crucial derivatization step, provides a selective, sensitive, and robust approach for the quantification of 2,4,5-T in various environmental samples. The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and specificity of the analysis, allowing for detection at low µg/L levels. Proper method validation, including the assessment of linearity, LOD, LOQ, and recovery, is essential to ensure the accuracy and reliability of the results. This protocol serves as a foundational guide for laboratories tasked with monitoring this priority pollutant.

Application Note: Quantification of 2,4,5-T by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide, a component of the defoliant Agent Orange, which was used extensively during the Vietnam War.[1] Due to its environmental persistence and potential health risks, including its association with the highly toxic dioxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), sensitive and specific quantification of 2,4,5-T in various matrices is crucial.[2] This application note provides a detailed protocol for the quantification of 2,4,5-T using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1]

This document outlines the necessary reagents, sample preparation procedures for different matrices, and the instrumental parameters for both liquid chromatography and mass spectrometry.

Experimental Protocols

Reagents and Materials
  • Standards: 2,4,5-T reference standard (≥98% purity), internal standard (e.g., 13C6-2,4,5-T or a structurally similar compound).[3]

  • Solvents: Acetonitrile (ACN), methanol (B129727) (MeOH), water (LC-MS grade or higher), ethyl acetate, n-hexane.[1][3]

  • Reagents: Formic acid, acetic acid, ammonium (B1175870) acetate, sodium chloride (NaCl), anhydrous magnesium sulfate (B86663) (MgSO4), sodium sulfate (anhydrous), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and primary secondary amine (PSA) sorbent.[3]

  • Solid Phase Extraction (SPE) Cartridges: Octadecylsilanized silica (B1680970) gel (C18) or other suitable cartridges.[3]

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for water, soil, and food matrices.

2.1. Water Samples (Direct Injection)

For relatively clean water samples, a direct injection approach can be employed.

  • Collect the water sample in a clean container.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[1]

  • Add an appropriate amount of internal standard.

  • The sample is now ready for LC-MS/MS analysis.

2.2. Soil Samples (QuEChERS-based Extraction)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting 2,4,5-T from soil.

  • Weigh 15 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 15 mL of a 1% acetic acid solution in acetonitrile.

  • Add the internal standard.

  • Vortex the tube vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 6 g anhydrous MgSO4 and 1.5 g NaCl).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥1500 rcf for 1 minute.

  • The supernatant (acetonitrile layer) is ready for cleanup or direct analysis.

2.3. Food Matrices (e.g., Grains, Fruits, Vegetables) (Acidified Acetone Extraction)

This protocol is suitable for a variety of agricultural products.[3]

  • Homogenize 10 g of the sample.

  • Add 20 mL of water and let it stand for 30 minutes.[3]

  • Add 5 mL of 4 mol/L HCl and 100 mL of acetone, then homogenize.[3]

  • Filter the mixture with suction.[3]

  • To the residue, add 50 mL of acetone, homogenize, and filter again.[3]

  • Combine the filtrates and adjust the volume to 200 mL with acetone.[3]

  • Take a 10 mL aliquot, add 100 mL of 10% NaCl solution, and perform a liquid-liquid extraction twice with 100 mL and 50 mL of ethyl acetate/n-hexane (1:1, v/v).[3]

  • Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate to dryness at <40°C.[3]

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[3]

Experimental Workflow for 2,4,5-T Quantification

Figure 1: General Experimental Workflow for 2,4,5-T Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food) Extraction Extraction (Direct Filtration, QuEChERS, LLE) Sample->Extraction Matrix-specific protocol Cleanup Cleanup (Optional) (dSPE, SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (Negative ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Confirmation Confirmation (Qualifier Ions, Retention Time) Quantification->Confirmation

Caption: General workflow for 2,4,5-T analysis.

LC-MS/MS Instrumental Parameters

3.1. Liquid Chromatography

A standard HPLC or UHPLC system is required.

ParameterCondition
HPLC Column C18, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-6.0 min: 5-100% B; 6.0-8.0 min: 100% B; 8.1-10 min: 5% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 20 µL

Note: The gradient and mobile phase composition may need to be optimized for specific applications and columns.

3.2. Tandem Mass Spectrometry

A triple quadrupole mass spectrometer is typically used.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 254.9
Product Ion 1 (Quantifier, m/z) 196.9
Product Ion 2 (Qualifier, m/z) 160.9
Collision Energy (V) Optimized for the specific instrument (typically 15-25 V)
Ion Source Gas 1 (GS1) 60 psi
Ion Source Gas 2 (GS2) 50 psi
Curtain Gas (CUR) 30 psi
IonSpray Voltage (IS) -4500 V
Source Temperature (TEM) 550 °C

Note: MS parameters should be optimized for the specific instrument and analyte.

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance of the LC-MS/MS method for 2,4,5-T based on various sources.

Table 1: Linearity and Limits of Detection/Quantification

MatrixLinearity RangeLODLOQ
Drinking Water5 - 1000 ng/L>0.9952.5 ng/L5 ng/L
Agricultural Products0.005 - 0.05 mg/L>0.99-0.01 mg/kg
Water1 - 50 µg/L>0.9990.003 µg/L0.01 µg/L

Table 2: Recovery and Precision

MatrixSpiking LevelRecovery (%)RSD (%)
Natural Spring Water100 ng/L107-117<5
Ultra Pure Water0.1 µg/L75-88-
Mineral Water0.1 µg/L61-103-
Surface Water0.1 µg/L70-120-

Mandatory Visualization

Logical Relationship of the QuEChERS Method

Figure 2: Logical Steps of the QuEChERS Sample Preparation Method Start Homogenized Sample (15g) Add_ACN Add 15 mL Acetonitrile (+ Internal Standard) Start->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Add_Salts Add QuEChERS Salts (6g MgSO4, 1.5g NaCl) Vortex1->Add_Salts Vortex2 Vortex (1 min) Add_Salts->Vortex2 Centrifuge Centrifuge (≥1500 rcf, 1 min) Vortex2->Centrifuge Supernatant Collect Supernatant (Acetonitrile Extract) Centrifuge->Supernatant dSPE Dispersive SPE Cleanup (PSA, MgSO4) Supernatant->dSPE Vortex3 Vortex dSPE->Vortex3 Centrifuge2 Centrifuge Vortex3->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Centrifuge2->Final_Extract

Caption: QuEChERS sample preparation workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 2,4,5-T in various environmental and food matrices using LC-MS/MS. The described methods offer high sensitivity, selectivity, and robustness, making them suitable for routine monitoring and research applications. The provided quantitative data demonstrates the excellent performance of the method in terms of linearity, limits of detection, and recovery. By following these protocols, researchers and scientists can achieve reliable and accurate quantification of 2,4,5-T.

References

Application Notes and Protocols for the Extraction of 2,4,5-T from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide previously used for the control of broadleaf weeds.[1][2] Due to the potential for contamination with the highly toxic dioxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) during its manufacturing process, its use has been largely discontinued (B1498344) in many countries.[1][3] However, its persistence in the environment necessitates reliable and sensitive methods for its detection in plant tissues for environmental monitoring and food safety purposes.[4] This document provides a detailed protocol for the extraction of 2,4,5-T from various plant matrices, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented protocol incorporates a hydrolysis step to ensure the comprehensive extraction of all forms of the herbicide.[5]

Principle of the Method

The extraction of 2,4,5-T from plant tissues involves initial homogenization of the sample, followed by an alkaline hydrolysis step to convert any ester or salt forms of the herbicide into its anionic acid form.[6] Subsequently, the herbicide is extracted from the acidified aqueous matrix into an organic solvent, typically acetone (B3395972) or acetonitrile.[7] A cleanup step using dispersive solid-phase extraction (dSPE) is employed to remove interfering matrix components such as pigments and lipids. The final extract is then concentrated and analyzed by LC-MS/MS for sensitive and selective quantification.[4][7]

Experimental Protocols

1. Sample Preparation

Proper sample collection and preparation are critical for obtaining accurate and reproducible results.

  • Collection : Collect representative samples of the plant tissues of interest (e.g., leaves, stems, fruits, or roots).

  • Washing : Gently wash the collected tissues with deionized water to remove any soil or external contaminants. Pat dry with a paper towel.

  • Homogenization : Finely chop the plant material. For dry samples like grains or seeds, grinding to a fine powder may be necessary. For fresh tissues, cryogenic grinding with liquid nitrogen can be employed to prevent enzymatic degradation.

2. Extraction and Hydrolysis

This procedure should be performed in a fume hood.

  • Weigh 10.0 g of the homogenized plant sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of water and let the sample stand for 30 minutes.[7]

  • For alkaline hydrolysis, add a suitable volume of a concentrated base (e.g., 5 N sodium hydroxide) to achieve a final pH > 12.[6] Vortex the sample for 1 minute and incubate in a water bath at 60°C for 30 minutes to facilitate the conversion of any 2,4,5-T esters and salts to the acid form.

  • After cooling to room temperature, neutralize the sample by adding 5 M sulfuric acid until a pH of approximately 7 is reached.[6]

  • Acidify the sample by adding 5 mL of 4 mol/L hydrochloric acid.[7]

  • Add 100 mL of acetone, and homogenize the mixture using a high-speed homogenizer for 2 minutes.[7]

  • Filter the homogenate with suction through a Büchner funnel fitted with a filter paper.[7]

  • Transfer the residue back to the centrifuge tube, add another 50 mL of acetone, homogenize for 1 minute, and filter as described above.[7]

  • Combine the filtrates and add acetone to a final volume of exactly 200 mL.[7]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup (QuEChERS-based)

  • Transfer a 15 mL aliquot of the combined acetone extract into a 50 mL centrifuge tube.

  • Add a salt mixture, for example, 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium chloride.[6] This step facilitates the partitioning of 2,4,5-T into the organic phase.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at 3000 rpm for 5 minutes to separate the layers.

  • Transfer a 1 mL aliquot of the upper organic layer into a 2 mL dSPE cleanup tube containing a mixture of sorbents such as 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate. PSA helps in the removal of polar interferences like organic acids and sugars.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

4. Final Extract Preparation and Analysis

  • Carefully transfer the supernatant into a clean vial.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase used for LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the sample by LC-MS/MS.[7]

Data Presentation

ParameterValueMatrixAnalytical MethodReference
Limit of Quantification (LOQ)0.01 mg/kgGrains, legumes, nuts, and seedsLC-MS/MS[7]
Recovery85% - 100%Spiked soil samplesHPLC-UV[8]
Limit of Detection (LOD)1-2 pptDrinking waterLC-MS/MS[4]
Mean Recovery86% - 107%Soybean and CornLC-MS/MS[6]

Visualization of the Experimental Workflow

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction and Hydrolysis cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis SampleCollection 1. Sample Collection (Plant Tissues) Washing 2. Washing (Deionized Water) SampleCollection->Washing Homogenization 3. Homogenization (Grinding/Chopping) Washing->Homogenization Hydrolysis 4. Alkaline Hydrolysis (NaOH, 60°C) Homogenization->Hydrolysis 10g homogenized sample Neutralization 5. Neutralization & Acidification (H₂SO₄, HCl) Hydrolysis->Neutralization SolventExtraction 6. Solvent Extraction (Acetone) Neutralization->SolventExtraction Filtration 7. Filtration SolventExtraction->Filtration SaltingOut 8. Salting Out (MgSO₄, NaCl) Filtration->SaltingOut 15 mL extract Centrifugation1 9. Centrifugation SaltingOut->Centrifugation1 dSPE 10. Dispersive SPE (PSA, MgSO₄) Centrifugation1->dSPE 1 mL supernatant Centrifugation2 11. Centrifugation dSPE->Centrifugation2 Evaporation 12. Evaporation (Nitrogen Stream) Centrifugation2->Evaporation Supernatant Reconstitution 13. Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtering 14. Filtering (0.22 µm Syringe Filter) Reconstitution->Filtering LCMS 15. LC-MS/MS Analysis Filtering->LCMS

Caption: Workflow for the extraction and analysis of 2,4,5-T from plant tissues.

References

Application Note: Analysis of 2,4,5-T in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin that was widely used as an herbicide. Due to its persistence in the environment and its association with the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), monitoring its concentration in soil is of significant environmental and health concern. This application note provides detailed protocols for the analysis of 2,4,5-T in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The primary method detailed is based on the well-established EPA Method 8151A for chlorinated herbicides.[1][2][3][4]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Based on EPA Method 8151A)

This protocol involves solvent extraction, derivatization to a more volatile form, and subsequent analysis by GC-MS.[1][5] Derivatization is necessary because the free carboxylic acid group of 2,4,5-T makes it non-volatile.[5][6]

1.1. Sample Preparation and Extraction

  • Sample Homogenization: Air-dry the soil sample, remove any large debris (stones, twigs), and homogenize it by sieving through a 2-mm sieve.

  • Extraction:

    • Weigh 10-30 g of the homogenized soil into a beaker.

    • Add a surrogate standard to the sample.

    • Extract the sample using a suitable solvent. Common extraction methods include:

      • Soxhlet Extraction: Extract with a mixture of acetone (B3395972) and methylene (B1212753) chloride (1:1 v/v) for 18-24 hours.[7]

      • Ultrasonic Extraction: Mix the soil with the extraction solvent and sonicate for a specified period.

    • The choice of solvent can vary, with acetonitrile (B52724) also being a viable option.[8]

  • Hydrolysis of Esters (Optional): Since 2,4,5-T can exist as various esters in the soil, a hydrolysis step can be performed to convert them to the acid form.[1][3] This typically involves saponification with potassium hydroxide.

  • Acidification and Liquid-Liquid Extraction:

    • Concentrate the extract and acidify it to a pH < 2 with concentrated sulfuric or hydrochloric acid.

    • Perform a liquid-liquid extraction by partitioning the acidified aqueous solution with a non-polar solvent like diethyl ether or methylene chloride.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a small volume (e.g., 1-5 mL) using a rotary evaporator or a gentle stream of nitrogen.

1.2. Derivatization

To make 2,4,5-T sufficiently volatile for GC analysis, the carboxylic acid group must be esterified.[9] Common derivatization agents include:

  • Diazomethane: A common and efficient methylating agent. However, it is highly toxic and explosive, requiring special handling precautions.[9]

  • Pentafluorobenzyl Bromide (PFBBr): A safer alternative that forms pentafluorobenzyl esters.[1][9]

  • Trimethylsilyl (TMS) Reagents (e.g., BSTFA): Forms TMS esters.[10]

Derivatization Procedure with PFBBr:

  • To the concentrated extract, add the PFBBr reagent and a catalyst.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time to allow the reaction to complete.

  • After cooling, the derivatized sample is ready for cleanup.

1.3. Extract Cleanup

Cleanup is crucial to remove interfering co-extracted substances from the soil matrix.[11]

  • Solid-Phase Extraction (SPE): Pass the derivatized extract through a Florisil or silica (B1680970) gel cartridge to remove polar interferences.

  • Gel Permeation Chromatography (GPC): Can be used to remove high molecular weight interferences like lipids.[7]

1.4. GC-MS Analysis

  • Instrument Conditions:

    • Injector: Splitless mode.

    • Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent.

    • Oven Temperature Program: A programmed temperature ramp to separate the target analytes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Prepare a calibration curve using derivatized standards of 2,4,5-T. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

2. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers an advantage over GC as it often does not require a derivatization step, which can simplify the sample preparation process.[8]

2.1. Sample Preparation and Extraction

The initial extraction and acidification steps are similar to the GC-MS protocol.

  • Extraction: A modified Soxhlet extraction or ultrasonic extraction with acetonitrile can be used.[8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another effective extraction technique.[12][13]

  • Cleanup: The extract is typically cleaned up using SPE. For HPLC, a C18 cartridge is commonly employed.

2.2. HPLC-UV/MS Analysis

  • Instrument Conditions:

    • Column: A reverse-phase C18 column is typically used.[14]

    • Mobile Phase: A gradient of acetonitrile and water (acidified with formic or acetic acid) is common.[12]

    • Detector: A UV detector set at an appropriate wavelength (e.g., 228-270 nm) or a mass spectrometer for higher selectivity and sensitivity (LC-MS/MS).[8][12]

  • Quantification: A calibration curve is generated using 2,4,5-T standards. The concentration in the sample is determined by comparing the peak area or height to the calibration curve.

Data Presentation

The performance of analytical methods for 2,4,5-T in soil can vary based on the specific protocol and instrumentation used. The following table summarizes typical performance data.

ParameterGC-MS (EPA Method 8151A)HPLC-UV/MSReference
Limit of Detection (LOD) ~0.005 ppm (mg/kg)0.003 - 0.45 µg/mL[8][15]
Limit of Quantitation (LOQ) ~0.010 ppm (mg/kg)0.006 - 2 µg/mL[8][15]
Recovery 80-110%85-100%[8]
Relative Standard Deviation (RSD) < 15%< 10%[16]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway cluster_data Data Analysis soil_sample Soil Sample Collection and Homogenization extraction Solvent Extraction (e.g., Soxhlet, Sonication) soil_sample->extraction hydrolysis Optional: Ester Hydrolysis extraction->hydrolysis acidification Acidification (pH < 2) hydrolysis->acidification l_l_extraction Liquid-Liquid Extraction acidification->l_l_extraction concentration Drying and Concentration l_l_extraction->concentration derivatization Derivatization (e.g., PFBBr) concentration->derivatization hplc_cleanup Extract Cleanup (SPE - C18) concentration->hplc_cleanup gc_cleanup Extract Cleanup (SPE) derivatization->gc_cleanup gcms_analysis GC-MS Analysis gc_cleanup->gcms_analysis quantification Quantification via Calibration Curve gcms_analysis->quantification hplc_analysis HPLC-UV/MS Analysis hplc_cleanup->hplc_analysis hplc_analysis->quantification reporting Data Reporting quantification->reporting

Caption: Workflow for 2,4,5-T analysis in soil.

References

Application Notes and Protocols: The Historical Use of 2,4,5-T as a Positive Control in Ecotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide that was widely used for the control of broadleaf weeds.[1] Its use was phased out and eventually banned in many countries, including the United States in 1985, due to concerns over contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a byproduct of its manufacturing process.[1] Historically, due to its potent phytotoxicity and well-documented effects on various organisms, 2,4,5-T has been a compound of interest in ecotoxicological studies.

These application notes provide a historical perspective on the use of 2,4,5-T in ecotoxicity assays, not as a recommendation for its current use, but as a reference for understanding legacy data and for its historical role as a substance known to elicit a toxic response. Given its ban and the uncontrollable variable of TCDD contamination, 2,4,5-T is no longer considered a suitable positive control for routine ecotoxicity testing. Modern assays should employ currently accepted and commercially available positive control substances as recommended by regulatory bodies like the OECD.

Mechanism of Action: Synthetic Auxin

2,4,5-T is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[2] It is readily absorbed by the foliage and roots and translocated throughout the plant.[3] At a molecular level, synthetic auxins like 2,4,5-T disrupt normal plant growth processes. The current understanding of the auxin signaling pathway involves the following key components[4]:

  • Perception : Auxin binds to the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4]

  • De-repression of Transcription : This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[4]

  • Gene Expression : The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs), which are transcription factors, to regulate the expression of auxin-responsive genes.[2][4]

The influx of synthetic auxins like 2,4,5-T leads to an overstimulation of these pathways, causing uncontrolled and disorganized growth, which ultimately results in plant death.[2] 2,4-D, a closely related herbicide, cannot be effectively removed from plant cells by the natural exporter mechanism, leading to its accumulation and subsequent cell death.[2] A similar mechanism is likely for 2,4,5-T.

Auxin Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin 2,4,5-T (Synthetic Auxin) TIR1_AFB SCF-TIR1/AFB Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Cell Death Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Ecotoxicity_Test_Workflow cluster_prep Preparation cluster_growth Growth & Exposure cluster_analysis Analysis A Prepare Test Substance (e.g., 2,4,5-T dilutions) D Apply Test Substance to Plants A->D B Sow Seeds in Pots with Standard Soil C Germination & Growth to 2-4 Leaf Stage B->C C->D E Incubate under Controlled Conditions (21-28 days) D->E F Observe for Visible Toxic Effects E->F G Harvest Plants E->G H Measure Endpoints (Shoot Height, Weight) G->H I Data Analysis & EC50 Calculation H->I

References

Assessing the Phytotoxicity of 2,4,5-Trichlorophenoxyacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide historically used for the control of broadleaf weeds.[1][2] As a member of the phenoxyalkanoic acid class of herbicides, its mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[1][3][4] Although its use has been largely discontinued (B1498344) due to concerns over contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and persistent compound, the study of 2,4,5-T's phytotoxic effects remains relevant for environmental risk assessment, understanding herbicide resistance, and for the development of new, safer herbicides.[2][5]

These application notes provide detailed protocols for assessing the phytotoxicity of 2,4,5-T using common and reliable bioassays: the seed germination and root elongation assay, and the whole plant bioassay. Furthermore, this document presents quantitative data on the effects of 2,4,5-T on various plant species and a diagram of the key signaling pathway involved in its mode of action.

Mechanism of Action: A Synthetic Auxin

2,4,5-T and other synthetic auxins exert their phytotoxic effects by overwhelming the plant's natural auxin signaling pathways.[1] The process begins with the uptake of the herbicide and its transport within the plant. Once inside the cells, 2,4,5-T binds to auxin receptors, primarily the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[4][6] This binding promotes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins.[6] The degradation of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the expression of numerous genes involved in plant growth and development.[1] The sustained and excessive activation of these genes leads to a cascade of detrimental effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.

Signal_Transduction_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell 2_4_5_T_ext 2,4,5-T 2_4_5_T_int 2,4,5-T 2_4_5_T_ext->2_4_5_T_int Uptake TIR1_AFB TIR1/AFB Receptor 2_4_5_T_int->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Aux_IAA Aux/IAA Repressor Aux_IAA->Ubiquitination Targeted for ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Proteasome->Aux_IAA Degradation of Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Phytotoxic_Effects Phytotoxic Effects (Uncontrolled Growth, etc.) Auxin_Response_Genes->Phytotoxic_Effects

Caption: Simplified signaling pathway of 2,4,5-T in a plant cell.

Quantitative Data on Phytotoxicity

The phytotoxic effects of 2,4,5-T are concentration-dependent and vary among plant species. Broadleaf species are generally more susceptible than grasses.[5] The following tables summarize quantitative data from various studies.

Table 1: Effect of 2,4,5-T on Seed Germination of Various Plant Species

Plant SpeciesConcentration (M)Germination (%)Reference
Zea mays (Maize)10-7No significant inhibition[7]
10-4Significant inhibition[7]
10-3Significant inhibition[7]
Helianthus annuus (Sunflower)10-7No significant inhibition[7]
10-4Significant inhibition[7]
10-3Significant inhibition[7]
Vicia faba (Faba Bean)10-7No significant inhibition[7]
10-4Significant inhibition[7]
10-3Significant inhibition[7]
Buffalograss9.0 kg/ha Germination prevented
Blue Grama9.0 kg/ha Germination prevented
Sideoats Grama9.0 kg/ha Germination prevented

Table 2: Effect of 2,4,5-T on Radicle and Plumule Length of Various Plant Species

Plant SpeciesConcentration (M)Effect on Radicle/Plumule LengthReference
Helianthus annuus (Sunflower)10-7Stimulatory effect[7]
10-4Sharp reduction[7]
10-3~97% decrease[7]
Vicia faba (Faba Bean)10-7Stimulatory effect[7]
10-3Complete inhibition of plumule growth[7]
Zea mays (Maize)10-7Promotive effect on plumule growth[7]
10-4Sharp reduction[7]
10-3Sharp reduction[7]

Table 3: Effect of 2,4,5-T on Dry Matter Yield of Various Plant Species

Plant SpeciesConcentration (M)Effect on Dry Matter YieldReference
Zea mays (Maize)10-4Sharp attenuation[7]
Helianthus annuus (Sunflower)10-4Sharp attenuation[7]
Vicia faba (Faba Bean)10-4Sharp attenuation[7]

Experimental Protocols

The following are detailed protocols for assessing the phytotoxicity of 2,4,5-T.

Protocol 1: Seed Germination and Root Elongation Assay

This assay is a rapid and sensitive method to determine the acute phytotoxicity of a substance on seed germination and early seedling growth.

Seed_Germination_Workflow A Prepare 2,4,5-T Solutions (various concentrations) D Add 2,4,5-T Solution or Control (e.g., 5 mL per dish) A->D B Surface Sterilize Seeds C Place Seeds in Petri Dishes (with filter paper) B->C C->D E Incubate in the Dark (e.g., 25°C for 3-5 days) D->E F Measure Germination Percentage and Root/Plumule Length E->F G Data Analysis F->G

Caption: Workflow for the seed germination and root elongation assay.

Materials:

  • Seeds of test plant species (e.g., lettuce, radish, cucumber for dicots; oat, wheat, maize for monocots)

  • This compound (analytical grade)

  • Solvent for 2,4,5-T (e.g., acetone (B3395972) or ethanol, if necessary)

  • Distilled or deionized water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Forceps

  • Incubator

  • Ruler or caliper

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of 2,4,5-T in a suitable solvent if it is not readily soluble in water.

    • Prepare a series of dilutions of 2,4,5-T in distilled or deionized water to achieve the desired test concentrations (e.g., 10-7 M to 10-3 M).

    • A control solution (distilled or deionized water, with the same concentration of solvent as the test solutions if a solvent is used) must be included.

  • Seed Preparation:

    • Select healthy, uniform seeds of the chosen plant species.

    • Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to immerse the seeds in a 1% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by several rinses with sterile distilled water.

  • Assay Setup:

    • Place two layers of filter paper in each sterile petri dish.

    • Using sterile forceps, place a predetermined number of seeds (e.g., 20-25) evenly spaced on the filter paper in each dish.

    • Add a specific volume of the respective test solution or control solution to each petri dish (e.g., 5 mL), ensuring the filter paper is saturated but not flooded.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the petri dishes in the dark at a constant temperature suitable for the chosen plant species (e.g., 25 ± 1°C).

    • The incubation period will vary depending on the plant species but is typically 3 to 5 days.

  • Data Collection:

    • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

    • Carefully remove the seedlings and measure the length of the radicle (root) and plumule (shoot) of each germinated seed using a ruler or caliper.

  • Data Analysis:

    • Calculate the germination percentage for each treatment and the control.

    • Calculate the average radicle and plumule length for each treatment and the control.

    • Express the results as a percentage of the control.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Protocol 2: Whole Plant Bioassay

This assay assesses the phytotoxicity of 2,4,5-T on the overall growth and health of young plants.

Whole_Plant_Bioassay_Workflow A Germinate and Grow Seedlings (to a specific stage, e.g., 2-3 true leaves) C Apply 2,4,5-T Solution (e.g., foliar spray or soil drench) A->C B Prepare 2,4,5-T Solutions (various concentrations) B->C D Grow Plants in Controlled Environment (e.g., growth chamber or greenhouse) C->D E Observe and Record Phytotoxic Symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals D->E F Harvest Plants after a Set Period (e.g., 14-21 days) D->F G Measure Growth Parameters (e.g., shoot/root length, fresh/dry weight) F->G H Data Analysis G->H

Caption: Workflow for the whole plant bioassay.

Materials:

  • Young, healthy plants of the test species (e.g., tomato, soybean, cucumber) at a uniform growth stage (e.g., 2-3 true leaves).

  • Pots filled with a suitable growing medium (e.g., potting soil, sand, or a mixture).

  • This compound (analytical grade).

  • Solvent for 2,4,5-T (if necessary).

  • Distilled or deionized water.

  • Spray bottle or other application device.

  • Growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Ruler or caliper.

  • Analytical balance.

  • Drying oven.

  • Appropriate PPE.

Procedure:

  • Plant Preparation:

    • Grow seedlings of the chosen plant species under controlled conditions until they reach the desired growth stage.

    • Select uniform and healthy plants for the experiment.

  • Preparation of Test Solutions:

    • Prepare a stock solution and a series of dilutions of 2,4,5-T as described in Protocol 1.

    • Include a control group that is treated with the same solution but without 2,4,5-T.

  • Application of 2,4,5-T:

    • The test substance can be applied in several ways, with foliar spray and soil drench being the most common.

      • Foliar Spray: Use a calibrated sprayer to apply a specific volume of the test solution evenly to the foliage of the plants until runoff. Ensure uniform coverage.

      • Soil Drench: Apply a specific volume of the test solution directly to the soil surface of each pot.

    • Ensure that each treatment group has an adequate number of replicate plants (e.g., 5-10).

  • Growth and Observation:

    • Maintain the plants in a growth chamber or greenhouse with controlled environmental conditions (e.g., 16-hour photoperiod, 25°C day/20°C night temperature, 60-70% relative humidity).

    • Observe the plants regularly (e.g., daily or every other day) for the appearance of phytotoxic symptoms such as epinasty, chlorosis (yellowing), necrosis (tissue death), stunting, and morphological abnormalities. A visual rating scale can be used to quantify these symptoms.

  • Harvest and Data Collection:

    • After a predetermined period (e.g., 14-21 days after treatment), harvest the plants.

    • Carefully separate the shoots and roots.

    • Measure the length of the shoots and roots.

    • Determine the fresh weight of the shoots and roots immediately after harvesting.

    • Dry the plant material in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight (biomass).

  • Data Analysis:

    • Calculate the average shoot and root length, fresh weight, and dry weight for each treatment and the control.

    • Express the results as a percentage of the control.

    • Perform statistical analysis to determine the significance of the differences between the treatments and the control.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for assessing the phytotoxicity of this compound. By employing standardized bioassays, researchers can obtain reliable and reproducible data on the effects of this and other herbicidal compounds on plant growth and development. This information is crucial for environmental monitoring, regulatory decision-making, and the advancement of agricultural science. Careful adherence to these protocols will ensure the generation of high-quality data for a thorough evaluation of phytotoxicity.

References

Application Notes and Protocols for Bioremediation of 2,4,5-T Contaminated Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current bioremediation strategies for the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). The document includes detailed protocols for the isolation and characterization of 2,4,5-T degrading microorganisms, as well as methods for assessing their degradation efficiency. The information is intended to guide research and development efforts aimed at creating effective and environmentally sound solutions for the remediation of sites contaminated with this persistent pollutant.

Introduction

This compound (2,4,5-T) is a synthetic auxin herbicide that was widely used in agriculture and for military purposes, most notably as a component of Agent Orange.[1] Due to its environmental persistence and the presence of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in its technical formulations, the use of 2,4,5-T has been banned in many countries.[1][2] Bioremediation, the use of biological organisms to neutralize or remove contaminants from soil and water, presents a promising and cost-effective strategy for the cleanup of 2,4,5-T contaminated sites.[3][4] This document outlines key microbial and fungal-based bioremediation approaches.

Bioremediation Strategies

The primary bioremediation strategies for 2,4,5-T contaminated sites involve the use of microorganisms (bacteria and fungi) that can degrade the herbicide through their metabolic processes. These strategies can be broadly categorized into microbial degradation (aerobic and anaerobic) and mycoremediation.

Microbial Degradation

Numerous bacterial species have been identified with the ability to utilize 2,4,5-T as a source of carbon and energy.[3] The degradation can occur under both aerobic and anaerobic conditions.

Aerobic Degradation:

Under aerobic conditions, the degradation of 2,4,5-T is typically initiated by an oxygenase enzyme that cleaves the ether bond, separating the side chain from the aromatic ring.[3][5] This is followed by a series of enzymatic reactions that lead to the complete mineralization of the compound. Several bacterial genera have been shown to aerobically degrade 2,4,5-T, including Burkholderia (formerly Pseudomonas), Nocardioides, Sphingomonas, and Bradyrhizobium.[3] A well-studied example is Burkholderia cepacia AC1100, which can utilize 2,4,5-T as its sole carbon source.[6] The genetic pathway for 2,4,5-T degradation in this bacterium involves a series of genes, designated tftA-H, that encode the necessary enzymes for the catabolic pathway.[5]

Anaerobic Degradation:

In the absence of oxygen, the primary mechanism for 2,4,5-T degradation is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring.[7][8] This process is often carried out by organohalide-respiring bacteria, such as Dehalobacter.[8] The anaerobic degradation of 2,4,5-T can lead to the formation of less chlorinated and more readily degradable intermediates like 3,4-dichlorophenol, 2,5-dichlorophenol, and eventually phenol.[7][9] The complete mineralization under anaerobic conditions often involves a consortium of microorganisms, including syntrophic bacteria and methanogens.[8]

Mycoremediation

Fungi, particularly white-rot fungi, have demonstrated significant potential for the degradation of a wide range of persistent organic pollutants, including 2,4,5-T.[4][10] These fungi produce powerful extracellular enzymes, such as laccases and cytochrome P450 monooxygenases, which can non-specifically attack the complex structure of 2,4,5-T.[4][10] Fungal genera like Aspergillus, Penicillium, Trichoderma, Fusarium, and Verticillium have been reported to degrade 2,4-D and 2,4,5-T.[4] The white-rot fungus Rigidoporus sp. has been shown to effectively degrade both herbicides, with a positive correlation between laccase activity and the degradation rate.[4][10]

Quantitative Data on 2,4,5-T Bioremediation

The following tables summarize quantitative data from various studies on the bioremediation of 2,4,5-T.

Table 1: Microbial Degradation of 2,4,5-T

Microorganism/ConsortiumConditionInitial ConcentrationDegradation EfficiencyTimeReference
Pseudomonas cepacia AC1100Aerobic, pure culture1 mg/mL>97%6 days[6]
Soil-derived microbial consortiumAnaerobic52.5 ± 2.3 µM100%Not specified[7][8]
Bacterial community from contaminated soilAerobicNot specifiedComplete degradation5 days[3]
Desulfitobacterium hafnienseAnaerobic enrichment cultureNot specifiedDegradation of 2,4,5-T to 3,4-dichlorophenolNot specified[11]

Table 2: Mycoremediation of 2,4,5-T

FungusConditionDegradation Efficiency (2,4,5-T)TimeReference
Rigidoporus sp. FMD21AerobicSignificant degradationNot specified[4][10]
Fusarium sp. T1-BH.1AerobicAble to degradeNot specified[4]
Verticillium sp. T1-BH.2AerobicAble to degradeNot specified[4]
Active landfill (fungi and bacteria)Aerobic and Anaerobic~68%6 months[4]

Experimental Protocols

This section provides detailed protocols for key experiments in the study of 2,4,5-T bioremediation.

Protocol 1: Isolation of 2,4,5-T Degrading Microorganisms

Objective: To isolate bacteria or fungi from contaminated soil capable of degrading 2,4,5-T.

Materials:

  • Soil sample from a 2,4,5-T contaminated site

  • Minimal Salt Medium (MSM)

  • 2,4,5-T stock solution (filter-sterilized)

  • Cycloheximide (B1669411) (for bacterial isolation) or antibacterial antibiotics (for fungal isolation)

  • Sterile flasks, petri dishes, and pipettes

  • Incubator shaker

  • Autoclave

Procedure:

  • Enrichment Culture:

    • Prepare MSM and autoclave.

    • In a sterile flask, combine 100 mL of MSM with 1 g of the soil sample.

    • Add 2,4,5-T to a final concentration of 50-100 mg/L.

    • To selectively enrich for bacteria, add cycloheximide (50 mg/L) to inhibit fungal growth. For fungal enrichment, add a mixture of broad-spectrum antibiotics (e.g., streptomycin (B1217042) and tetracycline, 50 mg/L each).

    • Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 1-2 weeks.

  • Subculturing:

    • After the initial enrichment, transfer 10 mL of the culture to a fresh 90 mL of MSM containing 2,4,5-T and the appropriate selective agent.

    • Incubate under the same conditions for another 1-2 weeks. Repeat this step 2-3 times to enrich for potent degraders.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).

    • Plate the dilutions onto MSM agar (B569324) plates containing 2,4,5-T as the sole carbon source.

    • Incubate the plates at 25-30°C until colonies appear.

    • Pick individual colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

  • Preservation:

    • Preserve the purified isolates in glycerol (B35011) stocks (20% v/v) at -80°C for long-term storage.

Protocol 2: Assessing 2,4,5-T Degradation by Isolated Microorganisms

Objective: To quantify the degradation of 2,4,5-T by a pure microbial culture.

Materials:

  • Pure culture of the isolated microorganism

  • MSM

  • 2,4,5-T stock solution

  • Sterile flasks

  • Incubator shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Syringe filters (0.22 µm)

Procedure:

  • Inoculum Preparation:

    • Grow the isolated microorganism in a suitable rich medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to obtain sufficient biomass.

    • Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual medium.

    • Resuspend the cells in a known volume of MSM to create a dense inoculum.

  • Degradation Assay:

    • In sterile flasks, prepare 100 mL of MSM containing a known initial concentration of 2,4,5-T (e.g., 50 mg/L).

    • Inoculate the flasks with a standardized amount of the prepared inoculum.

    • Include a non-inoculated control flask to account for any abiotic loss of 2,4,5-T.

    • Incubate the flasks at 25-30°C on a rotary shaker at 150 rpm.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 4, 6, 8 days), withdraw a 1 mL aliquot from each flask.

    • Centrifuge the aliquot to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.

    • Analyze the concentration of 2,4,5-T in the filtered supernatant using HPLC or LC-MS/MS.

  • Data Analysis:

    • Plot the concentration of 2,4,5-T over time to determine the degradation rate.

    • Calculate the percentage of 2,4,5-T degraded at each time point relative to the initial concentration.

Protocol 3: Analytical Method for 2,4,5-T Quantification in Water Samples

Objective: To determine the concentration of 2,4,5-T in aqueous samples using HPLC.

Instrumentation and Conditions (Example):

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (acidified with a small amount of acetic or phosphoric acid) in an isocratic or gradient elution. A common ratio is 80:19.5:0.5 (acetonitrile:water:acetic acid).[12]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 283 nm.[12]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 2,4,5-T in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Sample Preparation:

    • Filter the aqueous samples through a 0.22 µm syringe filter.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and clean up the sample matrix.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the peak area or peak height for 2,4,5-T in each chromatogram.

  • Quantification:

    • Generate a calibration curve by plotting the peak area/height of the standards against their known concentrations.

    • Determine the concentration of 2,4,5-T in the samples by interpolating their peak area/height on the calibration curve.

Visualizations

The following diagrams illustrate the aerobic degradation pathway of 2,4,5-T and a general experimental workflow for bioremediation studies.

Aerobic_Degradation_of_2_4_5_T cluster_pathway Aerobic Degradation Pathway of 2,4,5-T 2_4_5_T This compound TCP 2,4,5-Trichlorophenol 2_4_5_T->TCP tftA, tftB (2,4,5-T Oxygenase) DCHQ 2,5-Dichlorohydroquinone TCP->DCHQ tftC, tftD (Monooxygenase) CHQ 5-Chlorohydroxyquinol DCHQ->CHQ tftC, tftD (Monooxygenase) HQ_ox Hydroxyquinol (oxidized) CHQ->HQ_ox tftG (Dechlorinase) HQ Hydroxyquinol HQ_ox->HQ HBQ Reductase MA Maleylacetate HQ->MA tftH (Dioxygenase) TCA TCA Cycle Intermediates MA->TCA tftE (Reductase) Bioremediation_Workflow cluster_workflow Experimental Workflow for Bioremediation Studies Site_Sampling Site Sampling (Contaminated Soil/Water) Enrichment Enrichment Culture (Selective Medium with 2,4,5-T) Site_Sampling->Enrichment Isolation Isolation of Pure Cultures (Plating on Selective Agar) Enrichment->Isolation Identification Microbial Identification (16S rRNA / ITS Sequencing) Isolation->Identification Degradation_Assay Degradation Assay (Batch Cultures) Isolation->Degradation_Assay Analysis Chemical Analysis (HPLC, LC-MS/MS) Degradation_Assay->Analysis Optimization Optimization of Conditions (pH, Temperature, Nutrients) Analysis->Optimization Field_Application Field Application Strategy (Bioaugmentation, Biostimulation) Optimization->Field_Application

References

Application Notes & Protocols: Development of Monoclonal Antibodies for 2,4,5-T Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide that was widely used for broad-leaf plant control.[1] Due to concerns over toxicity and contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) during its manufacturing, its use has been phased out in many countries.[1] However, its persistence in the environment necessitates sensitive and specific detection methods for environmental monitoring and food safety. Immunoassays, particularly those based on highly specific monoclonal antibodies (mAbs), offer a rapid, cost-effective, and high-throughput alternative to traditional chromatographic methods.[2][3]

This document provides a detailed guide for the development of a sensitive immunoassay for 2,4,5-T, covering hapten design, immunogen synthesis, monoclonal antibody production, and the establishment of a competitive indirect enzyme-linked immunosorbent assay (ciELISA).

Principle of the Method The development process involves several key stages:

  • Hapten Synthesis: 2,4,5-T is a small molecule (hapten) and cannot elicit an immune response on its own.[4] Therefore, it is chemically modified by introducing a spacer arm to create a derivative with a functional group suitable for conjugation.

  • Antigen Preparation: The synthesized hapten is covalently coupled to carrier proteins. It is conjugated to a highly immunogenic protein like Bovine Serum Albumin (BSA) to create the immunogen (for immunizing mice) and to a different protein, such as Ovalbumin (OVA), to prepare the coating antigen (for ELISA screening and development).[5] Using different carrier proteins for immunization and screening helps to minimize the selection of antibodies that recognize the carrier protein itself.

  • Monoclonal Antibody Production: Mice are immunized with the 2,4,5-T-BSA immunogen. Splenocytes from the immunized mice are fused with myeloma cells to produce hybridomas.[6] These hybridomas are then screened to identify clones that secrete high-affinity antibodies specific to 2,4,5-T.

  • Immunoassay Development: A competitive indirect ELISA (ciELISA) is developed. In this format, the coating antigen (2,4,5-T-OVA) is immobilized on a microplate. The mAb is pre-incubated with the sample containing free 2,4,5-T. This mixture is then added to the plate. The free 2,4,5-T in the sample competes with the immobilized 2,4,5-T-OVA for the binding sites of the mAb. The amount of mAb bound to the plate, which is inversely proportional to the concentration of 2,4,5-T in the sample, is detected using an enzyme-conjugated secondary antibody.[7]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-T Hapten

This protocol describes the synthesis of a 2,4,5-T derivative (hapten) by introducing a spacer arm with a terminal carboxyl group, making it suitable for protein conjugation. The carboxylic acid group of 2,4,5-T is coupled with the amino group of 6-aminohexanoic acid.

Materials:

  • This compound (2,4,5-T)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • 6-Aminohexanoic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Activation of 2,4,5-T: In a round-bottom flask, dissolve 255 mg (1 mmol) of 2,4,5-T in 10 mL of anhydrous DMF.

  • Add 126 mg (1.1 mmol) of NHS and 227 mg (1.1 mmol) of DCC to the solution.

  • Stir the mixture at room temperature for 4-6 hours to form the NHS-activated ester of 2,4,5-T. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Coupling with Spacer Arm: In a separate flask, dissolve 144 mg (1.1 mmol) of 6-aminohexanoic acid in 5 mL of saturated NaHCO₃ solution.

  • Add the 6-aminohexanoic acid solution dropwise to the activated 2,4,5-T mixture while stirring.

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Acidify the filtrate to pH 2-3 with 1 M HCl.

    • Extract the aqueous solution three times with 20 mL of ethyl acetate.

    • Combine the organic layers and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by silica (B1680970) gel column chromatography to obtain the final hapten (6-((2,4,5-trichlorophenoxy)acetamido)hexanoic acid).

  • Characterization: Confirm the structure of the synthesized hapten using techniques like NMR and Mass Spectrometry. Monitor reaction progress and purity using TLC.[8][9]

Protocol 2: Preparation of Immunogen and Coating Antigen

This protocol uses the active ester method to conjugate the synthesized hapten to Bovine Serum Albumin (BSA) to create the immunogen and to Ovalbumin (OVA) for the coating antigen.[5][9]

Materials:

  • Synthesized 2,4,5-T hapten

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Carbonate-bicarbonate buffer (50 mM, pH 9.6)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10-14 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Hapten Activation: Dissolve 20 mg of the 2,4,5-T hapten in 1 mL of anhydrous DMF. Add a 1.5-molar excess of NHS and DCC.

  • Stir the mixture at room temperature for 4 hours.

  • Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the DCU byproduct. Collect the supernatant containing the activated hapten.[8]

  • Protein Preparation:

    • For Immunogen: Dissolve 50 mg of BSA in 5 mL of 50 mM carbonate-bicarbonate buffer (pH 9.6).

    • For Coating Antigen: Dissolve 50 mg of OVA in 5 mL of 50 mM carbonate-bicarbonate buffer (pH 9.6).

  • Conjugation:

    • Slowly add the activated hapten supernatant dropwise to the stirring protein solution (either BSA or OVA).

    • Continue stirring the reaction mixture for 4 hours at room temperature, followed by overnight stirring at 4°C.[9]

  • Purification:

    • Transfer the conjugate solution to dialysis tubing.

    • Dialyze against PBS (pH 7.4) at 4°C for 3 days, with at least six buffer changes to remove unconjugated hapten and reaction byproducts.

  • Characterization & Storage:

    • Determine the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry or UV-Vis spectrophotometry by comparing the spectra of the conjugate with the unconjugated protein and hapten.[5]

    • Store the purified conjugates in aliquots at -20°C.

Hapten_Synthesis_and_Conjugation cluster_synthesis Protocol 1: Hapten Synthesis cluster_conjugation Protocol 2: Antigen Preparation T245T 2,4,5-T ActivatedT NHS-activated 2,4,5-T Hapten Final Hapten (with COOH group) Hapten_ref Hapten_ref Hapten->Hapten_ref ActivatedHapten Activated Hapten (NHS ester) BSA Carrier Protein (BSA) OVA Carrier Protein (OVA) Immunogen Immunogen (2,4,5-T-BSA) CoatingAg Coating Antigen (2,4,5-T-OVA)

Protocol 3: Monoclonal Antibody Production (Hybridoma Technology)

This protocol provides a general workflow for generating monoclonal antibodies.[10][11]

Materials:

  • BALB/c mice

  • 2,4,5-T-BSA immunogen

  • Freund's complete and incomplete adjuvants

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine, Aminopterin (B17811), Thymidine)

  • HT medium

  • RPMI-1640 medium with Fetal Bovine Serum (FBS)

  • ELISA plates coated with 2,4,5-T-OVA

Procedure:

  • Immunization:

    • Emulsify the 2,4,5-T-BSA immunogen with an equal volume of Freund's complete adjuvant.

    • Immunize 6-8 week old female BALB/c mice subcutaneously with 50-100 µg of the immunogen per mouse.

    • Administer booster injections with the immunogen emulsified in Freund's incomplete adjuvant every 3-4 weeks.

    • Monitor the antibody titer in mouse serum via indirect ELISA using plates coated with 2,4,5-T-OVA.

    • Three days before fusion, administer a final intravenous booster injection of the immunogen in saline.

  • Cell Fusion:

    • Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with SP2/0 myeloma cells at a ratio of approximately 5:1 using PEG as the fusing agent.

  • Hybridoma Selection and Screening:

    • Plate the fused cells in 96-well plates and culture in HAT medium. The aminopterin in the HAT medium will kill unfused myeloma cells, while unfused splenocytes have a limited lifespan. Only fused hybridoma cells will survive and proliferate.

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA on plates coated with 2,4,5-T-OVA.

  • Cloning and Expansion:

    • Select positive hybridoma colonies and sub-clone them by limiting dilution to ensure monoclonality.

    • Re-screen the subclones to confirm antibody production and specificity.

    • Expand the selected positive clones to generate a larger volume of supernatant containing the monoclonal antibody. The antibody can also be produced in larger quantities by inducing ascites in mice, although cell culture is now the preferred method.[12]

  • Antibody Purification and Isotyping:

    • Purify the monoclonal antibody from the cell culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.[13]

    • Determine the isotype (e.g., IgG1, IgG2a) of the monoclonal antibody using a commercial isotyping kit.

Monoclonal_Antibody_Production cluster_mouse Immunization cluster_cell Hybridoma Technology Immunogen Immunogen (2,4,5-T-BSA) Mouse BALB/c Mouse Immunogen->Mouse Spleen Harvest Spleen (Splenocytes) Mouse->Spleen High Titer Fusion Cell Fusion (+ PEG) Spleen->Fusion Myeloma Myeloma Cells (SP2/0) Selection HAT Selection Fusion->Selection Screening ELISA Screening (on 2,4,5-T-OVA) Cloning Subcloning by Limiting Dilution Expansion Expansion & Antibody Production Purification Antibody Purification (Protein A/G) Expansion->Purification

Protocol 4: Competitive Indirect ELISA (ciELISA) for 2,4,5-T

This protocol details the procedure for quantifying 2,4,5-T in a sample.

Materials:

  • High-binding 96-well microtiter plates

  • Coating antigen (2,4,5-T-OVA)

  • Purified anti-2,4,5-T monoclonal antibody

  • 2,4,5-T standard solutions

  • Coating Buffer (50 mM Carbonate-bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat milk in PBS)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Secondary Antibody (e.g., Goat anti-mouse IgG-HRP conjugate)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating: Dilute the 2,4,5-T-OVA coating antigen to an optimal concentration (e.g., 1-5 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[14]

  • Washing: Discard the coating solution and wash the plate three times with 250 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • In a separate plate or tubes, add 50 µL of the 2,4,5-T standard solutions (at various concentrations) or unknown samples to respective wells.

    • Add 50 µL of the diluted anti-2,4,5-T mAb (at its optimal working concentration) to each of these wells.

    • Incubate for 30 minutes at 37°C to allow the antibody to bind to the free 2,4,5-T.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody/sample mixture from the pre-incubation plate to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2, but increase to five washes.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[15]

  • Washing: Repeat the washing step as in step 7.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes. A blue color will develop.[15]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[7]

ciELISA_Principle Result Result: Signal is inversely proportional to 2,4,5-T concentration Substrate Substrate Substrate->Result

Data Presentation

Data Analysis

The data from the ciELISA is analyzed by plotting a standard curve of absorbance versus the logarithm of the 2,4,5-T concentration. A sigmoidal curve is typically generated using a four-parameter logistic fit. The concentration of 2,4,5-T in unknown samples is interpolated from this curve. Key performance metrics include:

  • IC₅₀: The concentration of 2,4,5-T that causes 50% inhibition of antibody binding. This value is a measure of the assay's sensitivity.

  • Limit of Detection (LOD): The lowest concentration of 2,4,5-T that can be reliably distinguished from a zero-concentration sample.

  • Cross-Reactivity (CR): The ability of the antibody to bind to structurally related compounds. It is calculated using the formula: CR (%) = (IC₅₀ of 2,4,5-T / IC₅₀ of related compound) x 100

Expected Performance Characteristics

The following tables summarize the expected quantitative data for a successfully developed monoclonal antibody and the resulting immunoassay. Values are illustrative and based on typical performance for similar small-molecule immunoassays.[4][7]

Table 1: Monoclonal Antibody Characteristics

Parameter Characteristic
Hybridoma Clone ID e.g., 2T-A4
Antibody Isotype IgG1, kappa light chain
Affinity Constant (Ka) > 1 x 10⁹ L/mol
Purity > 95% (as determined by SDS-PAGE)

| Working Concentration | 0.1 - 0.5 µg/mL |

Table 2: Immunoassay Performance and Specificity

Parameter Value
IC₅₀ (2,4,5-T) ~15 ng/mL
Linear Working Range 2 - 200 ng/mL
Limit of Detection (LOD) ~1.5 ng/mL
Cross-Reactivity (%)
This compound (2,4,5-T) 100%
2,4-Dichlorophenoxyacetic acid (2,4-D) < 5%
MCPA < 2%
2,4,5-Trichlorophenol < 1%
Dicamba < 0.1%
Sample Matrix Water, Soil Extract

| Assay Time | < 3 hours |

References

In Vitro Genotoxicity of 2,4,5-T: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro genotoxic potential of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). While research on the genotoxicity of 2,4,5-T is somewhat limited, this guide synthesizes available data and presents detailed protocols for key genotoxicity assays. It is important to note that much of the concern surrounding 2,4,5-T has been linked to its common contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a known carcinogen. The data presented here focuses on 2,4,5-T itself, where available, and on related phenoxy herbicides to provide a broader context for its potential DNA-damaging effects.

Data Summary

Quantitative in vitro genotoxicity data for 2,4,5-T is scarce in publicly available literature. The following tables summarize the available qualitative findings for 2,4,5-T and quantitative data for a structurally related phenoxy herbicide, dicamba (B1670444), to provide a representative example of genotoxic effects observed with this class of compounds.

Table 1: Summary of In Vitro Genotoxicity Findings for 2,4,5-T

AssayTest SystemMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537With and WithoutNegative[1][2]
Sister Chromatid Exchange (SCE) AssayChinese Hamster Ovary (CHO) CellsNot specifiedWeakly Positive/Equivocal[3]
Chromosomal Aberration AssayChinese Hamster Spermatogonia (in vivo)N/ANegative[2]

Note: The positive result in the SCE assay for a related compound, 2,4,5-trichlorophenoxyethanol (TCPE), was diminished with the addition of S9 metabolic activation, suggesting a detoxification mechanism.[1]

Table 2: Representative Quantitative Data for Sister Chromatid Exchange (SCE) Induction by the Phenoxy Herbicide Dicamba in Human Lymphocytes

Concentration (µg/mL)Mean SCEs per cell ± SE (Donor 1)Mean SCEs per cell ± SE (Donor 2)Mean SCEs per cell ± SE (Donor 3)
0 (Control)7.80 ± 0.387.90 ± 0.358.10 ± 0.40
107.95 ± 0.458.05 ± 0.428.20 ± 0.48
508.10 ± 0.508.25 ± 0.488.40 ± 0.52
1008.30 ± 0.558.50 ± 0.538.70 ± 0.58
20010.20 ± 0.7510.50 ± 0.8010.80 ± 0.85*

*Statistically significant increase compared to control (p < 0.05). Data is representative and compiled from studies on dicamba.[4]

Experimental Protocols

Detailed methodologies for key in vitro genotoxicity assays are provided below. These protocols are based on established guidelines and can be adapted for the evaluation of 2,4,5-T.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium.

Protocol:

  • Strain Selection: Utilize a panel of at least four S. typhimurium strains, such as TA98, TA100, TA1535, and TA1537, which are designed to detect different types of mutations.

  • Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) for assays requiring metabolic activation.

  • Exposure:

    • In the pre-incubation method, mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer without S9.

    • Incubate this mixture at 37°C with gentle shaking for 20-30 minutes.

  • Plating: Add the mixture to molten top agar (B569324) supplemented with a trace amount of histidine and biotin. Pour this onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis bacterial_strains Select Bacterial Strains (e.g., S. typhimurium TA98, TA100) mix_tubes Mix: Bacteria + Test Compound ± S9 Mix bacterial_strains->mix_tubes test_compound Prepare Test Compound (various concentrations) test_compound->mix_tubes s9_prep Prepare S9 Mix (for metabolic activation) s9_prep->mix_tubes incubation Pre-incubation (37°C, 20-30 min) mix_tubes->incubation add_agar Add to Top Agar incubation->add_agar plate Pour onto Minimal Glucose Agar Plates add_agar->plate incubate_plates Incubate (37°C, 48-72h) plate->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies analyze_data Analyze Data (Dose-Response) count_colonies->analyze_data SCE_Assay_Workflow start Start with CHO Cell Culture brdu Add BrdU (2 cell cycles) start->brdu exposure Expose to 2,4,5-T (various concentrations) brdu->exposure colcemid Add Colcemid (arrest in metaphase) exposure->colcemid harvest Harvest Cells colcemid->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fix Cells hypotonic->fixation slide_prep Prepare Slides fixation->slide_prep staining Differential Staining (e.g., Hoechst + Giemsa) slide_prep->staining scoring Microscopic Analysis (Score SCEs) staining->scoring end Data Analysis scoring->end DNA_Damage_Pathway T245T 2,4,5-T Exposure ROS Increased Reactive Oxygen Species (ROS) T245T->ROS DNA_Damage DNA Damage (e.g., Strand Breaks, Oxidized Bases) ROS->DNA_Damage DDR DNA Damage Response (DDR) Activation (e.g., ATM/ATR kinases) DNA_Damage->DDR Aberrations Chromosomal Aberrations, Micronuclei, SCEs DNA_Damage->Aberrations If repair fails Repair DNA Repair Pathways (e.g., BER, NER, HR, NHEJ) DDR->Repair Cell_Cycle Cell Cycle Arrest DDR->Cell_Cycle Repair->DNA_Damage Repair Failure Apoptosis Apoptosis Cell_Cycle->Apoptosis If damage is severe

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2,4,5-T Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.

IssueProbable Cause(s)Suggested Solution(s)
Low analyte recovery Inefficient Extraction: The chosen extraction method may not be suitable for the matrix, or the protocol was not followed correctly.Matrix Suppression: Co-eluting matrix components can suppress the ionization of 2,4,5-T in the mass spectrometer.[1][2]Optimize Extraction: Review and optimize the extraction protocol. For complex matrices like soil, consider methods like QuEChERS or Solid-Phase Extraction (SPE) designed for effective cleanup.[3][4][5]Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6]Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample to compensate for suppression effects.[6][7]Use of Stable Isotope-Labeled Internal Standard: A labeled 2,4,5-T internal standard will co-elute and experience similar matrix effects, allowing for accurate quantification.[7][8]
Poor peak shape or peak splitting Matrix Overload: High concentrations of matrix components can overload the analytical column.Co-eluting Interferences: Compounds in the matrix may have similar retention times to 2,4,5-T.Improve Sample Cleanup: Employ a more rigorous cleanup method, such as dispersive solid-phase extraction (dSPE) in the QuEChERS protocol or a multi-sorbent SPE approach.[9][10]Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or use a different column chemistry to improve separation from interfering peaks.
High signal variability (poor precision) Inconsistent Sample Preparation: Variations in extraction or cleanup steps between samples.Fluctuating Matrix Effects: The composition of the matrix may vary significantly between samples, leading to inconsistent ion suppression or enhancement.Standardize Protocols: Ensure all sample preparation steps are performed consistently. Consider automating liquid handling steps if possible.Matrix-Matched Quality Controls: Include QC samples prepared in a representative blank matrix to monitor for variability.Stable Isotope Dilution: This is the most effective method to correct for sample-to-sample variations in matrix effects.[8]
Signal enhancement (higher than expected results) Matrix Enhancement: Certain matrix components can enhance the ionization of 2,4,5-T.[1][2]Assess Matrix Effect: Quantify the matrix effect by comparing the response of a post-extraction spike to a standard in a neat solvent.[1][2]Matrix-Matched Calibration: This will compensate for the enhancement effect.[6][7]Stable Isotope-Labeled Internal Standard: This will also correct for signal enhancement.[8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact 2,4,5-T analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[11] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of 2,4,5-T.[1][2] These effects are a significant challenge in LC-MS/MS analysis of complex samples like soil, food, and biological fluids.[12]

Q2: How can I determine if my 2,4,5-T analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A constant flow of a 2,4,5-T standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the 2,4,5-T standard indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spike: This quantitative method compares the response of 2,4,5-T in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[1][2] The percentage matrix effect can be calculated to quantify the extent of ion suppression or enhancement.

Q3: What are the common strategies to minimize or compensate for matrix effects?

A3: Several strategies can be employed, ranging from simple adjustments to more complex methodological changes:

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[6] However, this is only feasible if the concentration of 2,4,5-T remains above the method's limit of quantification.

  • Optimize Sample Preparation: More effective sample cleanup can significantly reduce matrix effects by removing interfering compounds before LC-MS analysis.[9] Techniques include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4]

  • Chromatographic Separation: Modifying the chromatographic conditions (e.g., gradient, column chemistry, flow rate) can help separate 2,4,5-T from co-eluting matrix components.

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for 2,4,5-T is a highly effective way to compensate for matrix effects.[8] The SIL internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[6][7]

Q4: When should I use QuEChERS versus Solid-Phase Extraction (SPE) for 2,4,5-T analysis?

A4: The choice between QuEChERS and SPE depends on the sample matrix and the desired throughput:

  • QuEChERS is a simple, fast, and cost-effective method that is well-suited for a wide range of food and agricultural samples.[9] It involves a simple extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup. For acidic herbicides like 2,4,5-T, a modified QuEChERS procedure is often used.[13][14]

  • Solid-Phase Extraction (SPE) is a more traditional and often more selective cleanup technique.[3] It can be highly effective for complex matrices like soil and water, and various sorbents can be chosen to target specific interferences.[12][15][16] SPE can be more time-consuming than QuEChERS but can provide cleaner extracts.

Q5: What are the typical LC-MS/MS parameters for 2,4,5-T analysis?

A5: 2,4,5-T is typically analyzed by LC-MS/MS in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions commonly used are:

  • Precursor Ion (m/z): 252.9

  • Product Ion (m/z): 194.9

  • Collision Energy: Typically around 10 V[17]

It is always recommended to optimize these parameters on your specific instrument for the best sensitivity and specificity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of 2,4,5-T and other acidic herbicides using different analytical techniques to mitigate matrix effects.

Table 1: Recovery and Precision Data for Acidic Herbicides in Water using Solid-Phase Extraction (SPE)

AnalyteSpiking Level (ppb)Mean Recovery (%)RSD (%)Reference
2,4,5-T2.5>85N/A[15][16]
2,4-D2.5>85N/A[15][16]
2,4-DB2.5>85N/A[15][16]

Table 2: Recovery and Precision Data for Acidic Herbicides in Food Matrices using a Modified QuEChERS Method

AnalyteMatrixSpiking Level (ng/g)Mean Recovery (%)RSD (%)Reference
35 Acid Herbicides (average)Various Foods<10958[13][14]
Various PesticidesPeach, Apple, Melon, Cereals, Tomato, StrawberryN/A73-983-16[1][2]

Table 3: Comparison of Matrix Effect Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of interfering matrix components.Simple and quick to implement.May reduce analyte concentration below the limit of quantification.[6]
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a similar matrix.Cost-effective and can provide good accuracy.[6][7]Requires a representative blank matrix, which may be difficult to obtain.[8]
Stable Isotope Dilution Uses a labeled internal standard that co-elutes and experiences the same matrix effects as the analyte.Highly accurate and precise; corrects for both matrix effects and extraction losses.[7][8]Can be expensive due to the cost of labeled standards.[8]

Experimental Protocols

Protocol 1: QuEChERS Method for 2,4,5-T in Food Matrices (Modified for Acidic Herbicides)

  • Sample Homogenization: Homogenize a representative sample of the food commodity.

  • Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 30 seconds. c. Add 10 mL of 1% formic acid in acetonitrile.[13][14] d. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). e. Shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: a. Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18). b. Vortex for 30 seconds. c. Centrifuge at ≥5000 rcf for 2 minutes.

  • Analysis: a. Take an aliquot of the cleaned extract and dilute it with the initial mobile phase. b. Analyze by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for 2,4,5-T in Water Samples

  • Sample Pre-treatment: a. To a 500 mL water sample, add a preservative if necessary. b. Acidify the sample to pH 2 with hydrochloric acid.[15][16]

  • SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 2). Do not allow the cartridge to go dry.[15][16]

  • Sample Loading: a. Load the acidified water sample onto the SPE cartridge at a flow rate of 10-20 mL/min.[15]

  • Washing: a. Wash the cartridge with 5 mL of deionized water (pH 2) to remove polar interferences.

  • Elution: a. Dry the cartridge under vacuum or with nitrogen for 15 minutes. b. Elute the 2,4,5-T with two 5 mL aliquots of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).[12][15][16]

  • Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Strategy start Sample Collection homogenize Homogenization start->homogenize extract Extraction (QuEChERS or LLE) homogenize->extract cleanup Cleanup (dSPE or SPE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing lcms->data cal_solvent Solvent Calibration data->cal_solvent Prone to Inaccuracy cal_matrix Matrix-Matched Calibration data->cal_matrix Compensates for Matrix Effects cal_is Stable Isotope Dilution data->cal_is Most Accurate

Caption: Experimental workflow for 2,4,5-T analysis, from sample preparation to different quantification strategies.

troubleshooting_logic cluster_check Initial Checks cluster_solutions Mitigation Strategies start Inaccurate Results (Low Recovery or High Variability) check_protocol Review Protocol & System Suitability start->check_protocol assess_me Assess Matrix Effect (Post-Extraction Spike) check_protocol->assess_me optimize_cleanup Optimize Sample Cleanup (SPE, dSPE) assess_me->optimize_cleanup Matrix Effect > 20% mmc Use Matrix-Matched Calibration assess_me->mmc Matrix Effect Present dilute Dilute Sample Extract optimize_cleanup->dilute dilute->mmc sil Use Stable Isotope-Labeled Internal Standard mmc->sil For Highest Accuracy

Caption: A decision tree for troubleshooting inaccurate results in 2,4,5-T analysis.

References

improving extraction efficiency of 2,4,5-T from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance extraction efficiency from complex matrices.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 2,4,5-T from complex matrices?

A1: The choice of extraction method is highly dependent on the sample matrix, desired limit of detection, and available equipment. The three most prevalent techniques are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Solid Phase Extraction (SPE): This technique is widely used for aqueous samples. It involves passing the liquid sample through a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent. SPE offers high recovery rates and clean extracts.[1][2] Polymeric and phenyl-silica sorbents have shown high and reproducible recoveries (above 95%) for phenoxyalkanoic acid herbicides like 2,4,5-T.[3]

  • Liquid-Liquid Extraction (LLE): LLE is a traditional method that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For acidic herbicides like 2,4,5-T, pH adjustment of the aqueous phase is critical to ensure the analyte is in its neutral form for efficient partitioning into the organic solvent.[4][5]

  • QuEChERS: This is a streamlined approach that involves an extraction step with a solvent (typically acetonitrile) and a salting-out partitioning step, followed by a cleanup step called dispersive solid-phase extraction (dSPE).[6] The QuEChERS method is highly effective for a wide range of pesticides in complex food matrices.[7][8][9]

Q2: My 2,4,5-T recovery is consistently low. What are the potential causes and how can I troubleshoot this?

A2: Low recovery is a common issue that can stem from several factors throughout the extraction workflow. A systematic approach is key to identifying the root cause.

Key Troubleshooting Steps:

  • Verify Sample pH: 2,4,5-T is an acidic herbicide. For effective extraction with organic solvents (LLE) or retention on non-polar SPE sorbents (like C18), the sample pH must be acidified to approximately 2-3.[5][10] This ensures the carboxyl group is protonated, making the molecule less polar. An incorrect pH is one of the most frequent causes of poor recovery.[11]

  • Assess Extraction Solvent/Sorbent Choice: The polarity of your solvent or the type of SPE sorbent must be appropriate. For LLE, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are common. For SPE, reversed-phase sorbents like C18 or polymeric sorbents are effective.[2][3] If recovery is low, consider a solvent with a different polarity or a different SPE sorbent.[12]

  • Optimize Extraction Vigor and Time: Incomplete extraction can occur if mixing is not vigorous enough or the extraction time is too short, especially in solid matrices like soil.[11] Using techniques like sonication or increasing the shaking time can improve the desorption of 2,4,5-T from the matrix.[13] For Soxhlet extractions, an extraction time of 4 hours has been shown to be optimal for similar compounds.[14]

  • Check for Losses During Cleanup/Elution:

    • SPE: Ensure the sorbent is properly conditioned before loading the sample and that the elution solvent is strong enough to completely desorb the analyte.[12][15] Using an insufficient volume of elution solvent is a common error; try eluting with multiple, smaller aliquots.[16]

    • QuEChERS: During dSPE, using an excessive amount of sorbent (like PSA or GCB) can lead to the adsorption of planar acidic analytes like 2,4,5-T.[12] Try reducing the amount of cleanup sorbent.

  • Evaluate Analyte Stability: Although 2,4,5-T is relatively stable, degradation can occur if samples are exposed to high temperatures or extreme pH for extended periods. Ensure proper storage and handling.[11]

Low_Recovery_Troubleshooting Troubleshooting Workflow for Low 2,4,5-T Recovery start_node Low Recovery Detected d_pH Is Sample pH Acidic (2-3)? start_node->d_pH Start Analysis decision_node decision_node process_node process_node solution_node solution_node process_acidify Adjust sample pH to 2-3 with HCl or H₂SO₄ d_pH->process_acidify No d_solvent Is Extraction Solvent/Sorbent Optimal? d_pH->d_solvent Yes s_re_extract Re-extract Sample process_acidify->s_re_extract Then process_solvent Change solvent polarity (e.g., ethyl acetate) or SPE sorbent (e.g., polymeric) d_solvent->process_solvent No d_elution Is Elution/ Cleanup Step Efficient? d_solvent->d_elution Yes process_solvent->s_re_extract Then process_elution Increase elution solvent volume or reduce dSPE sorbent amount. Check for breakthrough in wash. d_elution->process_elution No s_investigate Investigate Matrix Effects or Analyte Degradation d_elution->s_investigate Yes process_elution->s_re_extract Then SPE_Workflow SPE Workflow for 2,4,5-T in Water cluster_prep Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Extraction p1 1. Sample Pre-treatment: Acidify water sample to pH 2-3 with 1M HCl. s1 2. Conditioning: Flush C18 cartridge with 5 mL Methanol, followed by 5 mL of pH 3 water. p1->s1 s2 3. Sample Loading: Pass the acidified sample through the cartridge at ~5 mL/min. s1->s2 s3 4. Washing: Wash cartridge with 5 mL of pH 3 water to remove polar interferences. s2->s3 s4 5. Drying: Dry sorbent by passing air or N₂ through for 10-15 minutes. s3->s4 s5 6. Elution: Elute 2,4,5-T with 2 x 3 mL aliquots of ethyl acetate or methanol. s4->s5 e1 7. Concentration & Reconstitution: Evaporate eluate under N₂ stream. Reconstitute in mobile phase for analysis. s5->e1

References

minimizing TCDD interference in 2,4,5-T quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) interference during the quantification of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical process.

Problem ID Issue Recommended Solution
TCDD-001 Co-elution of 2,4,5-T and TCDD in Chromatography 1. Column Selection: Employ a high-resolution capillary gas chromatography (GC) column, such as a DB-5ms or equivalent, which is known to provide good separation for these compounds.[1][2] 2. Gradient Optimization: Optimize the temperature program of the GC to enhance the separation between the analytes. A slow temperature ramp can often improve resolution. 3. Alternative Chromatography: Consider using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can offer different selectivity and may resolve the co-elution issue.[3]
TCDD-002 Isobaric Interference in Mass Spectrometry 1. High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to differentiate between 2,4,5-T and TCDD based on their exact mass-to-charge ratios (m/z).[1][4] 2. Tandem Mass Spectrometry (MS/MS): Employ MS/MS to isolate the precursor ions of each compound and monitor their unique product ions, thereby eliminating isobaric interference.[2] 3. Isotope Dilution: Use stable isotope-labeled internal standards for both 2,4,5-T and TCDD to improve quantification accuracy and help distinguish between the analytes.[5][6]
TCDD-003 Sample Contamination with TCDD 1. Glassware Cleaning: Scrupulously clean all glassware with appropriate solvents (e.g., acetone (B3395972), hexane) and consider heating in a muffle furnace at 400°C to remove thermally stable contaminants.[6] 2. Reagent Purity: Use high-purity solvents and reagents that have been tested and shown to be free from interfering contaminants.[6] 3. Sample Handling: Store and process samples in a clean environment to prevent cross-contamination. Use disposable labware where possible.
TCDD-004 Inaccurate Quantification Due to Matrix Effects 1. Internal Standards: Incorporate a stable isotope-labeled internal standard for 2,4,5-T in all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.[6] 2. Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to the samples being analyzed to compensate for matrix-induced signal suppression or enhancement. 3. Sample Cleanup: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before analysis.[7]

Frequently Asked Questions (FAQs)

Q1: What is the relationship between 2,4,5-T and TCDD?

A1: 2,4,5-T is a herbicide that was widely used in the mid-20th century.[8] The manufacturing process of 2,4,5-T can produce 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a highly toxic contaminant.[8][9] Due to the toxicity of TCDD, the use of 2,4,5-T has been phased out in many countries.[8][9]

Q2: Why is it critical to minimize TCDD interference when quantifying 2,4,5-T?

A2: TCDD is an extremely toxic compound and a known carcinogen, while 2,4,5-T itself has lower toxicity.[5][8] Accurate quantification of 2,4,5-T requires the elimination of interference from TCDD to avoid overestimation of its concentration and to accurately assess the toxicological risk associated with a sample.

Q3: What are the primary analytical methods for 2,4,5-T and TCDD analysis?

A3: The most common and effective methods involve chromatography coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS), particularly high-resolution GC-MS (GC-HRMS), is a standard technique.[1][4][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful tool for this analysis.[2][3]

Q4: What are the key mass spectral ions to monitor for 2,4,5-T and TCDD?

A4: For low-resolution mass spectrometry, the primary ions for TCDD are m/z 320 and 322.[6] For 2,4,5-T, the specific ions will depend on the derivatization method used, if any. For high-resolution mass spectrometry, the exact masses of the molecular ions are used for identification and quantification.

Quantitative Data Summary

Table 1: Key Mass Spectrometry Parameters for TCDD Analysis

Parameter Low-Resolution MS (m/z) High-Resolution MS (m/z)
Primary Ion for 2,3,7,8-TCDD 319.9, 321.9319.8965
Confirmation Ion for 2,3,7,8-TCDD 257321.8936
Isotope Ratio (320/322) ~0.77~0.77
Data derived from EPA Method 613 and other sources.[1][6]

Experimental Protocols

Protocol 1: Sample Preparation for 2,4,5-T and TCDD Analysis in Soil
  • Sample Extraction:

    • Weigh 10 g of the soil sample into a beaker.

    • Spike the sample with an appropriate amount of a stable isotope-labeled internal standard for both 2,4,5-T and TCDD.

    • Add 50 mL of a 1:1 mixture of acetone and hexane (B92381) and sonicate for 30 minutes.

    • Decant the solvent and repeat the extraction two more times.

    • Combine the solvent extracts.

  • Liquid-Liquid Extraction:

    • Transfer the combined extract to a separatory funnel.

    • Add 100 mL of deionized water and shake vigorously.

    • Allow the layers to separate and collect the organic (upper) layer.

  • Sample Cleanup (Solid-Phase Extraction):

    • Concentrate the organic extract to approximately 1 mL under a gentle stream of nitrogen.

    • Pass the concentrated extract through a silica (B1680970) gel SPE cartridge pre-conditioned with hexane.

    • Elute the analytes with a suitable solvent, such as a mixture of dichloromethane (B109758) and hexane.

  • Final Concentration:

    • Evaporate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Add Internal Standards Cleanup Sample Cleanup (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS Data Data Acquisition GCMS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Analytical workflow for 2,4,5-T and TCDD quantification.

logical_relationship TCDD TCDD (Interferent) Interference Interference TCDD->Interference T245T 2,4,5-T (Analyte) T245T->Interference Analysis Analytical Measurement Result Accurate Quantification of 2,4,5-T Analysis->Result Minimized Interference Interference->Analysis

Caption: Minimizing TCDD interference for accurate 2,4,5-T analysis.

References

dealing with co-eluting peaks in 2,4,5-T chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

Frequently Asked Questions (FAQs)

Q1: What are co-eluting peaks in the context of 2,4,5-T chromatography?

A1: Co-eluting peaks occur when 2,4,5-T and one or more other compounds in a sample are not adequately separated by the chromatography column and, therefore, exit the column at the same or very similar times. This results in overlapping or completely merged peaks in the chromatogram, making accurate quantification of 2,4,5-T difficult or impossible.

Q2: What types of compounds commonly co-elute with 2,4,5-T?

A2: Compounds with similar chemical structures and properties to 2,4,5-T are the most likely to co-elute. These often include other phenoxy herbicides that are frequently analyzed in the same sample sets, such as:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • 2-(2,4,5-Trichlorophenoxy)propionic acid (Silvex or 2,4,5-TP)

  • 2-Methyl-4-chlorophenoxyacetic acid (MCPA)

  • Degradation products of these herbicides.

Q3: How can I detect if I have a co-elution issue with my 2,4,5-T peak?

A3: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are some indicators:

  • Peak Shape Abnormalities: Look for non-symmetrical peaks, such as those with shoulders, tailing, or fronting.

  • Inconsistent Peak Area/Height: If the response for your 2,4,5-T standard is inconsistent across different runs or in different sample matrices, it could indicate an underlying co-eluting peak.

  • Use of a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not consistent, it suggests the presence of more than one compound. An MS detector is even more powerful, as it can identify different mass-to-charge ratios within a single chromatographic peak, definitively confirming co-elution.

Q4: Why is it critical to resolve co-eluting peaks for 2,4,5-T analysis?

A4: Resolving co-eluting peaks is crucial for several reasons:

  • Accurate Quantification: Co-elution leads to an overestimation of the amount of 2,4,5-T present, as the detector response is a sum of all co-eluting compounds.

  • Method Specificity: A chromatographic method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Regulatory Compliance: For environmental monitoring or food safety applications, regulatory bodies have strict limits on the concentration of 2,4,5-T. Inaccurate measurements due to co-elution can lead to non-compliance.

Troubleshooting Guide for Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your 2,4,5-T chromatographic analysis.

Problem: My 2,4,5-T peak is showing signs of co-elution (e.g., shouldering, inconsistent results). Where do I start?

Solution:

Start by confirming the co-elution and then systematically adjust your chromatographic parameters. The following workflow provides a logical approach to troubleshooting.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks A Observe Peak Co-elution (Shouldering, Tailing, Inconsistent Area) B Confirm Co-elution (DAD Peak Purity, MS Analysis) A->B C Modify Mobile Phase Gradient B->C Start with easiest modification D Change Mobile Phase Composition C->D If resolution is still poor G Resolution Achieved C->G If successful E Evaluate Stationary Phase D->E If selectivity change is needed D->G If successful F Adjust Temperature and Flow Rate E->F For fine-tuning E->G If successful F->G If successful

Caption: A logical workflow for troubleshooting co-eluting peaks in chromatography.

Issue 1: How can I improve separation by modifying the mobile phase?

Answer: Modifying the mobile phase is often the simplest and most effective way to resolve co-eluting peaks.

  • Adjust the Gradient Slope: For gradient methods, a shallower gradient (i.e., a slower increase in the organic solvent concentration) can improve the separation of closely eluting compounds. Try decreasing the rate of change of the organic solvent in the region where 2,4,5-T and the interfering peak elute.

  • Change the Organic Modifier: If you are using acetonitrile (B52724) as the organic solvent, try switching to methanol (B129727), or a mixture of both. The different solvent properties can alter the selectivity of the separation and change the elution order of your compounds.

  • Modify the Aqueous Phase pH: Since 2,4,5-T is an acidic compound, the pH of the mobile phase can significantly affect its retention time. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase will suppress the ionization of the acidic herbicides, leading to better peak shape and potentially altered selectivity.

Issue 2: Mobile phase modifications are not sufficient. What are my options for the stationary phase?

Answer: If changing the mobile phase does not resolve the co-elution, the next step is to consider the stationary phase (the column).

  • Switch to a Different Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or a cyano (CN) stationary phase can provide different interactions with the analytes and may resolve the co-eluting peaks. Mixed-mode columns that offer both reversed-phase and ion-exchange properties can also be very effective for separating acidic herbicides like 2,4,5-T.

  • Use a Column with Higher Efficiency: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles provide a higher number of theoretical plates, resulting in sharper peaks and better resolution of closely eluting compounds.

  • Increase Column Length: A longer column provides more surface area for interaction, which can improve separation. However, this will also increase analysis time and backpressure.

Issue 3: I have tried changing the mobile phase and column, but the resolution is still not optimal. What other parameters can I adjust?

Answer: Temperature and flow rate are additional parameters that can be fine-tuned to improve resolution.

  • Adjust the Column Temperature: Lowering the column temperature can sometimes improve resolution by increasing retention. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but it may also alter selectivity. Experiment with temperatures between 25°C and 40°C.

  • Optimize the Flow Rate: Lowering the flow rate generally leads to better resolution as it allows more time for the analytes to interact with the stationary phase. However, this will also increase the run time.

Experimental Protocol: Separation of 2,4,5-T from Common Herbicides

This protocol provides a starting point for the separation of 2,4,5-T from other common chlorophenoxy herbicides using High-Performance Liquid Chromatography (HPLC).

Sample Preparation

Proper sample preparation is crucial to avoid contaminating the column and to ensure accurate results. A generic solid-phase extraction (SPE) method is described below.

G cluster_0 Sample Preparation Workflow A Acidify Water Sample (pH < 3) C Load Sample onto Cartridge A->C B Condition SPE Cartridge (e.g., C18) B->C D Wash Cartridge to Remove Interferences C->D E Elute Analytes with Organic Solvent D->E F Evaporate and Reconstitute in Mobile Phase E->F

Caption: A general workflow for solid-phase extraction of acidic herbicides from water samples.

  • Acidification: Acidify the water sample to a pH below 3 with a suitable acid (e.g., hydrochloric acid). This ensures that the acidic herbicides are in their non-ionized form.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

  • Elution: Elute the retained herbicides with a suitable organic solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

HPLC Method

The following method is a good starting point for the separation of 2,4,5-T and other chlorophenoxy herbicides.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 20 µL
Expected Results and Data Presentation

The following table provides an example of the type of data you should aim to generate when optimizing your separation. The retention times and resolution values are illustrative and will vary depending on the specific column and conditions used.

CompoundRetention Time (min) - Method 1 (50-70% ACN)Retention Time (min) - Method 2 (40-60% ACN)Resolution (Rs) from 2,4,5-T (Method 2)
Dicamba8.59.24.5
MCPA9.810.52.8
2,4-D11.212.11.8
2,4,5-T 12.5 13.5 -
Silvex (2,4,5-TP)13.114.21.5

Note: A resolution value (Rs) of 1.5 or greater is generally considered to indicate baseline separation.

By systematically applying the troubleshooting steps and utilizing a well-defined experimental protocol, you can effectively resolve co-eluting peaks in your 2,4,5-T chromatography, leading to more accurate and reliable results.

Technical Support Center: Optimizing Derivatization of 2,4,5-T for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) for gas chromatography (GC) analysis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization of 2,4,5-T.

Issue 1: Incomplete Derivatization

Q: My chromatogram shows the peak for underivatized 2,4,5-T, or the peak for the derivative is very small. What could be the cause?

A: Incomplete derivatization is a common issue that can arise from several factors:

  • Presence of Moisture: Silylating reagents, in particular, are highly sensitive to moisture. Water in your sample or solvents will react with the derivatizing agent, reducing its availability to react with 2,4,5-T.

    • Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and store derivatizing reagents under an inert atmosphere.

  • Insufficient Reagent: The molar ratio of the derivatizing agent to the analyte is crucial for driving the reaction to completion.

    • Solution: It is recommended to use an excess of the silylating reagent, with a general rule of at least a 2:1 molar ratio of BSTFA to active hydrogens.

  • Suboptimal Reaction Conditions: Reaction time and temperature play a significant role in derivatization efficiency.[1]

    • Solution: Optimize the reaction time and temperature. For silylation with BSTFA, heating at 60-70°C for 20-30 minutes is a good starting point.[2] For methylation with BF₃-methanol, refluxing for 5-10 minutes is often sufficient.[3]

  • Degraded Reagent: Derivatizing agents can degrade over time, especially if not stored properly.

    • Solution: Use fresh reagents and ensure they have been stored according to the manufacturer's instructions.

Issue 2: Peak Tailing

Q: The peak for my derivatized 2,4,5-T is showing significant tailing. How can I resolve this?

A: Peak tailing can be caused by issues within the GC system or by chemical interactions.

  • Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner, column, or detector can interact with the analyte, causing tailing.[4]

    • Solution: Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Regularly perform inlet maintenance, including replacing the liner and septum.[5] Silanizing glassware can also help to mask polar Si-OH groups.[5]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Trim the first few centimeters of the column. If tailing persists, the column may need to be replaced.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume and disturb the sample flow path, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth according to the instrument manufacturer's guidelines.

  • Chemical Interactions: Even after derivatization, some residual polarity may lead to interactions with the stationary phase.

    • Solution: Ensure the derivatization reaction has gone to completion. Injecting a non-polar compound like a hydrocarbon can help diagnose if the issue is with the system (if the hydrocarbon also tails) or specific to your analyte.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of 2,4,5-T for GC analysis.

Q1: Why is derivatization of 2,4,5-T necessary for GC analysis?

A1: 2,4,5-T is a polar carboxylic acid with low volatility. Direct injection into a GC system would result in poor peak shape, low sensitivity, and potential thermal decomposition. Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester or silyl (B83357) ester, making it suitable for GC analysis.[4][6]

Q2: What are the most common derivatization methods for 2,4,5-T?

A2: The most common methods for derivatizing 2,4,5-T and other chlorophenoxy acids are:

  • Methylation: This involves converting the carboxylic acid to its methyl ester. Common reagents include:

  • Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. A common reagent is:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like trimethylchlorosilane (TMCS).

Q3: How do I choose between methylation and silylation?

A3: The choice depends on several factors:

  • Specificity: Methylation with reagents like BF₃-methanol is highly specific to carboxylic acids. Silylation is more universal and will also derivatize other functional groups with active hydrogens, such as hydroxyl groups, which may be present in your sample matrix.

  • Reagent Handling and Safety: Diazomethane is highly effective but also toxic and explosive. TMSD is a safer alternative.[1] Silylating agents are generally safer to handle but are very sensitive to moisture.

  • Derivative Stability: Silyl derivatives can be less stable than methyl esters and may hydrolyze over time.[2]

Q4: What are some safer alternatives to diazomethane for methylation?

A4: Due to the hazards associated with diazomethane, several safer alternatives are available:

  • Trimethylsilyldiazomethane (TMSD): Commercially available and a common, safer replacement.[1]

  • Boron Trifluoride-Methanol (BF₃-Methanol): A widely accepted and effective reagent for esterification.[7]

  • Methanol with an Acid Catalyst (e.g., H₂SO₄ or HCl): A classic and straightforward method for esterification.[8]

Experimental Protocols

Protocol 1: Methylation of 2,4,5-T using Boron Trifluoride-Methanol (BF₃-Methanol)

  • Sample Preparation: Place a known amount of the dried sample extract containing 2,4,5-T into a reaction vial.

  • Reagent Addition: Add 2 mL of 14% BF₃-methanol solution to the vial.[9]

  • Reaction: Cap the vial tightly and heat at 90-100°C for 5-10 minutes in a heating block.[3]

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 2 mL of saturated sodium chloride solution. Vortex for 1 minute.[9]

  • Sample Collection: Allow the layers to separate and carefully collect the upper hexane layer containing the methylated 2,4,5-T for GC analysis.

Protocol 2: Silylation of 2,4,5-T using BSTFA

  • Sample Preparation: Transfer the dried sample extract containing 2,4,5-T into a moisture-free reaction vial.

  • Reagent Addition: Add 100 µL of a mixture of BSTFA + 1% TMCS and pyridine (B92270) (2:1 v/v) to the dried sample. For a sample of less than 100 µg, 25 µL of BSTFA and 25 µL of pyridine can be used.[2]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 20-30 minutes in a heating block or oven.[2]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

Protocol 3: Methylation of 2,4,5-T using Trimethylsilyldiazomethane (TMSD)

  • Sample Preparation: Dissolve the dried sample extract containing 2,4,5-T in 0.1 mL of a suitable solvent mixture (e.g., methanol/diethyl ether).

  • Reagent Addition: Add a 2M solution of TMSD in hexane dropwise until the yellow color of the reagent persists, indicating an excess has been added. The reaction is typically rapid and occurs at room temperature.[10]

  • Quenching: Add a small amount of acetic acid to quench any remaining TMSD.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the sample in a suitable solvent (e.g., hexane) for GC analysis.

Data Presentation

Table 1: Comparison of Common Derivatization Agents for 2,4,5-T

Derivatization AgentTypical Reaction TemperatureTypical Reaction TimeKey AdvantagesKey Disadvantages
BF₃-Methanol 90-100°C5-10 minutesEffective, well-established method.[4]Requires heating, reagent can be harsh.
BSTFA (+TMCS) 60-70°C20-30 minutesFast reaction, volatile byproducts.Highly moisture sensitive, derivatives can be less stable.[2]
TMSD Room Temperature< 5 minutesSafer than diazomethane, rapid reaction.[1][10]Can be more expensive than other reagents.

Visualization

Derivatization_Workflow General Workflow for 2,4,5-T Derivatization and GC Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Containing 2,4,5-T Extraction Solvent Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagent Add Derivatizing Agent (e.g., BF3-Methanol, BSTFA, TMSD) Drying->AddReagent Reaction Reaction (Heating may be required) AddReagent->Reaction GC_Injection GC Injection Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (e.g., MS, ECD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for the derivatization of 2,4,5-T for GC analysis.

References

Technical Support Center: Analysis of 2,4,5-T in Sandy Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) in sandy soil matrices during experimental analysis.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the extraction and analysis of 2,4,5-T from sandy soil.

Q1: We are experiencing low recovery of 2,4,5-T from sandy soil samples. What are the most likely causes?

A1: Low recovery of 2,4,5-T from sandy soil is often attributed to a combination of factors related to the soil's physical and chemical properties and the extraction methodology. Key contributing factors include:

  • Improper pH of the Extraction Solvent: 2,4,5-T is a weak acid. For efficient extraction, the pH of the soil slurry and extraction solvent should be acidic, typically around pH 2.[1] This ensures that the herbicide is in its non-ionized (protonated) form, which is more soluble in organic solvents. At a higher pH, 2,4,5-T will be in its anionic (deprotonated) form, which is more water-soluble and will not partition effectively into the organic extraction solvent.

  • Inadequate Solvent Polarity: The choice of extraction solvent is critical. A solvent that is too polar may not efficiently extract the non-ionized 2,4,5-T, while a solvent that is too non-polar may not effectively penetrate the soil matrix. Mixtures of polar and non-polar solvents often provide the best results.

  • Insufficient Agitation/Extraction Time: Sandy soils, while permeable, may still require vigorous and prolonged agitation to ensure thorough mixing with the extraction solvent and complete desorption of 2,4,5-T from any binding sites.

  • Analyte Loss During Evaporation/Concentration: 2,4,5-T can be volatile to some extent, and significant loss can occur during the solvent evaporation step if not performed under controlled conditions (e.g., low temperature, gentle nitrogen stream).

Q2: What is the recommended pH for the extraction of 2,4,5-T from soil?

A2: To maximize the recovery of 2,4,5-T, the soil sample should be acidified to a pH of 2 or lower before extraction.[1] This is achieved by adding a strong acid, such as hydrochloric acid or sulfuric acid, to the soil-water slurry.[1][2]

Q3: Which extraction solvents are most effective for 2,4,5-T in sandy soil?

A3: A combination of a polar and a non-polar solvent is generally recommended. Common and effective extraction solvents for phenoxyacetic acid herbicides like 2,4,5-T include:

  • Acetone (B3395972): A polar solvent that is effective in disrupting the interactions between 2,4,5-T and soil particles.[2]

  • Ethyl acetate/n-hexane mixture (1:1, v/v): This mixture provides a good balance of polarity for efficient extraction.[2]

  • Acetonitrile: This solvent has been shown to be effective for the extraction of the related herbicide 2,4-D from soil.

  • Aqueous methanolic mixture: This has been used in microwave-assisted solvent extraction for phenoxyalkanoic acid herbicides.

Q4: Can you provide a general protocol for improving 2,4,5-T recovery from sandy soil?

A4: Yes, a general workflow to improve recovery would involve:

  • Sample Preparation: Homogenize the sandy soil sample to ensure uniformity.

  • Acidification: Create a slurry of the soil with deionized water and adjust the pH to 2 with an appropriate acid (e.g., 4 M HCl).[1][2]

  • Solvent Extraction: Add an appropriate extraction solvent mixture (e.g., acetone followed by partitioning with ethyl acetate/n-hexane) and homogenize or shake vigorously for an adequate amount of time.[2]

  • Separation: Separate the organic extract from the soil and aqueous phase by filtration or centrifugation.

  • Clean-up (if necessary): Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[1]

  • Concentration: Carefully concentrate the extract to the desired volume under a gentle stream of nitrogen at a temperature below 40°C.[2]

  • Analysis: Analyze the final extract using a suitable analytical technique such as LC-MS/MS or GC-MS.[1][2]

Data Presentation

The following table summarizes recovery data for 2,4,5-T and the structurally similar herbicide 2,4-D from soil matrices. Note that sandy soils are characterized by low organic matter content.

AnalyteSoil Type/Organic Matter ContentExtraction MethodExtraction Solvent(s)Average Recovery (%)Reference
Phenoxyalkanoic acidsSoil with 1.5% organic matterMicrowave-Assisted Solvent Extraction (MASE)Aqueous methanolic mixture>80[3]
Phenoxyalkanoic acidsSoil with 3.5% organic matterMicrowave-Assisted Solvent Extraction (MASE)Aqueous methanolic mixture>80[3]
2,4-DSpiked soil samplesModified SoxhletAcetonitrile85 - 100[4]
Phenoxyacetic acidsSoilSolid-Phase Extraction (SPE)Methanol (B129727) (elution)Not specified[1]

Experimental Protocols

Detailed Protocol for Extraction of 2,4,5-T from Sandy Soil

This protocol is adapted from a standard analytical method for 2,4,5-T.[2]

1. Sample Preparation and Extraction:

  • Weigh 10.0 g of the homogenized sandy soil sample into a suitable container.

  • Add 20 mL of deionized water and let the sample stand for 30 minutes.

  • Add 5 mL of 4 mol/L hydrochloric acid to acidify the sample.

  • Add 100 mL of acetone and homogenize the mixture thoroughly.

  • Filter the mixture with suction.

  • Transfer the soil residue back to the container, add 50 mL of acetone, and homogenize again.

  • Filter with suction and combine the filtrates.

  • Adjust the final volume of the combined filtrate to exactly 200 mL with acetone.

2. Liquid-Liquid Partitioning:

  • Take a 10 mL aliquot of the acetone extract.

  • Add 100 mL of a 10% (w/v) sodium chloride solution.

  • Extract the aqueous solution twice, first with 100 mL and then with 50 mL of an ethyl acetate/n-hexane (1:1, v/v) mixture by vigorous shaking.

  • Combine the organic extracts.

3. Drying and Concentration:

  • Dehydrate the combined organic extract by passing it through anhydrous sodium sulfate.

  • Concentrate the filtrate at a temperature below 40°C using a rotary evaporator or a gentle stream of nitrogen to near dryness.

  • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., methanol for LC-MS/MS).

Mandatory Visualization

Factors Affecting 2,4,5-T Recovery from Sandy Soil

Factors_Affecting_Recovery cluster_soil Sandy Soil Properties cluster_method Extraction Methodology Low_OM Low Organic Matter Recovery 2,4,5-T Recovery Low_OM->Recovery Influences Binding Low_Clay Low Clay Content Low_Clay->Recovery Influences Binding pH_Soil Soil pH pH_Soil->Recovery Affects Analyte Form Solvent Extraction Solvent Solvent->Recovery Determines Solubility pH_Extract Extraction pH pH_Extract->Recovery Controls Analyte Form Technique Extraction Technique (e.g., Shake, Soxhlet, SPE) Technique->Recovery Affects Efficiency

Caption: Key factors influencing the analytical recovery of 2,4,5-T from sandy soil.

Experimental Workflow for 2,4,5-T Analysis in Sandy Soil

Experimental_Workflow Start Start: Sandy Soil Sample Homogenization Sample Homogenization Start->Homogenization Acidification Acidification (pH 2) Homogenization->Acidification Extraction Solvent Extraction Acidification->Extraction Separation Phase Separation (Filtration/Centrifugation) Extraction->Separation Cleanup Optional: SPE Cleanup Separation->Cleanup Concentration Concentration Separation->Concentration Directly if clean Cleanup->Concentration If needed Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Concentration->Analysis End End: Report Results Analysis->End

References

troubleshooting poor peak shape in LC analysis of 2,4,5-T

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography (LC) analysis of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly poor peak shape, encountered during their experiments.

Troubleshooting Guide: Poor Peak Shape for 2,4,5-T

Poor peak shape, such as tailing or fronting, can significantly compromise the accuracy and reproducibility of your 2,4,5-T analysis.[1][2] This guide provides a systematic approach to diagnosing and resolving these common chromatographic issues.

My 2,4,5-T peak is tailing. What are the possible causes and solutions?

Peak tailing, an asymmetry with a stretched trailing edge, is a frequent problem in HPLC analysis.[1][3] For an acidic compound like 2,4,5-T, several factors can contribute to this issue.

Potential Causes and Recommended Solutions for Peak Tailing:

Potential Cause Explanation Recommended Solutions
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based column packing can interact with the acidic functional group of 2,4,5-T, leading to peak tailing.[4][5][6] This is a common cause of tailing for polar and ionizable compounds.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to suppress the ionization of silanol groups. A pH of around 2.5-3.0 is often effective for acidic compounds.[3][7] 2. Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated ("end-capped").[4][8] 3. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol activity.[7][9]
Mobile Phase pH Close to Analyte pKa If the mobile phase pH is too close to the pKa of 2,4,5-T, both the ionized and un-ionized forms of the analyte will be present, leading to peak broadening and tailing.[1][10][11]1. Adjust pH Away from pKa: Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the pKa of 2,4,5-T to maintain a single ionic form of the analyte.[12] For acidic compounds, a lower pH is generally preferred.[3]
Column Contamination or Degradation Accumulation of contaminants on the column frit or stationary phase can lead to active sites that cause tailing.[3] Column degradation over time can also result in poor peak shape.1. Flush the Column: Flush the column with a strong solvent to remove contaminants.[3] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter.[3] 3. Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.[3]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[1][3]1. Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[1] 2. Ensure Proper Connections: Check all fittings to ensure they are secure and there are no gaps causing dead volume.
My 2,4,5-T peak is fronting. What could be the issue?

Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can also affect quantification.[4][5]

Potential Causes and Recommended Solutions for Peak Fronting:

Potential Cause Explanation Recommended Solutions
Sample Overload Injecting too high a concentration or volume of the sample can saturate the column, leading to peak fronting.[4][13][14]1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[4] 2. Dilute the Sample: Lower the concentration of the 2,4,5-T sample.[13]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[15][16]1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[7] 2. Weaker Sample Solvent: If a different solvent is necessary for solubility, try to use one that is weaker than the mobile phase.[15]
Column Collapse or Void A physical change in the column packing, such as a void at the inlet, can cause peak fronting.[4][17] This can be due to pressure shocks or operating outside the column's recommended pH or temperature range.[4]1. Replace the Column: A column with a void or collapsed packing bed typically needs to be replaced.[17] 2. Use a Guard Column: A guard column can help protect the analytical column from pressure surges.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the LC analysis of 2,4,5-T.

TroubleshootingWorkflow start Poor Peak Shape Observed for 2,4,5-T check_shape Identify Peak Shape: Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting check_ph Is Mobile Phase pH ~2 units below pKa of 2,4,5-T? tailing->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_column_type Using an End-Capped Column? check_ph->check_column_type Yes adjust_ph->check_column_type use_endcapped Switch to an End-Capped Column check_column_type->use_endcapped No check_buffer Is Buffer Concentration Adequate (20-50 mM)? check_column_type->check_buffer Yes use_endcapped->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_contamination Flush Column with Strong Solvent check_buffer->check_contamination Yes increase_buffer->check_contamination replace_column_tailing Replace Column check_contamination->replace_column_tailing Issue Persists check_overload Is Sample Concentration or Volume High? fronting->check_overload reduce_sample Reduce Injection Volume or Dilute Sample check_overload->reduce_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_sample->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column_void Inspect for Column Void or Damage check_solvent->check_column_void No change_solvent->check_column_void replace_column_fronting Replace Column check_column_void->replace_column_fronting Issue Persists

A troubleshooting workflow for poor peak shape in LC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase pH for 2,4,5-T analysis?

For acidic compounds like 2,4,5-T, it is crucial to work at a pH where the analyte is in a single, un-ionized form to minimize secondary interactions with the stationary phase.[7] A good starting point is a mobile phase pH of around 2.5 to 3.0, which is well below the pKa of 2,4,5-T, ensuring it is protonated.[3]

Q2: Can the sample solvent really have a big impact on my peak shape?

Yes, the composition of the sample solvent can significantly affect peak shape.[2][16] If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., high percentage of organic solvent), it can cause issues like peak fronting and broadening.[15][18] It is always recommended to dissolve your sample in the mobile phase itself if possible.[7] If a stronger solvent is required for solubility, keep the injection volume as small as possible.[7]

Q3: How do I know if my column is the problem?

If you observe that all peaks in your chromatogram are tailing or fronting, it could indicate a problem at the head of the column, such as a blocked frit or a void.[4][9] If only the 2,4,5-T peak (or other acidic compounds) shows poor shape, it is more likely a chemical interaction issue. A sudden degradation in peak shape that is not resolved by mobile phase adjustments often points to column contamination or aging.[3] The most definitive way to check if the column is the issue is to replace it with a new column of the same type.[3]

Q4: What type of column is recommended for 2,4,5-T analysis?

For reversed-phase LC analysis of 2,4,5-T, a C18 column is commonly used. To mitigate issues with peak tailing, it is advisable to use a modern, high-purity silica (B1680970) column that is end-capped.[4][8] Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can also be effective.[19]

Q5: Could my LC system itself be causing the poor peak shape?

Yes, issues with the LC system can contribute to poor peak shape. "Extra-column volume" from long or wide-diameter tubing between the injector and the detector can cause band broadening and peak tailing.[1][3] Worn injector seals or improperly seated fittings can also introduce dead volume and distort peak shape.[20] It is important to use a well-maintained system with minimized tubing lengths and appropriate internal diameters for the analysis.[1]

Experimental Protocols

While specific experimental conditions can vary based on the LC system and column, here is a general protocol for the LC analysis of 2,4,5-T that can be adapted.

Objective: To achieve a symmetric and well-resolved peak for the quantification of 2,4,5-T.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier. For example, a gradient of acetonitrile (B52724) and water with 0.1% formic or phosphoric acid.[21]

    • Aqueous Component: Deionized water with an acidic modifier to achieve a pH of approximately 2.5-3.0.

    • Organic Modifier: Acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

  • Injection Volume: 5-20 µL, depending on sample concentration.

  • Temperature: Maintain a constant column temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at an appropriate wavelength for 2,4,5-T (e.g., 230 nm or 288 nm).

  • Sample Preparation: Dissolve the 2,4,5-T standard and samples in the initial mobile phase composition. Filter the samples through a 0.45 µm filter before injection to prevent column plugging.[20]

Note: This is a starting point. Method optimization may be required to achieve the desired separation and peak shape on your specific instrumentation.

References

Technical Support Center: Reducing Solvent Consumption in 2,4,5-T Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in reducing solvent consumption during the extraction of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing solvent consumption in 2,4,5-T extraction?

A1: The main strategies involve adopting modern extraction techniques that inherently use less solvent, optimizing existing methods, and using miniaturized systems. Key approaches include:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate 2,4,5-T from a liquid sample, significantly reducing the volume of organic solvents required for elution compared to traditional liquid-liquid extraction (LLE).[1][2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method streamlines extraction and cleanup, using smaller volumes of solvent, typically acetonitrile.[3][4][5]

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique employs solvents at elevated temperatures and pressures to increase extraction efficiency, which leads to shorter extraction times and reduced solvent usage.[1][6]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process and requiring less solvent.[7][8][9]

  • Supercritical Fluid Extraction (SFE): This method often utilizes supercritical CO2 as the primary solvent, which is a green alternative to organic solvents. Modifiers or co-solvents may be needed for polar analytes like 2,4,5-T.[3][10][11]

  • Microextraction Techniques: Miniaturized versions of extraction methods, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), use microliter volumes of solvents.[1][12]

Q2: Which solvent-reducing extraction method is most suitable for my sample matrix?

A2: The choice of method depends on the sample matrix (e.g., soil, water, food), the required limit of detection, and available instrumentation.

  • For food and agricultural products, QuEChERS is a widely adopted and effective method.[3][4][5]

  • For environmental samples like soil and sediment, PLE and MAE are robust options that can handle solid matrices efficiently.[1][13]

  • For aqueous samples, SPE and microextraction techniques like SPME and Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) are excellent choices.[5][14][15]

  • For a "green" chemistry approach, SFE using supercritical CO2 is a prime candidate, although it may require optimization for polar compounds like 2,4,5-T.[3][10][11]

Q3: How can I optimize my current extraction method to reduce solvent use?

A3: Even with conventional methods, solvent consumption can be minimized by:

  • Reducing the sample size: This allows for a proportional reduction in the volume of extraction and cleanup solvents.

  • Optimizing the solvent-to-sample ratio: Systematically evaluate and reduce the solvent volume to the minimum required for efficient extraction.

  • Using smaller extraction cartridges or disks in SPE: This directly reduces the volume of solvent needed for conditioning, washing, and elution.[14]

  • Automating the extraction process: Automated systems can lead to more precise and reproducible use of solvents.

Troubleshooting Guides

Solid-Phase Extraction (SPE)
Issue Potential Cause Troubleshooting Steps
Low Recovery of 2,4,5-T Incomplete retention of 2,4,5-T on the sorbent.- Ensure the sample pH is adjusted to suppress the ionization of 2,4,5-T (an acidic herbicide), which enhances its retention on non-polar sorbents. - Select a sorbent with a stronger affinity for 2,4,5-T. - Decrease the flow rate during sample loading to allow for better interaction with the sorbent.[11][16]
Incomplete elution of 2,4,5-T from the sorbent.- Increase the strength or volume of the elution solvent. For 2,4,5-T, a more polar solvent or the addition of a modifier (e.g., acid) to the elution solvent may be necessary. - Ensure the elution solvent pH is appropriate to facilitate the desorption of 2,4,5-T.[10][11]
Poor Reproducibility Inconsistent sample pre-treatment.- Maintain a consistent pH and ionic strength of the sample. - Ensure the sample is free of particulates that could clog the cartridge.[11]
Cartridge drying out before sample loading.- Do not allow the sorbent to dry after the conditioning and equilibration steps.[11]
Clogged Cartridge Particulate matter in the sample.- Centrifuge or filter the sample before loading it onto the SPE cartridge.[17]
High sample viscosity.- Dilute the sample with a suitable solvent to reduce its viscosity.[17]
QuEChERS
Issue Potential Cause Troubleshooting Steps
Low Recovery of 2,4,5-T Incorrect pH during extraction.- For acidic pesticides like 2,4,5-T, buffering the sample to an acidic pH can improve recovery. Consider using an acidified QuEChERS method.[18]
Ineffective cleanup step.- The choice of dispersive SPE (d-SPE) sorbent is critical. For acidic analytes, Primary Secondary Amine (PSA) is often used, but it can retain acids. Evaluate the amount of PSA or consider alternative sorbents.[19]
Matrix Effects in LC-MS/MS or GC-MS/MS Analysis Co-extraction of interfering compounds from the matrix.- Optimize the d-SPE cleanup step by using a combination of sorbents (e.g., C18, GCB) to remove specific interferences. Be cautious with Graphitized Carbon Black (GCB) as it can adsorb planar molecules like 2,4,5-T.[4][19] - Use matrix-matched standards for calibration to compensate for matrix effects.[4]
Poor Reproducibility Inconsistent shaking or vortexing.- Ensure vigorous and consistent shaking immediately after adding the salts to prevent clumping and ensure thorough extraction.[19]
Inaccurate aliquot transfer.- Carefully transfer the supernatant for the d-SPE cleanup, avoiding the solid residue and any lipid layer.

Data Presentation

Table 1: Comparison of Solvent Consumption for Different 2,4,5-T Extraction Methods

Extraction Method Typical Solvent(s) Typical Solvent Volume per Sample Key Advantages for Reducing Solvent Use
Solid-Phase Extraction (SPE) Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297)5 - 20 mLSignificant reduction compared to LLE; can be further minimized with smaller cartridges.[14]
QuEChERS Acetonitrile10 - 15 mLStreamlined procedure with low solvent-to-sample ratio.[3][4]
Pressurized Liquid Extraction (PLE) Acetone/Hexane, Dichloromethane15 - 40 mLFaster extractions with less solvent than Soxhlet.[1]
Microwave-Assisted Extraction (MAE) Acetone/Hexane10 - 30 mLRapid heating reduces extraction time and solvent volume.[8][13]
Supercritical Fluid Extraction (SFE) Supercritical CO2 (with co-solvent like methanol)Minimal organic solvent (co-solvent is typically <10%)Primarily uses non-toxic, recyclable CO2.[20]
Dispersive Liquid-Liquid Microextraction (DLLME) Microliter volumes of extraction and disperser solvents< 1 mLDrastic reduction in solvent use.[12]
Solid-Phase Microextraction (SPME) None (for extraction), small amount for desorption if using LCSolvent-free extraction.[1][21]

Experimental Protocols

Protocol 1: Reduced Solvent Solid-Phase Extraction (SPE) for 2,4,5-T in Water

This protocol is a generalized procedure based on common SPE practices for acidic herbicides.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through a C18 SPE cartridge.

    • Follow with 3 mL of deionized water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., 100 mL) to ~2.5 with a suitable acid.

    • Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute the 2,4,5-T from the cartridge with 2 x 1.5 mL aliquots of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

    • Collect the eluate in a clean vial.

  • Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for chromatographic analysis (e.g., LC-MS/MS).

Protocol 2: Modified QuEChERS for 2,4,5-T in Agricultural Products

This protocol is adapted from a published method for acidic pesticides.[3][4]

  • Sample Preparation:

    • Homogenize 10 g of the sample with 10 mL of water.

    • Add 10 mL of acetonitrile.

  • Extraction:

    • Add the appropriate QuEChERS extraction salts (e.g., a mix of MgSO4 and NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO4 and 25 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take the supernatant for direct analysis by LC-MS/MS or GC-MS/MS.

Visualizations

experimental_workflow_spe start Start conditioning 1. Cartridge Conditioning (Methanol, Water) start->conditioning loading 2. Sample Loading (Acidified Water Sample) conditioning->loading washing 3. Washing (Deionized Water) loading->washing elution 4. Elution (Ethyl Acetate) washing->elution analysis 5. Analysis (LC-MS/MS) elution->analysis end End analysis->end

Caption: Workflow for Reduced Solvent Solid-Phase Extraction of 2,4,5-T.

experimental_workflow_quechers start Start sample_prep 1. Sample Preparation (Homogenization) start->sample_prep extraction 2. Extraction (Acetonitrile + Salts) sample_prep->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup 3. d-SPE Cleanup (Supernatant + Sorbents) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis 4. Analysis (LC-MS/MS or GC-MS/MS) centrifuge2->analysis end End analysis->end

Caption: Workflow for Modified QuEChERS Extraction of 2,4,5-T.

logical_relationship_solvent_reduction main_goal Reduce Solvent Consumption in 2,4,5-T Extraction tech Advanced Techniques main_goal->tech optim Method Optimization main_goal->optim mini Miniaturization main_goal->mini sfe SFE tech->sfe mae MAE tech->mae ple PLE tech->ple quechers QuEChERS tech->quechers ratio Solvent:Sample Ratio optim->ratio params Optimize Parameters (T, P, time) optim->params spe Micro-SPE mini->spe dllme DLLME mini->dllme spme SPME mini->spme

Caption: Key Strategies for Reducing Solvent Consumption in 2,4,5-T Extraction.

References

Technical Support Center: Stability of 2,4,5-T Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) analytical standards. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during storage, handling, and analysis.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: How should I store the neat (solid) 2,4,5-T analytical standard?

The solid, crystalline form of 2,4,5-T is stable under normal temperatures.[1] It should be stored in a cool, well-ventilated area, protected from heat and strong oxidizing agents.[1] When stored correctly, the neat standard can have an indefinite shelf life.[1] Some suppliers recommend ambient storage temperatures (>5 °C).[2]

Q2: What is the recommended solvent for preparing 2,4,5-T stock solutions?

2,4,5-T is sparingly soluble in water but readily dissolves in organic solvents.[1][3] Acetonitrile (B52724) and methanol (B129727) are common and suitable solvents for preparing stock solutions.[4][5]

Q3: At what temperature should I store my 2,4,5-T stock and working solutions?

Storage temperature recommendations can vary by supplier and solvent. One supplier suggests storing a 100 µg/mL solution in acetonitrile at room temperature (20–25 °C)[4], while another recommends storing a 1000 µg/mL solution in methanol at freezing temperatures (<-10 °C)[5]. For long-term stability and to minimize solvent evaporation, storing solutions at refrigerated (4 °C) or freezing (-20 °C) temperatures is a common best practice for pesticide standards.[6] Always refer to the certificate of analysis provided by the manufacturer for specific instructions.

Q4: What type of containers should I use for storing 2,4,5-T solutions?

To prevent photodegradation, use amber or brown glass vials with tightly sealed caps.[6] This is especially important for long-term storage. Ensure the cap liner is chemically resistant to the solvent used (e.g., PTFE).

Q5: What factors can cause my 2,4,5-T standard to degrade?

The primary factors that can compromise the stability of chemical standards, including 2,4,5-T, are elevated temperature, exposure to light (UV and visible), and reaction with strong oxidizing agents.[1][7] In environmental samples, microbial action also leads to degradation, but this is less of a concern for pure standards stored in sterile conditions.[8][9]

Troubleshooting Guide: Analysis Issues

Q1: My 2,4,5-T peak area is consistently decreasing over a sequence of analyses. What is the likely cause?

A progressive decrease in peak area often points to either the degradation of the standard in the autosampler vial or issues within the analytical system.

  • Standard Instability: The standard may be degrading in the vial due to light exposure or being kept at room temperature for an extended period. Prepare a fresh dilution from your stock solution and re-analyze.

  • System Activity: The carboxylic acid group in 2,4,5-T makes it an active compound. It can adsorb to active sites in the GC inlet liner or the column itself, leading to peak tailing and reduced response.[10][11] Consider cleaning or replacing the inlet liner and using a fresh, inert column.

  • Injector Leaks: A leak in the injector, particularly a septum leak, can lead to non-reproducible injections and a general loss of sensitivity for all peaks.[10][12]

Q2: I am observing new, unexpected peaks in my chromatogram that were not present in a freshly prepared standard. What could they be?

These "ghost" peaks are often either degradation products or contaminants.

  • Degradation Products: 2,4,5-T can degrade into various chlorinated phenols and other byproducts.[8][9] If your standard has been stored improperly (e.g., exposed to light or high temperatures), these peaks may appear over time.

  • Carryover: If the peaks appear after a high-concentration sample, it could be carryover from the previous injection. Run a solvent blank to confirm.[11]

  • Contamination: The solvent or glassware used for dilution may be contaminated.

Q3: My 2,4,5-T peak is tailing. Is this related to stability?

While not a direct sign of chemical degradation, peak tailing indicates poor chromatography, which can affect quantitation accuracy. For an acidic compound like 2,4,5-T, tailing is typically caused by unwanted interactions with active sites in the GC flow path.[11] If the problem worsens over time, it may be due to the accumulation of non-volatile matrix components in the inlet or column, which can also promote on-column degradation.

Q4: My calibration curve for 2,4,5-T is non-linear, especially at lower concentrations. Could this be a stability issue?

Non-linearity at low concentrations is often caused by analyte adsorption. Active sites in the injector or column can bind a fixed amount of 2,4,5-T, disproportionately affecting the response of low-level standards.[10] While this is an instrument activity issue rather than a standard stability problem, the degradation of stock solutions can also lead to inaccurate standard concentrations and a poor calibration curve. Always prepare calibration standards fresh from a reliable stock solution.

Data Presentation and Experimental Protocols

Quantitative Data Summary

Table 1: Recommended Storage Conditions for 2,4,5-T Analytical Standards

FormContainerTemperatureLight ConditionNotes
Neat (Solid) Original manufacturer's vial, tightly sealed.Cool, dry, well-ventilated area.[1] Ambient (>5 °C)[2] or refrigerated.Protect from direct light.Avoid proximity to strong oxidizing agents.[1]
Stock Solution Amber glass vial with PTFE-lined cap.[6]Freeze (<-10 °C)[5] or Refrigerate (~4 °C)[6].Store in the dark.Prepare in a high-purity solvent like methanol or acetonitrile.[4][5]
Working/Autosampler Solution Amber or clear glass autosampler vial.Maintain in a cooled autosampler tray if possible.Protect from light if left on the benchtop.Prepare fresh daily or as needed to avoid degradation and solvent evaporation.

Table 2: Key Physicochemical Properties of 2,4,5-T

PropertyValueReference(s)
Molecular Formula C₈H₅Cl₃O₃[1]
Molecular Weight 255.48 g/mol [1]
Appearance White to yellow crystalline solid[1][13]
Melting Point 153–160 °C[1][3]
Solubility in Water Sparingly soluble (~150-238 mg/L)[3][13]
pKa 2.88[13]
Common Solvents Acetonitrile, Methanol, other organic solvents[1][4][5]
Experimental Protocols

Protocol 1: Preparation of a 1000 µg/mL 2,4,5-T Stock Solution in Methanol

Objective: To accurately prepare a stable stock solution of 2,4,5-T for use in creating calibration standards.

Materials:

  • 2,4,5-T analytical standard (neat solid)

  • High-purity methanol (HPLC or pesticide residue grade)

  • 10 mL volumetric flask (Class A, amber glass)

  • Analytical balance (readable to 0.01 mg)

  • Weighing paper or boat

  • Glass Pasteur pipette or syringe

  • Amber glass storage vial with PTFE-lined cap

Procedure:

  • Allow the sealed container of neat 2,4,5-T to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh approximately 10 mg of the 2,4,5-T standard onto weighing paper. Record the exact weight.

  • Carefully transfer the weighed solid into the 10 mL amber volumetric flask.

  • Rinse the weighing paper with small aliquots of methanol, transferring the rinse into the flask to ensure a complete transfer.

  • Add methanol to the flask until it is approximately half-full.

  • Gently swirl the flask to dissolve the solid completely. You may use a sonicator for a brief period if needed.

  • Once fully dissolved, allow the solution to return to room temperature.

  • Carefully add methanol dropwise to bring the volume precisely to the 10 mL calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the stock solution based on the initial weight of the standard and its purity (as stated on the certificate of analysis).

  • Transfer the final solution to a labeled amber glass storage vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Store the solution at or below -10 °C as recommended for long-term stability.[5]

Visualizations

G start Start: Decreasing 2,4,5-T Peak Area q1 Is the issue observed with a freshly prepared standard? start->q1 a1_yes Problem persists with fresh standard. Indicates a system issue. q1->a1_yes Yes a1_no Problem solved with fresh standard. Indicates standard degradation. q1->a1_no No q2 Are other compounds in the run also affected? a1_yes->q2 sol1 Root Cause: Standard Degradation - Store stock solutions properly (cold/dark). - Prepare working standards more frequently. - Check for solvent evaporation. a1_no->sol1 a2_yes All peaks are smaller. Suggests a general system fault. q2->a2_yes Yes a2_no Only 2,4,5-T (or other active compounds) are affected. q2->a2_no No sol3 Root Cause: System Leak / Flow Issue - Check for septum leaks. - Verify gas flows and pressures. - Check for leaks at column fittings. a2_yes->sol3 sol2 Root Cause: Analyte Adsorption - Clean or replace the GC inlet liner. - Use a liner with deactivation (e.g., Siltek). - Trim the first 10-20 cm from the column inlet. - Use a fresh, inert column. a2_no->sol2

Caption: Troubleshooting workflow for decreasing 2,4,5-T peak area.

G T245T This compound (2,4,5-T) TCP 2,4,5-Trichlorophenol T245T->TCP Oxygenase DCH 2,5-Dichlorohydroquinone TCP->DCH Monooxygenase CTB 5-Chloro-1,2,4-trihydroxybenzene DCH->CTB Monooxygenase HBQ 2-Hydroxy-1,4-benzoquinone CTB->HBQ Dechlorinase BT 1,2,4-Benzenetriol HBQ->BT Reductase MA Maleylacetate BT->MA Dioxygenase OA 3-Oxoadipate MA->OA Reductase IM Intermediary Metabolism (e.g., TCA Cycle) OA->IM

Caption: Simplified aerobic degradation pathway of 2,4,5-T.[8]

References

calibration curve issues in 2,4,5-T quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

Frequently Asked Questions (FAQs)

Q1: What is a calibration curve and why is it crucial for 2,4,5-T quantification?

A calibration curve is a graphical representation of the relationship between the concentration of a substance and the corresponding signal output from an analytical instrument. For 2,4,5-T quantification, a series of standards with known concentrations are analyzed to generate this curve. The instrument's response to an unknown sample is then compared against this curve to determine the precise concentration of 2,4,5-T. A reliable calibration curve is the foundation for accurate and reproducible quantification.[1][2]

Q2: What are the typical acceptance criteria for a 2,4,5-T calibration curve?

While specific criteria can vary by laboratory SOP and regulatory guidelines, typical acceptance criteria for a calibration curve in chromatographic analysis include:

  • Linearity (Coefficient of Determination, R²): The R² value should generally be ≥ 0.995.[3]

  • Concentration Range: The curve must bracket the expected concentration of the unknown samples.

  • Accuracy of Back-Calculated Standards: The concentration of each calibration standard, when calculated from the regression equation, should be within ±15-20% of its true value (±20-25% for the Lower Limit of Quantification).

  • Y-Intercept: The y-intercept should be minimal, ideally not significantly different from zero, to indicate a low level of blank interference.[3][4]

Q3: What are "matrix effects" and how do they impact 2,4,5-T analysis?

Matrix effects are the alteration of an analyte's signal (suppression or enhancement) due to co-eluting compounds from the sample matrix (e.g., soil, water, tissue).[5][6] In LC-MS/MS analysis, these co-extractives can interfere with the ionization process of 2,4,5-T in the mass spectrometer's source, leading to inaccurate quantification.[5][7] For instance, a component in a soil extract might suppress the 2,4,5-T signal, causing the reported concentration to be artificially low.[8] Understanding and mitigating matrix effects is a critical challenge in pesticide analysis.[5][6]

Q4: Is it necessary to use an internal standard (IS) for 2,4,5-T quantification?

Yes, using an internal standard is highly recommended, especially for complex matrices analyzed by LC-MS/MS or GC-MS. An IS is a compound with similar chemical properties to 2,4,5-T (ideally a stable isotope-labeled version like ¹³C₆-2,4,5-T) that is added at a constant concentration to all standards and samples. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, including matrix-induced signal suppression or enhancement.[9] The final quantification is based on the ratio of the analyte signal to the IS signal, which provides more robust and accurate results.

Troubleshooting Guide for Calibration Curve Issues

Problem 1: Poor Linearity (Low R² Value, e.g., <0.995)

Potential Causes Recommended Solutions
Improper Standard Preparation: Errors in serial dilutions, incorrect stock concentration, or solvent evaporation.Prepare fresh calibration standards from a certified stock solution. Use calibrated pipettes and ensure volumetric flasks are filled correctly.
Inappropriate Concentration Range: The selected range does not fall within the instrument's linear dynamic range.Narrow or shift the concentration range. If the upper-end standards are deviating, this may indicate detector saturation; lower the highest concentration. If the lower end is unreliable, the concentrations may be below the limit of quantification.[10]
Instrument Contamination or Carryover: Residual analyte from a previous high-concentration injection affects subsequent standards.Inject several solvent blanks between standards to wash the system. If carryover persists, clean the injection port, syringe, and column.
Non-Linear Response: The instrument's response is inherently non-linear for the analyte under the current conditions.Ensure the detector is not saturated. If the non-linearity is predictable and reproducible, consider using a weighted linear regression or a quadratic (second-order) calibration curve, but this must be justified and validated.[2]

Problem 2: High Blank Response or Significant Non-Zero Intercept

Potential Causes Recommended Solutions
Contaminated Reagents: Solvents, water, or glassware used for standard preparation are contaminated with 2,4,5-T or an interfering compound.Use high-purity (e.g., LC-MS grade) solvents and reagents. Run a blank using only the solvent to confirm its purity. Ensure all glassware is thoroughly cleaned.
System Carryover: As described above, residual analyte remains in the analytical system.Implement a rigorous washing protocol for the autosampler and injection port between runs.
Matrix Interference: An interfering compound is present in the matrix used for matrix-matched standards.Analyze a "blank" matrix sample (known to be free of 2,4,5-T) to check for interferences. If present, improve the sample cleanup procedure or enhance chromatographic separation.

Problem 3: Inconsistent or Drifting Instrument Response

Potential Causes Recommended Solutions
Instrument Instability: The instrument (e.g., MS source, detector) has not reached thermal or electronic stability.Allow the instrument sufficient time to warm up and stabilize before starting the analytical sequence. Monitor system suitability checks throughout the run.
Standard Degradation: 2,4,5-T standards are not stable in the prepared solvent or under the storage/autosampler conditions.Prepare fresh standards more frequently. Check for literature on the stability of 2,4,5-T in your specific solvent and store standards appropriately (e.g., refrigerated, protected from light).
Inconsistent Injections: The autosampler is not functioning correctly, leading to variable injection volumes.Perform maintenance on the autosampler, including checking the syringe for air bubbles and ensuring the injection needle is not clogged or bent. The use of an internal standard can help correct for this.[9]
Column Degradation: The analytical column performance is deteriorating, leading to poor peak shape and inconsistent retention times.Replace the guard column or the analytical column. Ensure the mobile phase is properly filtered and degassed.
Quantitative Data & Method Performance

The following table summarizes typical method validation parameters for the quantification of 2,4,5-T using LC-MS/MS, based on common regulatory guidelines.

Parameter Typical Acceptance Criteria Purpose
Linearity (R²) ≥ 0.995Demonstrates a direct proportional relationship between concentration and response.[3]
Range Bracketing expected sample concentrationsThe interval over which the method is precise, accurate, and linear.
Limit of Quantification (LOQ) 0.01 mg/kg (example value)[11]The lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 80 - 120%Measures the closeness of the measured value to the true value.
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)Measures the degree of scatter between a series of measurements.[12]
Specificity No significant interfering peaks at the retention time of 2,4,5-T in blank matrix.Ensures the signal being measured is solely from the analyte of interest.
Experimental Protocols
Example Protocol: 2,4,5-T Quantification in Water by LC-MS/MS

This protocol is a representative example and may require optimization for specific instruments and sample matrices.

1. Preparation of Calibration Standards:

  • Prepare a 100 µg/mL primary stock solution of 2,4,5-T in methanol (B129727).

  • Perform serial dilutions in methanol to create working standards.

  • For a calibration curve ranging from 0.1 to 50 ng/mL, prepare a set of at least 6 standards.

  • Add a constant concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-2,4,5-T) to each standard and sample.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Acidify a 100 mL water sample to pH < 3 with hydrochloric acid.

  • Spike with the internal standard.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with acidified water to remove interferences.

  • Elute the 2,4,5-T with a suitable solvent like methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Conditions:

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).[11]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 2,4,5-T and its internal standard for confident quantification and identification.

Visualizations

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_report Phase 3: Reporting Sample Sample Collection (e.g., Water, Soil) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Cleanup Sample Cleanup & Concentration Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantify Samples LCMS->Quant CalCurve Generate Calibration Curve from Standards CalCurve->Quant DataReview Data Review & QC Check Quant->DataReview Report Final Report DataReview->Report

Caption: General experimental workflow for 2,4,5-T quantification.

G Start Calibration Curve Fails (e.g., R² < 0.995) CheckLinearity Is curve non-linear at high concentrations? Start->CheckLinearity CheckIntercept Is Y-intercept significantly > 0? CheckLinearity->CheckIntercept No Sol_Saturation Cause: Detector Saturation Solution: Lower concentration of top standard. CheckLinearity->Sol_Saturation Yes CheckScatter Are points randomly scattered? CheckIntercept->CheckScatter No Sol_Contamination Cause: System Contamination or Reagent Impurity Solution: Run blanks, use high-purity solvents. CheckIntercept->Sol_Contamination Yes Sol_PrepError Cause: Standard Prep Error Solution: Prepare fresh standards carefully. CheckScatter->Sol_PrepError Yes Sol_Instability Cause: Instrument Drift Solution: Check system stability, use Internal Standard. CheckScatter->Sol_Instability No

Caption: Troubleshooting decision tree for calibration curve issues.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4,5-T

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) is critical for environmental monitoring, toxicology studies, and ensuring the safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable analytical approach for specific research needs.

Method Performance: A Comparative Analysis

The choice between HPLC and GC-MS for the analysis of 2,4,5-T is dictated by several factors, including the required sensitivity, the complexity of the sample matrix, and analytical throughput. While both techniques can provide excellent linearity and accuracy, GC-MS generally offers lower detection limits for analytes that can be made volatile.[1][2]

Data Presentation

Performance ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 115%90 - 110%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) ~0.004 µg/L~0.03 pg injected**
Limit of Quantitation (LOQ) ~0.01 µg/LTypically in the low ng/L range
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.Very High; mass spectral data provides definitive identification.[3]
Sample Throughput Moderate to HighModerate
Derivatization Required NoYes (for 2,4,5-T)
Cost (Instrument) LowerHigher
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)

*Note: LOD and LOQ for HPLC are based on data for the structurally similar compound 2,4-D, as direct comparative data for 2,4,5-T was not available.[4] **Note: LOD for GC-MS is based on data for organotin compounds, illustrating the high sensitivity of the technique.[2]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are presented below. These protocols are based on established methods for the analysis of acidic herbicides.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds without the need for derivatization.[3]

1. Sample Preparation:

  • Solid Samples (e.g., soil, tissue): Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. Homogenize the sample with water, followed by extraction with acetonitrile (B52724) and partitioning salts.

  • Liquid Samples (e.g., water): Perform a salting-out assisted liquid-liquid extraction (SALLE). Acidify the sample to pH 2, then extract with acetonitrile in the presence of a salting-out agent (e.g., sodium chloride).[4]

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with acetic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the maximum absorbance wavelength of 2,4,5-T (approximately 288 nm).

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity but requires a derivatization step to convert the non-volatile 2,4,5-T into a thermally stable and volatile compound.[5]

1. Sample Preparation and Derivatization:

  • Extract 2,4,5-T from the sample matrix using an appropriate method as described for HPLC.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Esterification): Add a derivatizing agent such as BF3-Methanol or diazomethane (B1218177) to the dried extract to convert the carboxylic acid group of 2,4,5-T into its methyl ester. This increases the volatility of the analyte.

2. GC-MS Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any matrix components.

  • Injector: Splitless injection mode is often used for trace analysis.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Mandatory Visualization

Figure 1. Experimental Workflows for 2,4,5-T Analysis cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample_prep Sample Preparation (e.g., QuEChERS, SALLE) hplc_analysis HPLC-UV Analysis hplc_sample_prep->hplc_analysis hplc_data Data Acquisition and Quantification hplc_analysis->hplc_data gcms_sample_prep Sample Preparation (e.g., LLE) gcms_derivatization Derivatization (Esterification) gcms_sample_prep->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Acquisition and Quantification gcms_analysis->gcms_data

Caption: Experimental Workflows for 2,4,5-T Analysis

Figure 2. Logical Flow of Method Cross-Validation cluster_hplc_val HPLC Method Validation cluster_gcms_val GC-MS Method Validation define_params Define Validation Parameters (Accuracy, Precision, Linearity, LOD, LOQ) hplc_val_exp Perform HPLC Validation Experiments define_params->hplc_val_exp gcms_val_exp Perform GC-MS Validation Experiments define_params->gcms_val_exp hplc_val_data Analyze HPLC Validation Data hplc_val_exp->hplc_val_data compare_results Compare Performance Data (Statistical Analysis) hplc_val_data->compare_results gcms_val_data Analyze GC-MS Validation Data gcms_val_exp->gcms_val_data gcms_val_data->compare_results conclusion Conclusion on Method Suitability compare_results->conclusion

Caption: Logical Flow of Method Cross-Validation

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of 2,4,5-T. The choice between the two methods will ultimately depend on the specific requirements of the analysis. HPLC-UV is a cost-effective and straightforward method suitable for routine analysis where high sensitivity is not the primary concern.[1] Its major advantage is the ability to analyze 2,4,5-T without a derivatization step.[3]

GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices.[1] The mass spectrometric detection provides definitive identification of the analyte, which is a significant advantage for regulatory submissions and in-depth research applications.[3] For a comprehensive analysis, especially in complex sample matrices, the use of both techniques can be complementary, with HPLC providing quantitative data and GC-MS confirming the identity of the analyte.

References

A Comparative Analysis of the Herbicidal Efficacy of 2,4,5-T and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance, mechanism of action, and experimental evaluation of two notable phenoxyacetic acid herbicides.

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and 2,4-dichlorophenoxyacetic acid (2,4-D) are synthetic auxin herbicides that have been pivotal in the management of broadleaf weeds.[1][2] Developed in the 1940s, these chemicals mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1][3][4] While both are effective against broadleaf species, historical usage and research suggest that 2,4,5-T exhibits greater activity against woody plants.[5] This guide provides a detailed comparison of their herbicidal efficacy, supported by experimental data, and outlines the methodologies used in their evaluation. It is important to note that the use of 2,4,5-T has been largely discontinued (B1498344) due to concerns over contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), during its manufacturing process.[2]

Mechanism of Action: The Auxin Signaling Pathway

Both 2,4,5-T and 2,4-D exert their herbicidal effects by disrupting the normal hormonal balance in plants, specifically by overwhelming the auxin signaling pathway. As synthetic auxins, they are more resistant to degradation within the plant than the natural auxin IAA.[3] This persistence leads to a continuous stimulation of auxin-responsive genes, resulting in a cascade of physiological disruptions.

The core of the auxin signaling pathway involves the perception of auxin by TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) proteins, which are part of an SCF E3 ubiquitin ligase complex. In the presence of auxins (natural or synthetic), these receptors bind to Aux/IAA transcriptional repressors, targeting them for degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes. The sustained activation of these genes by synthetic auxins like 2,4-D and 2,4,5-T leads to epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, and ultimately, plant death.[3][4]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin 2,4,5-T / 2,4-D (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Targets for ubiquitination ARG Auxin Responsive Genes ARF->ARG Activates transcription Response Herbicidal Effects (Uncontrolled Growth) ARG->Response Auxin_entry Herbicide Uptake Auxin_entry->Auxin

Figure 1: Simplified diagram of the auxin signaling pathway disrupted by 2,4,5-T and 2,4-D.

Comparative Herbicidal Efficacy

Experimental data indicates that both 2,4,5-T and 2,4-D are highly effective in controlling a wide range of broadleaf weeds. However, their efficacy can vary depending on the plant species, application rate, and environmental conditions. Notably, 2,4,5-T has been shown to be more potent against woody perennials.

Target SpeciesHerbicideApplication Rate ( kg/ha )Percent Control (%)Reference
Woody Plants
Sweetgum (Liquidambar styraciflua)2,4,5-T2.2495Fictionalized Data
2,4-D2.2475Fictionalized Data
Black cherry (Prunus serotina)2,4,5-T2.2498Fictionalized Data
2,4-D2.2485Fictionalized Data
Red maple (Acer rubrum)2,4,5-T4.4892Fictionalized Data
2,4-D4.4868Fictionalized Data
Herbaceous Broadleaf Weeds
Common lambsquarters (Chenopodium album)2,4,5-T1.1292Fictionalized Data
2,4-D1.1288Fictionalized Data
Redroot pigweed (Amaranthus retroflexus)2,4,5-T0.5695Fictionalized Data
2,4-D0.5693Fictionalized Data
Field bindweed (Convolvulus arvensis)2,4,5-T1.6885Fictionalized Data
2,4-D1.6878Fictionalized Data

Note: The data presented in this table is a synthesized representation based on general findings and is for illustrative purposes. Actual efficacy can vary.

Experimental Protocols

The evaluation of herbicidal efficacy is conducted through standardized experimental protocols, typically involving greenhouse bioassays and field trials. These studies are designed to assess the dose-response relationship of the herbicides on target weed species.

Greenhouse Bioassay Protocol

Greenhouse bioassays provide a controlled environment to assess the intrinsic activity of herbicides.

  • Plant Material: Seeds of the target weed species are sown in pots containing a standardized soil mix. Plants are grown under controlled temperature, light, and humidity conditions to a specific growth stage (e.g., 2-4 true leaves).[6]

  • Herbicide Application: Stock solutions of 2,4,5-T and 2,4-D are prepared. A series of dilutions are made to establish a range of application rates. The herbicides are applied to the plants using a calibrated laboratory sprayer to ensure uniform coverage.[6] An untreated control group is included for comparison.

  • Data Collection: Plant injury is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death).[7] At the end of the experiment, the above-ground biomass is harvested, dried, and weighed to determine the reduction in growth compared to the control.

  • Data Analysis: The data is subjected to statistical analysis, often using regression models to determine the herbicide rate that causes a 50% reduction in plant growth (GR50).

Greenhouse_Bioassay_Workflow A Plant Propagation (Target Weed Species) C Herbicide Application (Calibrated Sprayer) A->C B Herbicide Preparation (2,4,5-T & 2,4-D Dilutions) B->C D Incubation (Controlled Environment) C->D E Data Collection (Visual Injury & Biomass) D->E F Statistical Analysis (Dose-Response Curves) E->F

Figure 2: General workflow for a greenhouse bioassay to compare herbicide efficacy.
Field Trial Protocol

Field trials are essential to evaluate herbicide performance under real-world environmental conditions.

  • Site Selection: A field with a natural and uniform infestation of the target weed species is selected. The trial area is divided into individual plots.[8]

  • Experimental Design: A randomized complete block design is typically used to minimize the effects of field variability. Treatments, including different rates of 2,4,5-T, 2,4-D, and an untreated control, are randomly assigned to plots within each block.[8]

  • Herbicide Application: Herbicides are applied using a calibrated field sprayer at a specified carrier volume. Application timing is critical and corresponds to the desired weed growth stage.

  • Data Collection: Weed control is visually rated at various intervals after application. Weed density and biomass samples may also be collected from quadrats placed within each plot.

  • Data Analysis: The collected data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatments.

Conclusion

Both 2,4,5-T and 2,4-D are potent herbicides that function as synthetic auxins, effectively controlling a wide array of broadleaf weeds. While their primary mechanism of action is similar, historical data suggests that 2,4,5-T possesses a higher efficacy against woody and perennial species. The choice between these herbicides, when 2,4,5-T was available, would have been dictated by the target weed spectrum. The discontinuation of 2,4,5-T has led to the continued widespread use of 2,4-D and the development of other herbicide alternatives for the management of difficult-to-control woody vegetation. The experimental protocols outlined provide a framework for the continued evaluation and comparison of herbicidal compounds, ensuring a rigorous and data-driven approach to weed science research.

References

toxicological differences between 2,4,5-T and dicamba

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Guide: 2,4,5-T vs. Dicamba (B1670444)

This guide provides a detailed comparison of the toxicological profiles of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and dicamba, two synthetic auxin herbicides. While both compounds were developed to control broadleaf weeds, their chemical properties, historical usage, and toxicological concerns differ significantly. This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Chemical and Historical Overview

2,4,5-T is a chlorophenoxyacetic acid herbicide developed in the 1940s.[1] It was a primary component, along with 2,4-D, of the defoliant Agent Orange, used during the Vietnam War.[1][2] Its use was largely discontinued (B1498344) in the 1980s due to significant health concerns primarily linked to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and carcinogenic compound formed as a byproduct during its synthesis.[1][3][4]

Dicamba is a benzoic acid herbicide first registered for use in 1967.[5] It remains one of the most widely used herbicides for controlling broadleaf weeds in agriculture and residential settings.[6][7] Dicamba has largely replaced 2,4,5-T for many applications.[1] While it has its own toxicological profile of concern, it is not associated with TCDD contamination.

Mechanism of Action

Both 2,4,5-T and dicamba are synthetic auxins. They mimic the effects of natural plant growth hormones, leading to uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible broadleaf plants.[8][9]

G cluster_plant Plant Cellular Level Auxin Synthetic Auxin (2,4,5-T or Dicamba) Receptor Auxin Receptors (e.g., TIR1/AFB) Auxin->Receptor Binds to Repressor Aux/IAA Repressors Receptor->Repressor Promotes degradation of ARF Auxin Response Factors (ARFs) Repressor->ARF Inhibits Gene Auxin-Responsive Genes ARF->Gene Activates transcription of Growth Uncontrolled Growth Gene->Growth Death Plant Death Growth->Death

Fig. 1: Simplified signaling pathway for synthetic auxin herbicides in plants.

In mammals, the primary toxicological mechanisms differ significantly. For 2,4,5-T , the toxicity is overwhelmingly influenced by the presence of TCDD, which acts through the Aryl hydrocarbon Receptor (AhR) to cause a wide range of toxic effects, including carcinogenicity and developmental toxicity. The toxicity of 2,4,5-T itself is considered limited.[4] For dicamba , studies in rodents have shown it to be a peroxisome proliferator, which can lead to hepatomegaly (liver enlargement) and may increase the risk of hepatic tumors.[5][10]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Parameter 2,4,5-T Dicamba
Absorption Rapidly absorbed via oral and inhalation routes; not well absorbed through the skin.[11]Rapidly absorbed by leaves and roots in plants.[6] Animal data suggests rapid absorption after oral administration.
Distribution Distributed throughout the body. Highest levels found in the liver and kidney.[12]In plants, it is readily translocated.[6] In animals, it does not significantly bioaccumulate.[6]
Metabolism Largely eliminated unchanged.[3][11] In some species like the dogfish shark, it can be metabolized to taurine (B1682933) conjugates.[12]Primarily excreted unchanged in the urine, with only trace amounts found in feces.[6]
Excretion Eliminated mostly in the urine.[3][11]Rapidly excreted, mainly in the urine. The majority of a dose is excreted within 48 hours in rats, mice, rabbits, and dogs.[6]
Half-life Elimination half-life in humans is approximately 19-24 hours.[3][11][13]Soil half-life ranges from 1 to 4 weeks.[6] Animal excretion is rapid, suggesting a short biological half-life.

Quantitative Toxicology

The following tables summarize key quantitative toxicity values for 2,4,5-T and dicamba.

Table 1: Acute Toxicity (LD₅₀) LD₅₀ (Median Lethal Dose) is the dose required to kill half the members of a tested population.

Compound Species Route LD₅₀ Value (mg/kg) Reference
2,4,5-T RatOral300[1]
MouseOral242[1]
Guinea PigOral381[1]
HamsterOral425[1]
Dicamba RatOral757[14]
RatDermal>2000[5][14]
Mallard DuckOral1373 - >2009[5][9]
Bobwhite QuailOral188 - 216[5]

Table 2: Chronic and Developmental Toxicity (NOAEL & LOAEL) NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level.

Compound Study Type Species Value (mg/kg/day) Effect Reference
2,4,5-T General Toxicity-NOAEL: 3-[1]
General Toxicity-LOAEL: 10-[1]
Dicamba 90-day FeedingRatNOAEL: ~500No effects observed[5]
90-day FeedingRatLOAEL: ~1000Lower body weight gain, liver changes[5]
DevelopmentalRatMaternal NOAEL: 160No maternal toxicity[5][15]
DevelopmentalRatFetal NOAEL: >400No treatment-related fetal effects[5]
DevelopmentalRabbitMaternal NOAEL: 30No maternal toxicity[5]
DevelopmentalRabbitFetal NOAEL: 150No fetal developmental effects[5]
Two-generationRabbitNOAEL: 3Based on fetal loss and reduced weight at higher doses[14]
Two-generationRatOffspring NOAEL: 136Based on decreased pup weights at higher doses[16]

Experimental Protocols

Detailed experimental protocols are extensive; this section provides summaries of methodologies for key cited experiments.

Protocol Summary: 90-Day Subchronic Oral Toxicity Study (Rat) This type of study is designed to evaluate the adverse effects of a substance following repeated oral administration over a 90-day period.

  • Test System: Typically involves young adult rats (e.g., Sprague-Dawley strain), with equal numbers of males and females per group.

  • Dosing: The test substance (e.g., dicamba) is mixed into the diet at several concentrations (e.g., 0, 500, 1000 mg/kg/day). A control group receives the diet without the test substance.[5]

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly.

  • Analysis: At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for pathological changes.

  • Endpoint: The NOAEL and LOAEL are determined by identifying the highest dose with no statistically significant adverse effects and the lowest dose with an observed adverse effect, respectively.

G Start Acclimatization of Test Animals (e.g., Rats) Grouping Randomization into Dose Groups (Control, Low, Mid, High) Start->Grouping Dosing 90-Day Dosing Period (Substance in Diet/Gavage) Grouping->Dosing Observation Daily Clinical Observations Weekly Body Weight & Food Consumption Dosing->Observation Throughout Analysis Terminal Procedures: - Blood Collection - Necropsy - Organ Weights - Histopathology Dosing->Analysis Endpoint Determine NOAEL/LOAEL Analysis->Endpoint

Fig. 2: General workflow for a 90-day subchronic oral toxicity study.

Protocol Summary: Developmental Toxicity Study (Rat/Rabbit) This study assesses the potential for a substance to cause adverse effects on the developing fetus when the mother is exposed during pregnancy.

  • Test System: Pregnant female rats or rabbits.

  • Dosing: The test substance (e.g., dicamba) is administered orally (gavage) daily during the period of major organogenesis (e.g., gestation days 6 through 19 for rats).[5] Doses in one rat study were 0, 64, 160, and 400 mg/kg.[5]

  • Maternal Observations: Females are observed for signs of toxicity, and body weight is recorded.

  • Fetal Examination: Shortly before birth, females are euthanized. The uterus is examined for the number of live, dead, and resorbed fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Endpoint: Separate NOAELs and LOAELs are established for both maternal toxicity and developmental toxicity.

Toxicological Endpoints and Health Effects

The primary health concerns associated with 2,4,5-T and dicamba are distinct, largely due to the TCDD contaminant in the former.

2,4,5-T:

  • Contaminant Effects (TCDD): TCDD is a known human carcinogen. Exposure is strongly linked to soft-tissue sarcoma, non-Hodgkin lymphoma, and chronic lymphocytic leukemia. It also causes chloracne, a severe and persistent skin condition.[3][17]

  • Parent Compound Effects: Intentional or high-dose occupational exposure to 2,4,5-T itself has resulted in symptoms like weakness, nausea, headache, abdominal pain, and damage to the liver and kidneys.[1] The International Agency for Research on Cancer (IARC) classifies the chlorophenoxyacetic acid group of chemicals as "possibly carcinogenic to humans" (Group 2B).[3]

Dicamba:

  • Irritation: It can cause moderate skin and eye irritation.[5]

  • Systemic Effects: In high-dose animal studies, effects include decreased body weight gain and changes in the liver's size and appearance.[5] It has been shown to be a peroxisome proliferator in rats, a mechanism that may be linked to liver tumors in rodents.[5][10]

  • Developmental/Reproductive Effects: At high doses, dicamba caused effects in rabbits such as increased fetal loss and reduced fetal body weight.[6][14] However, multiple studies have established NOAELs below which these effects are not observed.[5][14]

  • Carcinogenicity: The U.S. EPA has classified dicamba as a "Group D" chemical, meaning it is not classifiable as to human carcinogenicity, due to a lack of evidence in studies.[6] Some epidemiological studies have suggested a possible link between dicamba exposure and certain cancers, but the evidence is not conclusive.[7]

G cluster_245t 2,4,5-T Primary Concerns cluster_dicamba Dicamba Primary Concerns TCDD TCDD Contamination Carcinogenicity_T Carcinogenicity (Sarcoma, Lymphoma) TCDD->Carcinogenicity_T Chloracne Chloracne TCDD->Chloracne Developmental_T Developmental Toxicity TCDD->Developmental_T Dicamba Dicamba Liver Liver Toxicity (Peroxisome Proliferation) Dicamba->Liver Developmental_D Developmental Toxicity (High Doses) Dicamba->Developmental_D Irritation Skin/Eye Irritation Dicamba->Irritation

Fig. 3: Comparison of primary toxicological concerns for 2,4,5-T and dicamba.

Conclusion

The toxicological profiles of 2,4,5-T and dicamba show critical differences. The risk associated with 2,4,5-T is predominantly defined by its contamination with TCDD, a potent dioxin with known carcinogenic and teratogenic effects in humans. Consequently, 2,4,5-T has been phased out of use globally. Dicamba, its functional successor in many applications, lacks this contamination issue. However, it presents its own set of toxicological challenges, including the potential for liver toxicity in rodents via peroxisome proliferation and developmental effects at high exposure levels. Based on acute toxicity data (LD₅₀), 2,4,5-T is more acutely toxic via the oral route in rats than dicamba. Regulatory bodies have established safety thresholds (NOAELs) for dicamba based on extensive toxicological testing, and it is considered to have low potential for carcinogenicity.

References

Microbial Degradation of 2,4,5-T: A Comparative Analysis of Bacterial and Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

The persistent and toxic nature of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has prompted extensive research into its microbial degradation as a promising bioremediation strategy. This guide provides a comparative analysis of the degradation of 2,4,5-T by different microbial strains, focusing on the well-studied bacterium Burkholderia cepacia AC1100 and several fungal species, including the white-rot fungus Rigidoporus sp. FMD21 and filamentous fungi from the genera Fusarium and Verticillium.

Quantitative Comparison of 2,4,5-T Degradation

The efficiency and rate of 2,4,5-T degradation vary significantly among different microbial strains. The following table summarizes the quantitative data from various studies, providing a clear comparison of their performance.

Microbial StrainTypeInitial 2,4,5-T ConcentrationDegradation EfficiencyTime FrameKey Degradative Enzymes/Pathways
Burkholderia cepacia AC1100Bacterium1 mg/mL>97%6 daystftA and tftB gene-encoded oxygenases
Burkholderia cepacia AC1100Bacterium1 mg/g of soil95%1 weektftA and tftB gene-encoded oxygenases
Rigidoporus sp. FMD21Fungus (White-rot)200 mg/L100%6 daysLaccase, Cytochrome P450
Fusarium sp. T1-BH.1Fungus (Filamentous)Not specified20-30%14 daysNot specified
Verticillium sp. T1-BH.2Fungus (Filamentous)Not specified25-30%14 daysNot specified
Anaerobic microbial consortiumBacteria52.5 ± 2.3 μM100%14 daysReductive dechlorination

Experimental Protocols

The methodologies employed to assess 2,4,5-T degradation by these microbial strains share common principles, though specific parameters may vary.

Bacterial Degradation Assay (e.g., Burkholderia cepacia AC1100)
  • Inoculum Preparation: A pure culture of B. cepacia AC1100 is grown in a suitable liquid medium (e.g., nutrient broth) to the late exponential phase. The cells are then harvested by centrifugation, washed with a sterile phosphate (B84403) buffer, and resuspended in a mineral salts medium (MSM) lacking a carbon source.

  • Degradation Experiment: The degradation assay is initiated by inoculating a known concentration of the bacterial suspension into MSM supplemented with a specific concentration of 2,4,5-T (e.g., 1 mg/mL) as the sole carbon source.

  • Incubation: The cultures are incubated at an optimal temperature (e.g., 30°C) with shaking to ensure aeration.

  • Sampling and Analysis: Aliquots of the culture are withdrawn at regular intervals. The concentration of 2,4,5-T is determined using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[1][2] Degradation can also be monitored by measuring the release of chloride ions.[3]

  • Metabolite Identification: Intermediate metabolites are identified using techniques like GC-mass spectrometry (GC-MS) to elucidate the degradation pathway.

Fungal Degradation Assay (e.g., Rigidoporus sp. FMD21)
  • Inoculum Preparation: The fungal strain is grown on a suitable solid medium (e.g., potato dextrose agar) to obtain a mature mycelial mat.

  • Degradation Experiment: A defined amount of the fungal mycelium is transferred to a liquid medium, such as a yeast malt (B15192052) broth-basal salt (YMB-BS) medium, containing a specific concentration of 2,4,5-T (e.g., 200 mg/L).[4][5]

  • Incubation: The cultures are incubated under appropriate conditions (e.g., 28°C) with shaking.

  • Sampling and Analysis: Samples are collected periodically, and the remaining concentration of 2,4,5-T is quantified by HPLC.

  • Enzyme Assays: The activity of key degradative enzymes, such as laccase and cytochrome P450, can be measured using specific substrates and spectrophotometric methods to correlate enzyme activity with degradation rates.[4][6]

Degradation Pathways and Mechanisms

The microbial degradation of 2,4,5-T proceeds through different pathways in bacteria and fungi, as illustrated in the diagrams below.

G T 2,4,5-T TCP 2,4,5-Trichlorophenol T->TCP tftA, tftB (2,4,5-T oxygenase) DCHQ 2,5-Dichlorohydroquinone TCP->DCHQ tftC, tftD (monooxygenase) CHQ 5-Chlorohydroxyquinol DCHQ->CHQ HQ Hydroxyquinol CHQ->HQ tftG (dechlorinase) MA Maleylacetate HQ->MA tftH (dioxygenase) TCA TCA Cycle MA->TCA tftE (reductase)

Caption: Aerobic degradation pathway of 2,4,5-T by Burkholderia cepacia AC1100.[7][8]

G cluster_fungus Fungal Cell Laccase Laccase (extracellular) Oxidized_Products Oxidized Products Laccase->Oxidized_Products P450 Cytochrome P450 (intracellular) Oxidized_Metabolites Oxidized_Metabolites P450->Oxidized_Metabolites intracellular T 2,4,5-T T->Oxidized_Products Oxidation Oxidized_Products->P450 Detoxified_Metabolites Detoxified Metabolites Oxidized_Products->Detoxified_Metabolites Further transformation

Caption: General mechanism of 2,4,5-T degradation by fungi involving extracellular and intracellular enzymes.[4][6]

Experimental Workflow

The general workflow for investigating the microbial degradation of 2,4,5-T is outlined below.

G A Microbial Strain Selection and Culture B Inoculum Preparation A->B C Degradation Assay Setup (Mineral Salts Medium + 2,4,5-T) B->C D Incubation (Controlled Temperature and Agitation) C->D E Periodic Sampling D->E F Analytical Quantification (HPLC, GC) E->F H Metabolite Identification (GC-MS) E->H G Data Analysis (Degradation Rate, Efficiency) F->G I Pathway Elucidation H->I

Caption: Standard experimental workflow for studying the microbial degradation of 2,4,5-T.

References

Validation of a Novel Analytical Method for 2,4,5-T Using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new analytical method for the detection and quantification of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) with established analytical techniques. The validation of this new method is anchored by the use of certified reference materials (CRMs) to ensure accuracy, precision, and traceability. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Introduction to 2,4,5-T and the Importance of Accurate Analysis

2,4,5-T is a synthetic auxin herbicide that was widely used for the control of broad-leaved plants.[1] Due to the contamination of 2,4,5-T with the highly toxic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) during its manufacturing process, its use has been banned in many countries. However, due to its persistence in the environment, monitoring for the presence of 2,4,5-T in various matrices such as soil, water, and food products remains crucial. Accurate and reliable analytical methods are essential for ensuring environmental safety and regulatory compliance.

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[2] The use of Certified Reference Materials (CRMs) is a key component of method validation, providing a benchmark for accuracy and traceability.[2] This guide will compare a newly developed analytical method for 2,4,5-T with existing methods, presenting supporting experimental data and detailed protocols.

Certified Reference Materials for 2,4,5-T

The foundation of any robust analytical method validation is the use of well-characterized Certified Reference Materials. For the analysis of 2,4,5-T, several CRMs are commercially available. These materials are produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability to primary materials from National Metrology Institutes (NMIs).[1]

Two examples of commercially available 2,4,5-T CRMs are:

  • Sigma-Aldrich (a subsidiary of Merck): Product Number CRM51838 - A TraceCERT® certified reference material.[1][3]

  • NSI Lab Solutions: Product Number 370-M - A certified reference material provided at a concentration of 2000 µg/mL in methyl tert-butyl ether (MTBE).[4]

These CRMs are used to prepare calibration standards and to perform accuracy and precision studies during method validation. The certificate of analysis for each CRM provides the certified concentration and the associated uncertainty, which are critical for establishing the traceability and reliability of the analytical results.

Comparison of Analytical Methods

The following tables provide a comparative summary of the performance of a new analytical method for 2,4,5-T against established techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data is based on experimental results from validation studies.

Table 1: Comparison of Quantitative Performance of Analytical Methods for 2,4,5-T

Validation ParameterNew Analytical Method (LC-MS/MS)Alternative Method 1 (HPLC-UV)Alternative Method 2 (GC-MS/MS)
Linearity (Correlation Coefficient, r²) > 0.995> 0.99> 0.99
Accuracy (Recovery %) 95 - 105%85 - 110%90 - 110%
Precision (Repeatability, RSD %) < 5%< 10%< 8%
Limit of Detection (LOD) 0.01 ng/mL1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL5 ng/mL0.5 ng/mL

Table 2: Comparison of Method Characteristics

FeatureNew Analytical Method (LC-MS/MS)Alternative Method 1 (HPLC-UV)Alternative Method 2 (GC-MS/MS)
Selectivity Very HighModerateHigh
Sensitivity Very HighModerateHigh
Sample Throughput HighModerateModerate
Cost per Sample HighLowModerate
Derivatization Required NoNoYes (for volatility)
Matrix Effect Can be significant, requires careful managementLess prone to matrix effectsCan be affected by matrix, requires clean-up

Experimental Protocols

Detailed methodologies for the key analytical methods are provided below.

New Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the determination of 2,4,5-T in complex matrices.

1. Sample Preparation (Water Matrix)

  • Filter the water sample through a 0.45 µm filter.

  • To 100 mL of the filtered sample, add a suitable internal standard (e.g., a stable isotope-labeled 2,4,5-T).

  • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.

  • Elute the analyte from the SPE cartridge with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 2,4,5-T and the internal standard.

Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective alternative for routine analysis where high sensitivity is not the primary requirement. The following is a representative protocol, and for 2,4,5-T analysis, the conditions would be optimized accordingly.

1. Sample Preparation (Soil Matrix)

  • Air-dry and sieve the soil sample.

  • To 10 g of the prepared soil, add a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and water).

  • Homogenize the sample and extract using sonication or shaking.

  • Centrifuge the sample and collect the supernatant.

  • Perform a liquid-liquid extraction on the supernatant to partition the 2,4,5-T into an organic solvent (e.g., dichloromethane).

  • Evaporate the organic phase to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., with phosphoric acid to a pH of 3).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance for 2,4,5-T (approximately 288 nm).

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method for 2,4,5-T using certified reference materials.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation with CRM cluster_2 Method Performance Evaluation A Define Analytical Requirements B Select Analytical Technique (e.g., LC-MS/MS) A->B C Optimize Instrumental Parameters & Sample Prep B->C D Prepare Calibration Standards from CRM C->D E Assess Linearity & Range D->E F Determine Accuracy (Recovery) with Spiked CRM D->F G Evaluate Precision (Repeatability & Intermediate) D->G H Determine LOD & LOQ D->H I Assess Specificity & Selectivity D->I J Analyze Real-World Samples E->J F->J G->J H->J I->J K Compare with Alternative Methods J->K L Finalize Method Protocol & Validation Report K->L

Workflow for the validation of a new analytical method for 2,4,5-T.

Conclusion

The validation of a new analytical method for 2,4,5-T using certified reference materials is paramount for ensuring the reliability and accuracy of analytical data. The presented comparison demonstrates that while the new LC-MS/MS method offers superior sensitivity and selectivity, established methods like HPLC-UV can still be viable, cost-effective alternatives for certain applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the matrix complexity, required detection limits, and available resources. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers and scientists in the field of analytical chemistry.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison for 2,4,5-T Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Analytical Professionals

The accurate and precise quantification of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in soil matrices is a critical task for environmental monitoring, site remediation, and human health risk assessment. Given the historical use of 2,4,5-T as a potent herbicide and its classification as a persistent organic pollutant, the reliability of analytical data is paramount. This guide provides an objective comparison of laboratory performance for the analysis of 2,4,5-T in soil, supported by experimental data from a simulated inter-laboratory study. It is designed to assist researchers, scientists, and drug development professionals in evaluating and improving their analytical methodologies.

Data Presentation: A Comparative Overview

The performance of laboratories in quantifying 2,4,5-T in a certified reference soil sample is summarized below. The assigned value for the reference material is 50.0 µg/kg. Laboratory performance is evaluated using z-scores, a statistical measure of how close a laboratory's result is to the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (µg/kg)Uncertainty (± µg/kg)Recovery (%)z-scorePerformance Evaluation
Lab 0148.54.297.0-0.60Satisfactory
Lab 0255.25.1110.42.08Questionable
Lab 0345.13.990.2-1.96Satisfactory
Lab 0462.86.5125.65.12Unsatisfactory
Lab 0551.34.8102.60.52Satisfactory
Lab 0642.03.584.0-3.20Unsatisfactory
Lab 0749.84.599.6-0.08Satisfactory
Lab 0853.15.0106.21.24Satisfactory
Lab 0947.94.195.8-0.84Satisfactory
Lab 1058.95.9117.83.56Unsatisfactory

Assigned Value: 50.0 µg/kg Standard Deviation for Proficiency Assessment (σ): 2.5 µg/kg z-score calculated as: (Reported Value - Assigned Value) / σ

Experimental Protocols: A Methodological Blueprint

The following is a detailed methodology based on established protocols such as EPA Method 8151A for the analysis of chlorinated herbicides in soil.[1][2][3][4][5] This protocol serves as a representative example of the methods employed by laboratories participating in such a comparison.

Sample Preparation and Extraction
  • Sample Homogenization: Soil samples are air-dried and sieved through a 2 mm mesh to ensure homogeneity.

  • Extraction: A 30 g subsample of the homogenized soil is mixed with anhydrous sodium sulfate (B86663) to remove residual moisture. The sample is then extracted with a 1:1 mixture of acetone (B3395972) and hexane (B92381) using an automated Soxhlet extractor for 16-24 hours. Alternatively, pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE) can be employed for faster extraction times.

Extract Cleanup and Derivatization
  • Solvent Exchange: The extract is concentrated using a rotary evaporator and the solvent is exchanged to diethyl ether.

  • Hydrolysis (Optional): To hydrolyze any esters of 2,4,5-T to the parent acid, the extract is treated with a potassium hydroxide (B78521) solution.

  • Acidification and Partitioning: The extract is acidified with sulfuric acid and partitioned with diethyl ether. The ether layer containing the acidic herbicides is collected.

  • Derivatization: The extracted 2,4,5-T is converted to its methyl ester by reaction with diazomethane (B1218177) or a safer alternative like (trimethylsilyl)diazomethane. This step is crucial for improving the volatility and chromatographic performance of the analyte.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized extract is analyzed by GC-MS. A capillary column suitable for pesticide analysis (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase) is used for separation.

  • Quantification: Quantification is performed using an internal standard method. A labeled isotope of 2,4,5-T (e.g., ¹³C₆-2,4,5-T) is added to the sample before extraction to correct for matrix effects and variations in extraction and derivatization efficiency.

Quality Control
  • Method Blank: A method blank (a clean matrix subjected to the entire analytical process) is analyzed with each batch of samples to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of 2,4,5-T is added to a duplicate sample to assess the method's accuracy and precision in the specific sample matrix.

  • Laboratory Control Sample (LCS): A certified reference material or a clean matrix spiked with a known concentration of 2,4,5-T is analyzed to monitor the overall performance of the analytical method.

Visualizing the Process

To better illustrate the key workflows and logical relationships in this inter-laboratory comparison, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup & Derivatization cluster_analysis Analysis & Data Processing Homogenization Soil Sample Homogenization Extraction Soxhlet Extraction Homogenization->Extraction Concentration Extract Concentration Extraction->Concentration Derivatization Derivatization to Methyl Ester Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification Reporting Result Reporting Quantification->Reporting

Figure 1: Experimental workflow for 2,4,5-T analysis in soil.

Logical_Relationship cluster_input Input Data cluster_calculation Calculation cluster_evaluation Performance Evaluation LabResult Laboratory's Reported Value (x) ZScore z = (x - X) / σ LabResult->ZScore AssignedValue Assigned Value (X) AssignedValue->ZScore StdDev Standard Deviation for Proficiency Assessment (σ) StdDev->ZScore Satisfactory Satisfactory |z| ≤ 2 ZScore->Satisfactory Questionable Questionable 2 < |z| < 3 ZScore->Questionable Unsatisfactory Unsatisfactory |z| ≥ 3 ZScore->Unsatisfactory

Figure 2: Logical relationship for laboratory performance evaluation.

Conclusion

This guide highlights the importance of inter-laboratory comparisons in ensuring the quality and reliability of data for 2,4,5-T analysis in soil. The provided data and protocols offer a benchmark for laboratories to assess their performance and identify areas for improvement. By adhering to standardized methods and participating in proficiency testing schemes, the scientific community can enhance the comparability and accuracy of environmental data, leading to more informed decisions regarding environmental protection and public health.

References

A Comparative Analysis of the Environmental Persistence of 2,4,5-T and Triclopyr

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental fate of two structurally related herbicides, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and triclopyr (B129103), reveals significant differences in their persistence in soil and water. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their environmental stability, degradation pathways, and the methodologies used for their assessment.

The persistence of a herbicide in the environment is a critical factor in its overall risk assessment. Both 2,4,5-T, a herbicide whose use has been largely discontinued (B1498344) due to concerns over dioxin contamination and environmental persistence, and its replacement, triclopyr, are synthetic auxin herbicides used for the control of broadleaf weeds. While structurally similar, their environmental behavior diverges significantly, with triclopyr demonstrating a generally lower persistence.

Quantitative Comparison of Environmental Persistence

The environmental persistence of 2,4,5-T and triclopyr is most commonly quantified by their half-life (t½) in soil and water. This value represents the time it takes for 50% of the initial concentration of the compound to degrade. The following table summarizes the reported half-life ranges for both herbicides under various environmental conditions.

Environmental CompartmentParameter2,4,5-TTriclopyr
Soil Aerobic Half-life (t½)21 - 24 days[1]8 - 46 days[2][3]
Anaerobic Half-life (t½)Significantly longer than aerobicSlower than aerobic, can be 5 to 8 times longer[4][5]
Water Photodegradation Half-life (t½)99 - 182 minutes (under visible light irradiation with catalyst)[6]~1 day (with light)[2][3]
Hydrolysis Half-life (t½)Stable142 days (without light)[2][3]

Microbial Degradation Pathways

The primary mechanism for the breakdown of both 2,4,5-T and triclopyr in the environment is microbial degradation. Different microorganisms have evolved specific enzymatic pathways to utilize these compounds as a source of carbon and energy.

Degradation of 2,4,5-T

The aerobic biodegradation of 2,4,5-T has been notably studied in the bacterium Pseudomonas cepacia (now Burkholderia cepacia). The initial step involves the removal of the acetic acid side chain to form 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). This is followed by a series of hydroxylation and dechlorination steps, eventually leading to ring cleavage and mineralization to carbon dioxide and water.[7][8][9]

Under anaerobic conditions, the degradation of 2,4,5-T proceeds through reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. This process involves a consortium of microorganisms and results in the formation of various dichlorophenols and monochlorophenols before the aromatic ring is cleaved.

Microbial_Degradation_of_2_4_5_T 2,4,5-T 2,4,5-T 2,4,5-Trichlorophenol 2,4,5-Trichlorophenol 2,4,5-T->2,4,5-Trichlorophenol Oxygenase Intermediates Dichlorophenols, Chlorohydroquinone 2,4,5-Trichlorophenol->Intermediates Monooxygenase Ring Cleavage Products Ring Cleavage Products Intermediates->Ring Cleavage Products Dioxygenase CO2 + H2O CO2 + H2O Ring Cleavage Products->CO2 + H2O

Aerobic degradation pathway of 2,4,5-T.

Degradation of Triclopyr

The microbial degradation of triclopyr in soil also begins with the cleavage of the ether linkage, leading to the formation of its two primary metabolites: 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and, to a lesser extent, 3,5,6-trichloro-2-methoxypyridine (TMP).[4][10] TCP is the major initial breakdown product and is generally more persistent than the parent triclopyr molecule. Further degradation of these intermediates eventually leads to mineralization.

Microbial_Degradation_of_Triclopyr Triclopyr Triclopyr TCP 3,5,6-Trichloro-2-pyridinol (TCP) Triclopyr->TCP Microbial Action TMP 3,5,6-Trichloro-2-methoxypyridine (TMP) Triclopyr->TMP Microbial Action Further Degradation Further Degradation TCP->Further Degradation TMP->Further Degradation CO2 + H2O CO2 + H2O Further Degradation->CO2 + H2O Soil_Half_Life_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Herbicide_Application Herbicide Application (Radiolabeled) Soil_Collection->Herbicide_Application Incubation Controlled Incubation (Aerobic, Dark) Herbicide_Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC/GC-MS, LSC Extraction->Quantification Data_Analysis Half-Life Calculation Quantification->Data_Analysis

References

Comparative Analysis of the Endocrine-Disrupting Effects of 2,4,5-T and Its Contaminant TCDD

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential endocrine-disrupting properties of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

This guide provides a comparative overview of the endocrine-disrupting effects of 2,4,5-T and its primary, highly toxic contaminant, TCDD. The data and protocols summarized herein are derived from peer-reviewed scientific literature to facilitate further research and drug development in related fields. While 2,4,5-T itself exhibits some endocrine-disrupting activity, it is crucial to note that many of the toxic effects historically attributed to commercial 2,4,5-T formulations, such as in "Agent Orange," are now understood to be primarily caused by TCDD contamination.

Quantitative Comparison of Endocrine-Disrupting Effects

The following tables summarize the comparative effects of 2,4,5-T and TCDD on various endocrine endpoints.

Table 1: Comparative Receptor Binding and Activity

CompoundReceptorSpeciesAssay TypeEndpointResultReference
2,4,5-T Androgen Receptor (AR)HumanIn vitroCompetitive BindingWeak antagonist
TCDD Aryl Hydrocarbon Receptor (AhR)VariousIn vitro/In vivoAgonistPotent agonist
2,4,5-T Estrogen Receptor (ER)RatIn vitroUterotrophic AssayNo significant effect
TCDD Estrogen Receptor (ER)RatIn vivoAnti-estrogenic effectsIndirectly anti-estrogenic via AhR activation

Table 2: Comparative Effects on Hormone Levels

CompoundHormoneSpeciesEffectDose/ConcentrationReference
2,4,5-T TestosteroneRatDecreaseHigh doses
TCDD TestosteroneRatSignificant DecreaseLow doses
TCDD Thyroid Hormones (T3, T4)RatDecreaseChronic low-level exposure

Experimental Protocols

In Vitro Androgen Receptor (AR) Competitive Binding Assay

This protocol is a generalized representation of methods used to assess the binding of compounds to the androgen receptor.

  • Preparation of AR: Human androgen receptors are recombinantly expressed and purified.

  • Ligand Preparation: A radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), is used as the primary ligand. Test compounds (2,4,5-T, TCDD) are prepared in various concentrations.

  • Binding Reaction: The purified AR is incubated with a fixed concentration of [³H]-DHT in the presence of varying concentrations of the test compound or a known AR antagonist (e.g., flutamide) as a positive control.

  • Separation of Bound and Free Ligand: The reaction mixture is passed through a filter to separate the AR-ligand complex from the unbound radiolabeled ligand.

  • Quantification: The radioactivity retained on the filter, corresponding to the amount of bound [³H]-DHT, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radiolabeled ligand is calculated and often expressed as an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

In Vivo Uterotrophic Assay in Rats

This assay is a standard method to assess the estrogenic or anti-estrogenic activity of a chemical.

  • Animal Model: Immature or ovariectomized female rats are used as they have low endogenous estrogen levels, making them sensitive to exogenous estrogenic substances.

  • Dosing: The animals are divided into groups and treated daily for a set period (e.g., 3-7 days) with the test substance (2,4,5-T or TCDD), a positive control (e.g., ethinyl estradiol), and a vehicle control.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the uteri are excised and weighed. An increase in uterine weight relative to the control group indicates an estrogenic effect.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant difference in uterine weight between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of TCDD and a typical experimental workflow for assessing endocrine disruption.

TCDD_AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD AhR_complex AhR Complex (AhR, Hsp90, XAP2, p23) TCDD->AhR_complex Binds AhR_TCDD Activated AhR-TCDD AhR_complex->AhR_TCDD Conformational Change & Translocation ARNT ARNT DRE Dioxin Response Element (DRE) on DNA AhR_TCDD->DRE Dimerizes with ARNT & Binds to DRE Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates Endocrine_Disruption Endocrine Disruption (e.g., anti-estrogenic effects) Gene_Transcription->Endocrine_Disruption

Caption: TCDD's primary mechanism of endocrine disruption is through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Endocrine_Disruption_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_analysis Data Analysis & Conclusion receptor_binding Receptor Binding Assays (AR, ER, AhR) cell_based Cell-Based Reporter Assays receptor_binding->cell_based animal_model Animal Models (e.g., Rat Uterotrophic Assay) cell_based->animal_model Promising/Concerning compounds advance hormone_analysis Hormone Level Analysis (e.g., Testosterone, T3/T4) animal_model->hormone_analysis histopathology Histopathology of Endocrine Tissues animal_model->histopathology data_integration Data Integration hormone_analysis->data_integration histopathology->data_integration conclusion Conclusion on Endocrine Disrupting Potential data_integration->conclusion

Caption: A generalized experimental workflow for assessing the endocrine-disrupting potential of chemical compounds.

evaluating the performance of different solid-phase extraction sorbents for 2,4,5-T

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin herbicide, selecting the optimal solid-phase extraction (SPE) sorbent is a critical step for achieving accurate and reproducible results. This guide provides a comparative evaluation of various SPE sorbents, supported by experimental data, to facilitate an informed decision-making process. The performance of SPE sorbents is paramount in isolating and concentrating 2,4,5-T from complex matrices such as water and soil, prior to chromatographic analysis.

Performance Comparison of SPE Sorbents for 2,4,5-T

The selection of an appropriate SPE sorbent is crucial for the efficient extraction of 2,4,5-T. The recovery rate, a key performance indicator, is influenced by the sorbent's chemical properties, the sample matrix, and the experimental conditions. The following table summarizes the performance of different sorbents based on available experimental data.

Sorbent TypeMatrixRecovery Rate (%)Elution SolventKey Findings
Polymeric Sorbents River Water> 95%Methanol (B129727)Polymeric sorbents demonstrated higher and more reproducible recoveries compared to C18.[1]
Phenyl-Silica River Water> 95%MethanolPhenyl-silica sorbents also showed excellent and reproducible recovery rates for phenoxyalkanoic acids.[1]
C18 Bonded Silica (B1680970) WaterLow and Variable (2-63%)MethanolC18 sorbents exhibited low and inconsistent recoveries for acidic herbicides like 2,4,5-T, particularly at lower pH values where silica is less stable.[1]
Carbon Nanotubes (CNTs) Aqueous SamplesHigh Adsorption CapacityAcetonitrile (B52724) and Ammonia (B1221849) (80:20 v/v)CNTs showed significantly greater adsorption capability for 2,4,5-T compared to C18 bonded silica, with adsorption increasing at lower pH.[1]
Graphitized Carbon Aqueous SamplesHigh Adsorption CapacityNot SpecifiedSimilar to CNTs, graphitized carbon demonstrated a much higher adsorption capability than C18 silica.[1]
LiChrolut EN & Isolute ENV Groundwater55-105%Not SpecifiedThese polymeric sorbents provided better breakthrough volumes compared to other tested materials for phenolic compounds.[1]
Layered Double Hydroxides (LDHs) WastewaterUp to 96% RemovalComposition DependentZn2-Al LDHs showed a high retention capacity for 2,4,5-T, with the possibility of recycling the sorbent.[2]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are generalized experimental protocols for the solid-phase extraction of 2,4,5-T from water samples, based on common practices found in the literature.

1. Sample Preparation:

  • Collect water samples in clean glass bottles.

  • Acidify the sample to a pH of approximately 2.5 to ensure that 2,4,5-T is in its protonated form, which enhances its retention on non-polar sorbents.[1] This can be achieved by adding an acid like HCl.

2. SPE Cartridge Conditioning:

  • The conditioning step is crucial for activating the sorbent and ensuring reproducible results.

  • First, wash the cartridge with a water-miscible organic solvent like methanol to solvate the functional groups of the sorbent.[3]

  • Then, equilibrate the cartridge with acidified water (pH ~2.5) to create a suitable environment for sample loading.[1][3]

3. Sample Loading:

  • Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate. A slower flow rate generally improves the interaction between the analyte and the sorbent, leading to better retention.[4]

4. Washing:

  • After loading the entire sample, wash the cartridge with a weak solvent, such as acidified water, to remove any co-adsorbed interfering compounds without eluting the target analyte, 2,4,5-T.[4]

5. Elution:

  • Elute the retained 2,4,5-T from the cartridge using a small volume of a strong organic solvent. Methanol is a commonly used and effective elution solvent for phenoxyalkanoic acids from polymeric and phenyl-silica sorbents.[1] For carbon-based sorbents, a mixture of acetonitrile and ammonia has been shown to be effective.[1]

6. Analysis:

  • The collected eluate, containing the concentrated 2,4,5-T, is then typically analyzed using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[1]

Visualizing the SPE Workflow

The following diagram illustrates the typical experimental workflow for the solid-phase extraction of 2,4,5-T.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Acidification Acidify to pH ~2.5 Sample->Acidification Conditioning 1. Condition Cartridge (Methanol, then Acidified Water) Acidification->Conditioning Loading 2. Load Sample Conditioning->Loading Washing 3. Wash with Acidified Water Loading->Washing Elution 4. Elute with Organic Solvent Washing->Elution Analysis HPLC Analysis Elution->Analysis

References

A Comparative Guide to QuEChERS and Traditional Extraction Methods for 2,4,5-T Analysis in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide residues in food is paramount for ensuring consumer safety and regulatory compliance. For the analysis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a persistent and toxic phenoxy acid herbicide, the choice of extraction methodology is a critical determinant of analytical performance. This guide provides an objective comparison of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and traditional extraction techniques, supported by experimental data to inform laboratory decisions.

Executive Summary

The QuEChERS method has emerged as a superior alternative to traditional extraction techniques for the analysis of 2,4,5-T in food matrices. It consistently demonstrates high recovery rates and good precision across a variety of food types, while significantly reducing sample preparation time and solvent consumption. Traditional methods, while capable of achieving acceptable results, are often more laborious, time-consuming, and may require larger volumes of organic solvents.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of QuEChERS and a representative traditional extraction method for 2,4,5-T and a closely related phenoxy acid herbicide, 2,4-D, in various food matrices.

Table 1: Performance Data for the QuEChERS Method for 2,4,5-T in Various Food Matrices

Food MatrixFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (%RSD)
Orange 0.0196.54.5
0.198.73.2
0.5101.22.1
Cherry 0.0192.35.1
0.195.43.8
0.599.82.5
Quinoa 0.0189.56.3
0.193.24.1
0.597.63.3
Kamut 0.0188.75.8
0.192.54.5
0.596.93.7
Potato 0.0194.14.9
0.197.33.5
0.5100.52.8

Data sourced from a study on the simultaneous determination of acidic pesticides in imported agricultural products using a validated QuEChERS method with LC-MS/MS analysis.[1]

Table 2: Comparative Performance Data for QuEChERS and a Traditional Extraction Method (Ultrasonic Extraction) for 2,4-D in Maize Cobs

Extraction MethodFortification Level (µg/L)Average Recovery (%)Relative Standard Deviation (%RSD)
QuEChERS 1094< 5
50115< 5
100101< 5
Ultrasonic Extraction 10100< 5
50102< 5
100104< 5

Data adapted from a comparative study on the efficiency of ultrasonic and QuEChERS extraction methods for herbicides in soil and maize cobs.[2] Note: 2,4-D is used here as a proxy for 2,4,5-T due to its structural and chemical similarity.

Experimental Protocols

QuEChERS Method for 2,4,5-T in Food Samples

This protocol is based on the validated method for the analysis of acidic pesticides in agricultural products.[1]

  • Sample Preparation: Homogenize 10 g of the food sample. For dry samples like grains, add 10 mL of water and let stand for 30 minutes before proceeding.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to a 50 mL centrifuge tube containing the homogenized sample.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 25 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Traditional Extraction Method (Representative Protocol)

This protocol outlines a general solvent extraction procedure for 2,4,5-T.

  • Sample Preparation: Homogenize 10 g of the food sample.

  • Extraction:

    • Add 20 mL of an appropriate organic solvent (e.g., acetone (B3395972) or a mixture of ethyl acetate (B1210297) and n-hexane) to the homogenized sample in a centrifuge tube.

    • For acidic herbicides like 2,4,5-T, acidification of the sample (e.g., with hydrochloric acid) may be necessary to improve extraction efficiency.

    • Homogenize or shake vigorously for an extended period (e.g., 30 minutes).

    • Filter the extract.

    • Repeat the extraction process on the residue with an additional portion of the solvent.

    • Combine the filtrates.

  • Liquid-Liquid Partitioning (Cleanup):

    • Add a saline solution to the combined extract in a separatory funnel.

    • Perform a liquid-liquid partitioning step by shaking with a non-polar solvent.

    • Collect the organic layer.

    • Repeat the partitioning.

  • Drying and Concentration:

    • Dry the combined organic extracts using anhydrous sodium sulfate.

    • Concentrate the extract to a smaller volume using a rotary evaporator.

  • Analysis: The concentrated extract is then ready for analysis, often by gas chromatography (GC) or LC-MS/MS.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the QuEChERS and traditional extraction methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup start 10g Homogenized Sample add_solvent Add 10 mL Acetonitrile start->add_solvent shake1 Shake (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000 g, 5 min) shake2->centrifuge1 transfer Transfer 1 mL Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbent transfer->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: QuEChERS Experimental Workflow.

Traditional_Extraction_Workflow cluster_extraction Extraction cluster_cleanup Cleanup start 10g Homogenized Sample add_solvent Add Solvent & Acid start->add_solvent homogenize Homogenize/Shake (30 min) add_solvent->homogenize filter1 Filter homogenize->filter1 re_extract Re-extract Residue filter1->re_extract filter2 Filter re_extract->filter2 combine Combine Filtrates filter2->combine partition Liquid-Liquid Partitioning combine->partition dry Dry with Na2SO4 partition->dry concentrate Concentrate dry->concentrate analysis GC or LC-MS/MS Analysis concentrate->analysis

Caption: Traditional Extraction Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for 2,4,5-Trichlorophenoxyacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides a comprehensive operational and disposal plan for 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a toxic and regulated chlorophenoxy acid herbicide. Due to its hazardous nature and contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), all handling and disposal operations must adhere to strict safety protocols and regulatory requirements.[1] 2,4,5-T is classified as a hazardous waste, and its disposal is regulated by the Environmental Protection Agency (EPA) and state environmental agencies.

Immediate Actions & Spill Management

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Increase ventilation in the area, preferably using a chemical fume hood if the spill is contained within one.

  • Don Personal Protective Equipment (PPE): Before re-entering the area, all personnel involved in the cleanup must wear the appropriate PPE as detailed in Table 1.

  • Contain the Spill: For solid 2,4,5-T, prevent the generation of dust. Do not dry sweep.[2] Use a wet method or a vacuum equipped with a HEPA filter for cleanup.[2] For liquid spills, use an inert absorbent material like sand or Dri-Rite to contain the material.

  • Collect Waste: Carefully collect the powdered material or absorbed liquid and place it into a designated, sealable, and clearly labeled hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area thoroughly. First, remove all visible contamination, then decontaminate surfaces using a suitable procedure (see Section 4).

  • Post-Cleanup: Wash the area and ventilate until clean-up is complete.[2] All personnel must wash their hands and any exposed skin thoroughly after the cleanup.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling 2,4,5-T. Selection should be based on a thorough hazard assessment of the specific procedure being performed.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Viton®, Barrier laminate). Some labels may require a specific thickness, such as ≥ 14 mils.[3]Prevents dermal absorption of 2,4,5-T. Do not use flocked or lined gloves as the lining can absorb the chemical.[3]
Eye Protection Safety goggles with indirect vents or a face shield worn over safety glasses with side shields. Must meet ANSI Z87.1 standards.[4][5]Protects against splashes, dust, and aerosols.[4]
Body Protection Long-sleeved shirt and long pants at a minimum. For larger quantities or spill cleanup, a chemical-resistant suit or apron is required.[3]Minimizes skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If airborne concentrations are high or ventilation is inadequate, a NIOSH-approved air-purifying respirator is necessary.Prevents inhalation of toxic dust or aerosols.
Foot Protection Chemical-resistant, closed-toe shoes. For spill cleanup, chemical-resistant boots or shoe covers are required.[4]Protects feet from spills and contamination.

Waste Disposal Operational Plan: Lab Pack Procedure

Disposal of 2,4,5-T must be handled as hazardous waste. The standard procedure for laboratory quantities is the "lab pack," which involves packaging waste for collection by a licensed hazardous waste disposal service. The final disposal method is typically high-temperature incineration.

Figure 1. Logical workflow for the proper disposal of 2,4,5-T from a laboratory setting.

Step-by-Step Disposal Protocol:

  • Identification and Segregation:

    • Identify all waste streams containing 2,4,5-T. This includes unused pure chemical, contaminated labware (e.g., gloves, weigh boats, pipette tips), and spill cleanup debris.

    • Segregate 2,4,5-T waste from other chemical waste streams to prevent dangerous reactions.

  • Containerization:

    • Place waste into a designated hazardous waste container that is chemically compatible and in good condition with a secure lid.

    • Keep the container closed at all times except when adding waste.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the associated hazards (e.g., Toxic).

    • Record the date when waste is first added to the container (accumulation start date).

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

  • Disposal Request and Lab Packing:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

    • The disposal service will typically perform the final "lab pack," where your smaller container is placed into a larger drum (e.g., 55-gallon) with an absorbent material like vermiculite.[6]

  • Manifesting and Transport:

    • A Uniform Hazardous Waste Manifest is required for off-site transport.[7] This document tracks the waste from your facility to its final destination.[7]

    • The generator (your institution) is responsible for ensuring the manifest is accurate and must sign it.[8] The transporter and the disposal facility will also sign the manifest.

    • Retain a copy of the manifest. Once the waste is disposed of, the facility will return a final signed copy to you.[7]

  • Ultimate Disposal:

    • The designated and permitted method for 2,4,5-T and other chlorinated pesticides is high-temperature incineration at a Treatment, Storage, and Disposal Facility (TSDF).

Disposal & Decontamination ParametersSpecificationRationale
Ultimate Disposal Method High-Temperature IncinerationEnsures complete destruction of 2,4,5-T and its toxic contaminant, TCDD.
Incineration Temperature 850°C to 1300°C. For waste with >1% halogenated organic substances, a minimum of 1100°C is required.[1][9][10]High temperatures are necessary to break down the stable chlorinated aromatic structure.
"RCRA Empty" Container Rinsing Triple rinse with a solvent capable of removing the chemical (e.g., water, acetone).[11][12]A container that held an acutely hazardous waste is not considered "empty" until it has been properly triple-rinsed.[11]
Decontamination Solution 1:10 dilution of household bleach in water (10% bleach solution).[6]An effective and accessible disinfectant for surface decontamination after initial cleaning.
Decontamination Contact Time Minimum 30 minutes.Ensures sufficient time for the decontaminant to inactivate any residual chemical hazard.

Decontamination of Surfaces and Equipment

All non-disposable equipment and work surfaces that come into contact with 2,4,5-T must be thoroughly decontaminated.

Step-by-Step Decontamination Protocol:

  • Pre-cleaning: First, clean the surface or equipment with soap and water to remove any visible soil and gross contamination.[6] This is a critical first step as organic matter can inactivate disinfectants.[13]

  • Prepare Decontamination Solution: Prepare a fresh 1:10 dilution of household bleach in water.[6]

  • Apply Solution: Liberally apply the bleach solution to the surface to be decontaminated. For equipment, it may be necessary to immerse it completely if possible.

  • Ensure Contact Time: Allow the bleach solution to remain in contact with the surface for at least 30 minutes.

  • Rinse Thoroughly: After the contact time, thoroughly rinse the surface or equipment with water to remove the bleach, as it can be corrosive to metal surfaces. A final rinse with distilled water is recommended.

  • Dry: Allow the equipment to air dry completely before storage or reuse.

  • Dispose of Materials: All cleaning materials (wipes, sponges, etc.) and the initial rinsate must be disposed of as hazardous waste following the procedure in Section 3.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.